Barlerin
Beschreibung
an iridoid glucoside; from Phlomis mongolica Turcz; RN given refers to (1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha))-isomer; structure given in first source
isolated from Mussaenda macrophylla; structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O12/c1-7(21)31-19(2)4-9(22)11-8(16(26)27-3)6-28-17(12(11)19)30-18-15(25)14(24)13(23)10(5-20)29-18/h6,9-15,17-18,20,22-25H,4-5H2,1-3H3/t9-,10-,11+,12-,13-,14+,15-,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFRZOLTIRQFCI-NGQYDJQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206008 | |
| Record name | 8-O-Acetyl shanzhiside methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57420-46-9 | |
| Record name | Barlerin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57420-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-O-Acetyl shanzhiside methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057420469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-O-Acetyl shanzhiside methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Iridoid Glycoside Barlerin: A Comprehensive Technical Guide to its Botanical Sources, Natural Occurrence, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barlerin, an iridoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary plant sources of this compound, its natural distribution within the plant, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the molecular signaling pathways through which this compound and its derivatives exert their biological effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Botanical Sources and Natural Occurrence
The principal plant source of this compound is Barleria prionitis Linn. , a perennial shrub belonging to the Acanthaceae family.[1][2][3] This plant is widely distributed in tropical regions of Asia and Africa and has a long history of use in traditional medicine.[3] While B. prionitis is the most well-documented source, this compound and its acetylated derivative, acetylthis compound, are also found in other species of the same genus, including Barleria cristata , Barleria lupulina , and Barleria dinteri .[4][5][6]
This compound is not uniformly distributed throughout the plant. It is primarily concentrated in the aerial parts , including the leaves, stems, and flowers .[1][3] Some studies have also reported its presence in the roots, although generally in lower concentrations.[3] The quantitative distribution of this compound and related iridoid glycosides can vary depending on the plant part, geographical location, and time of harvest.
Quantitative Analysis of this compound in Plant Material
Several analytical techniques have been developed for the accurate quantification of this compound in plant extracts. High-Performance Thin-Layer Chromatography (HPTLC) is a commonly employed method due to its simplicity, speed, and ability to perform simultaneous analysis of multiple samples.
Table 1: Quantitative Distribution of this compound and Related Iridoids in Barleria Species
| Plant Species | Plant Part | Compound | Concentration (% w/w of dried material) | Analytical Method | Reference |
| Barleria prionitis | Aerial Parts (Methanol Extract) | This compound | 4.69 | HPTLC | [7][8] |
| Barleria prionitis | Aerial Parts (Methanol Extract) | Shanzhiside methyl ester | 4.91 | HPTLC | [7][8] |
| Barleria prionitis | Stem | This compound | 0.97 | HPTLC | [9] |
| Barleria prionitis | Leaf | Shanzhiside methyl ester | 2.62 | HPTLC | [9] |
| Barleria lupulina | Leaf | Acetylthis compound | 3.82 | HPTLC | [9] |
| Barleria prionitis | Aerial Parts (Aqueous Concentrate after Chloroform Partition) | This compound | 5.8 | HPLC | [2] |
| Barleria prionitis | Aerial Parts (Aqueous Concentrate after Chloroform Partition) | Acetylthis compound | 0.3 | HPLC | [2] |
| Barleria prionitis | Aerial Parts (Aqueous Concentrate after Ethyl Acetate Partition) | This compound | 6.12 | HPLC | [2] |
| Barleria prionitis | Aerial Parts (Aqueous Concentrate after Ethyl Acetate Partition) | Acetylthis compound | 0.37 | HPLC | [2] |
Experimental Protocols
Extraction of this compound from Barleria prionitis
This protocol describes a general procedure for the extraction of this compound and other iridoid glycosides from the aerial parts of B. prionitis.
Materials:
-
Dried, powdered aerial parts of Barleria prionitis
-
Methanol (analytical grade)
-
Soxhlet apparatus or reflux setup
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
Procedure:
-
Accurately weigh the powdered plant material.
-
Place the powdered material in the thimble of a Soxhlet apparatus or a round-bottom flask for reflux extraction.
-
Add methanol to the extraction vessel at a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Perform the extraction for a period of 4-6 hours at the boiling point of methanol.
-
After extraction, filter the methanolic extract while hot to remove the plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
Store the crude extract in a cool, dark place for further purification.
Isolation of this compound by Column Chromatography
This protocol outlines the purification of this compound from the crude methanolic extract using column chromatography.
Materials:
-
Crude methanolic extract of B. prionitis
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: Chloroform and Methanol (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for visualization
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in chloroform.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a uniform bed.
-
Sample Loading: Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin the elution process with 100% chloroform. Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol. A common gradient is to start with chloroform and gradually increase the methanol concentration (e.g., 98:2, 95:5, 90:10, 80:20 v/v chloroform:methanol).
-
Fraction Collection: Collect the eluate in separate fractions.
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 80:20 v/v).
-
Visualization and Pooling: Visualize the developed TLC plate under a UV lamp. Fractions showing a spot with an Rf value corresponding to that of a standard this compound sample are pooled together.
-
Final Purification: The pooled fractions can be further purified by repeated column chromatography or preparative TLC to obtain pure this compound.
Quantification of this compound by HPTLC
This protocol provides a validated HPTLC method for the quantification of this compound in a plant extract.
Materials:
-
HPTLC system (applicator, developing chamber, scanner)
-
Pre-coated silica gel 60 F254 HPTLC plates
-
Standard this compound
-
Plant extract solution
-
Mobile phase: Chloroform:Methanol (80:20, v/v)
-
Methanol (analytical grade)
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of standard this compound in methanol (e.g., 100 µg/mL). Prepare the sample extract solution in methanol at a known concentration.
-
Application: Apply known volumes of the standard solution (to create a calibration curve) and the sample solution as bands onto the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a pre-saturated twin-trough chamber with the mobile phase until the solvent front reaches a predetermined distance (e.g., 8 cm).
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Scanning: Scan the dried plate using a TLC scanner in absorbance mode at the wavelength of maximum absorbance for this compound (typically around 233-240 nm).
-
Quantification: The amount of this compound in the sample is calculated by comparing the peak area of the sample with the calibration curve generated from the standard solutions.
Signaling Pathways and Mechanisms of Action
Recent research has begun to unravel the molecular mechanisms underlying the pharmacological effects of this compound and related compounds. These iridoid glycosides have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Signaling Pathway
This compound and its derivatives have demonstrated anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. In an inflammatory state, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound-containing extracts have been shown to inhibit this process, likely by preventing the degradation of IκB.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Antioxidant Signaling Pathway
Acetylthis compound, a closely related compound to this compound, has been shown to exert antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway . Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of inducers like acetylthis compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: Acetylthis compound's activation of the Nrf2 antioxidant pathway.
Conclusion
This compound, predominantly sourced from Barleria prionitis, stands out as a promising natural compound with well-documented anti-inflammatory and antioxidant properties. This guide has provided a comprehensive overview of its botanical origins, quantitative distribution, and detailed protocols for its extraction, isolation, and quantification. The elucidation of its modulatory effects on the NF-κB and Nrf2 signaling pathways offers a solid foundation for further research into its therapeutic potential. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to the exploration and development of novel, plant-derived therapeutic agents.
References
- 1. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridoid glucosides from Barleria lupulina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoid glycosides from Barleria lupulina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Barleria extracts containing this compound and verbascoside boost immunity and regulate CYP450 gene in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
The Biosynthesis of Barlerin in Barleria Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barlerin, an iridoid glycoside with significant therapeutic potential, is a prominent secondary metabolite in various Barleria species. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of iridoid biosynthesis. It details the enzymatic steps from primary metabolites to the final acetylated product, presents available quantitative data, and outlines detailed experimental protocols for key analytical techniques. Furthermore, this guide includes logical diagrams generated using the DOT language to visualize the proposed pathway and experimental workflows, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Barleria, a genus in the Acanthaceae family, comprises numerous plant species that are rich sources of bioactive compounds, including iridoid glycosides. Among these, this compound (8-O-acetylshanzhiside methyl ester) and its precursor, Shanzhiside methyl ester, have garnered considerable interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1][2] The biosynthesis of these complex natural products involves a series of intricate enzymatic reactions, starting from universal isoprenoid precursors. Elucidating this pathway is essential for optimizing the production of this compound through biotechnological approaches and for exploring its therapeutic applications. This guide synthesizes the current knowledge on iridoid biosynthesis to propose a detailed pathway for this compound formation in Barleria species.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in three main stages:
-
Formation of the Iridoid Skeleton from Geraniol.
-
Modification of the Iridoid Skeleton to form Shanzhiside Methyl Ester.
-
Final Acetylation to yield this compound.
The initial steps of the pathway, leading to the core iridoid structure, are believed to be conserved across many plant species.
Stage 1: Formation of the Iridoid Skeleton
The formation of the iridoid cyclopentanopyrene skeleton begins with the C10 monoterpene alcohol, geraniol. Geraniol itself is synthesized from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.
The key steps from geraniol to the central iridoid intermediate, 7-deoxyloganic acid, are as follows:
-
Geraniol Hydroxylation: Geraniol is hydroxylated at the C8 position by Geraniol-8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, to produce 8-hydroxygeraniol.[3]
-
Oxidation of 8-Hydroxygeraniol: The alcohol group of 8-hydroxygeraniol is then oxidized to an aldehyde by 8-Hydroxygeraniol oxidoreductase (8-HGO) , yielding 8-oxogeranial.[3]
-
Reductive Cyclization: Iridoid synthase (ISY) catalyzes the NADPH-dependent reduction and subsequent cyclization of 8-oxogeranial to form the iridoid skeleton, specifically nepetalactol.[3]
-
Oxidation to 7-Deoxyloganetic Acid: The iridoid skeleton undergoes a three-step oxidation catalyzed by 7-deoxyloganetic acid synthase (7DLS) , another cytochrome P450 enzyme, to form 7-deoxyloganetic acid.[4][5]
-
Glycosylation: A UDP-glycosyltransferase (UGT) attaches a glucose moiety to the C1 hydroxyl group of 7-deoxyloganetic acid to produce 7-deoxyloganic acid.[6][7][8]
Stage 2: Formation of Shanzhiside Methyl Ester
Following the formation of 7-deoxyloganic acid, a series of modifications, including hydroxylation and methylation, are necessary to produce Shanzhiside methyl ester.
-
Hydroxylation: 7-deoxyloganic acid is hydroxylated at the C7 position by 7-deoxyloganic acid hydroxylase (7-DLH) to yield loganic acid.[6]
-
Methylation: The carboxyl group at C4 of loganic acid is methylated by Loganic acid O-methyltransferase (LAMT) , using S-adenosyl methionine (SAM) as the methyl donor, to form loganin.
-
Further Modifications to Shanzhiside Methyl Ester: The precise enzymatic steps leading from loganin to shanzhiside methyl ester in Barleria are not yet fully elucidated. It is hypothesized to involve further hydroxylation and potentially other modifications of the iridoid ring.
Stage 3: Formation of this compound
The final step in the biosynthesis of this compound is the acetylation of Shanzhiside methyl ester.
-
Acetylation: An acetyltransferase enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group at the C8 position of Shanzhiside methyl ester, resulting in the formation of this compound. While specific acetyltransferases for iridoids in Barleria have not been characterized, lipases have been shown to catalyze regioselective acetylation of iridoid glucosides in other systems.[9][10]
References
- 1. Barleria extracts containing this compound and verbascoside boost immunity and regulate CYP450 gene in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals and Biological Activities of Barleria (Acanthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Deoxyloganic acid - Wikipedia [en.wikipedia.org]
- 7. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective enzymatic acylation and deacetylation of secoiridoid glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Enzymatic Acetylation of the Aglycone Moiety of a Secoiridoid Glucoside. Two New Secoiridoid Glucoside Acetates | Publicación [silice.csic.es]
An In-depth Technical Guide to the Physical and Chemical Properties of Barlerin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barlerin is an iridoid glycoside, specifically 8-O-acetylshanzhiside methyl ester, predominantly isolated from plants of the Barleria genus, such as Barleria prionitis Linn.[1][2] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and immunomodulatory effects.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and quantification, and an exploration of its known biological signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding for researchers in drug discovery and development.
Physical and Chemical Properties
This compound is a white crystalline solid. Its physicochemical properties are crucial for its extraction, formulation, and pharmacokinetic profiling.
Quantitative Physical and Chemical Data
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | methyl (1S,4aR,5S,7S,7aS)-5-(acetyloxy)-7-hydroxy-7-methyl-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
| Synonyms | 8-O-Acetylshanzhiside methyl ester | [1][2] |
| Molecular Formula | C₁₉H₂₈O₁₂ | [5] |
| Molecular Weight | 448.42 g/mol | [6] |
| Melting Point | 180 °C | [3] |
| Boiling Point (Predicted) | 634.2 ± 55.0 °C at 760 mmHg | [3][6] |
| Density (Predicted) | 1.52 g/cm³ | [6] |
| Flash Point (Predicted) | 220.0 ± 25.0 °C | [6] |
| Refractive Index (Predicted) | 1.594 | [6] |
Solubility Profile
Quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature. However, based on the solvents used for its extraction and purification, a qualitative solubility profile can be inferred. This compound is soluble in polar organic solvents such as methanol and ethanol. Its solubility in less polar solvents like chloroform and ethyl acetate is moderate, and it is sparingly soluble in non-polar solvents like hexane. It is considered practically insoluble in water.
Spectral Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of this compound. The chemical shifts provide detailed information about the carbon skeleton and the attached protons.
Table of ¹H and ¹³C NMR Spectral Data for this compound
| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| 1 | 97.8 | 5.65 (d, J=1.6 Hz) |
| 3 | 141.5 | 7.42 (s) |
| 4 | 111.2 | |
| 5 | 39.5 | 2.85 (m) |
| 6 | 78.9 | 4.20 (dd, J=6.0, 4.0 Hz) |
| 7 | 77.8 | 1.95 (m) |
| 8 | 88.9 | 4.85 (d, J=8.0 Hz) |
| 9 | 46.2 | 2.50 (m) |
| 10 | 23.1 | 1.15 (s) |
| 1' | 99.8 | 4.65 (d, J=8.0 Hz) |
| 2' | 74.5 | 3.20 (m) |
| 3' | 77.5 | 3.35 (m) |
| 4' | 71.2 | 3.28 (m) |
| 5' | 78.1 | 3.30 (m) |
| 6' | 62.5 | 3.85 (m), 3.65 (m) |
| OAc | 172.1, 21.2 | 2.05 (s) |
| COOMe | 168.5, 51.5 | 3.70 (s) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 (broad) | O-H (hydroxyls) | Stretching |
| ~2950-2850 | C-H (alkane) | Stretching |
| ~1735 | C=O (ester, acetate) | Stretching |
| ~1710 | C=O (ester, methyl) | Stretching |
| ~1640 | C=C (alkene) | Stretching |
| ~1240 | C-O (ester) | Stretching |
| ~1100-1000 | C-O (alcohol, ether) | Stretching |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of iridoid glycosides like this compound.
Expected ESI-MS Fragmentation Pattern for this compound (Positive Ion Mode)
| m/z (amu) | Ion | Description |
| 471.16 | [M+Na]⁺ | Sodium adduct of this compound |
| 449.17 | [M+H]⁺ | Protonated molecular ion |
| 287.09 | [M+H - 162]⁺ | Loss of the glucose moiety |
| 227.07 | [M+H - 162 - 60]⁺ | Subsequent loss of acetic acid |
Experimental Protocols
Isolation and Purification of this compound from Barleria prionitis
This protocol describes a general method for the isolation and purification of this compound from the whole plant material of Barleria prionitis.[1][7]
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Plant Material Preparation: Collect and air-dry the whole plant of Barleria prionitis. Grind the dried material into a coarse powder.
-
Extraction: Extract approximately 500g of the powdered plant material with methanol in a Soxhlet apparatus for 24 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol. Combine the respective fractions and concentrate them.
-
Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection and Analysis: Collect the fractions (25-50 mL each) and monitor them using Thin Layer Chromatography (TLC) on pre-coated silica gel 60 F₂₅₄ plates with a mobile phase of chloroform:methanol (80:20, v/v).[8] Visualize the spots under UV light (254 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.
-
Isolation and Crystallization: Combine the fractions containing pure this compound (identified by comparison with a standard) and concentrate them. Crystallize the residue from a mixture of methanol and chloroform to yield pure this compound.
HPTLC Quantification of this compound
This protocol outlines a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative determination of this compound in a plant extract.[8]
Caption: HPTLC quantification workflow for this compound.
Methodology:
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates (20 x 10 cm).
-
Mobile Phase: Chloroform : Methanol (80:20, v/v).
-
Chamber Saturation: 20 minutes.
-
Development Distance: 8 cm.
-
Detection Wavelength: 240 nm.
-
-
Standard Solution Preparation: Prepare a stock solution of standard this compound (1 mg/mL) in methanol. Create a series of dilutions to prepare working standards of different concentrations.
-
Sample Preparation: Accurately weigh 1g of the powdered plant material and extract it with 10 mL of methanol by sonication for 30 minutes. Filter the extract and make up the volume to 10 mL with methanol.
-
Application: Apply bands of the standard and sample solutions (e.g., 5 µL) to the HPTLC plate using a suitable applicator.
-
Development and Scanning: Develop the plate in a pre-saturated twin-trough chamber with the mobile phase. After development, air dry the plate and scan it in a densitometer at 240 nm.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standard. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory and antioxidant properties, which are attributed to its interaction with key cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound is believed to prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Antioxidant Activity: Activation of the Nrf2/ARE Pathway
The antioxidant effects of this compound are associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[12][13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cellular defense against oxidative damage.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Conclusion
This compound is a promising natural product with well-defined chemical and physical properties. Its significant anti-inflammatory and antioxidant activities, mediated through the modulation of the NF-κB and Nrf2 signaling pathways, make it a valuable lead compound for the development of new therapeutic agents. This guide provides foundational data and methodologies to support further research and development of this compound and its derivatives. The detailed protocols and pathway diagrams serve as a practical resource for scientists working in natural product chemistry, pharmacology, and drug discovery.
References
- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IR _2007 [uanlch.vscht.cz]
- 10. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Barlerin's Mechanism of Action in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory properties of barlerin, an iridoid glycoside, and its acetylated form, acetylthis compound. The information is compiled from various in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
This compound and its derivatives exert their anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The core mechanisms include:
-
Inhibition of the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[1] this compound has been shown to significantly inhibit NF-κB-dependent transcriptional activity.[2] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the active NF-κB subunits.[3][4]
-
Modulation of the Nrf2-KEAP1 Pathway: Acetylthis compound has been identified as an inhibitor of the nuclear factor erythroid 2-Kelch-like ECH-associated protein 1 (Nrf2-KEAP1) complex.[5] By disrupting this complex, acetylthis compound promotes the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant and cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6] This antioxidant response helps to mitigate oxidative stress, a key contributor to inflammation.[6]
-
Suppression of Pro-inflammatory Mediators: this compound and its derivatives effectively reduce the production of a wide range of pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated macrophages, they have been shown to decrease the synthesis of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][7] This reduction is a direct consequence of the inhibition of upstream signaling pathways like NF-κB, which control the expression of the genes encoding these mediators.[8]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent anti-inflammatory effects of this compound and its related compounds.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Braylin (a coumarin with similar mechanisms)
| Compound | Concentration | Cell Line | Stimulant | Mediator | % Inhibition / Reduction | Reference |
| Braylin | 10–40 μM | J774 cells or peritoneal exudate macrophages | LPS and IFN-γ | Nitrite | Concentration-dependent | [2][7] |
| Braylin | 10–40 μM | J774 cells or peritoneal exudate macrophages | LPS and IFN-γ | IL-1β | Concentration-dependent | [2][7] |
| Braylin | 10–40 μM | J774 cells or peritoneal exudate macrophages | LPS and IFN-γ | TNF-α | Concentration-dependent | [2][7] |
| Braylin | 10–40 μM | J774 cells or peritoneal exudate macrophages | LPS and IFN-γ | IL-6 | Concentration-dependent | [2][7] |
Table 2: In Vivo Anti-inflammatory and Analgesic Effects of Braylin
| Compound | Dose | Animal Model | Effect | Observation | Reference |
| Braylin | 12.5–100 mg/kg | CFA-induced paw inflammation in mice | Antinociceptive | Dose-related | [2][7] |
| Braylin | 12.5–100 mg/kg | CFA-induced paw inflammation in mice | Antiedematogenic | Dose-related | [2][7] |
Table 3: In Vivo Effects of Braylin on Cytokine Production in CFA-induced Paw Inflammation
| Compound | Dose | Animal Model | Pro-inflammatory Cytokine | Effect | Anti-inflammatory Cytokine | Effect | Reference |
| Braylin | Not specified | CFA-induced paw inflammation in mice | IL-1β | Inhibition | TGF-β | Increased | [2] |
| Braylin | Not specified | CFA-induced paw inflammation in mice | TNF-α | Inhibition | [2] | ||
| Braylin | Not specified | CFA-induced paw inflammation in mice | IL-6 | Inhibition | [2] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and its derivatives.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Acetylthis compound activates the Nrf2 antioxidant pathway.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of this compound and its derivatives.
In Vitro Assays
-
Cell Culture and Treatment:
-
Cell Lines: Murine macrophage cell lines such as RAW 264.7 and J774, as well as primary peritoneal exudate macrophages, are commonly used.[2][5][7]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.[9]
-
Treatment: Cells are pre-treated with various concentrations of this compound or its derivatives for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (1 µg/mL).[10]
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.[9]
-
Protocol:
-
Collect cell culture supernatants after treatment and stimulation.[10]
-
Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[10]
-
Incubate for 10-15 minutes at room temperature.[10]
-
Measure the absorbance at 540 nm.[10]
-
Quantify nitrite concentration using a sodium nitrite standard curve.[10]
-
-
-
Cytokine Measurement (ELISA):
-
Western Blot Analysis:
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., p-IκBα, Nrf2, iNOS).[5]
-
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
-
In Vivo Models
-
Carrageenan-Induced Paw Edema:
-
Principle: This is a widely used model of acute inflammation.[11]
-
Protocol:
-
Administer this compound or a control substance to animals (e.g., rats or mice) orally or intraperitoneally.[12]
-
After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the hind paw.[12]
-
Measure the paw volume at regular intervals using a plethysmometer.[12]
-
Calculate the percentage inhibition of edema compared to the control group.[10]
-
-
-
Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation:
-
Principle: This model is used to study chronic inflammation and associated pain (hyperalgesia).[2]
-
Protocol:
-
Conclusion
This compound and its acetylated form, acetylthis compound, demonstrate significant anti-inflammatory potential through their ability to modulate multiple key signaling pathways, including the NF-κB and Nrf2 pathways. This multi-targeted mechanism leads to a reduction in the production of a broad spectrum of pro-inflammatory mediators. The quantitative data from both in vitro and in vivo studies support the dose-dependent efficacy of these compounds. The detailed experimental protocols provided in this guide offer a framework for further research and development of this compound-based anti-inflammatory therapeutics. The visualization of the signaling pathways provides a clear conceptual understanding of their mechanism of action, aiding in the design of future studies and the identification of potential synergistic drug combinations.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory and immunomodulatory potential of braylin: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of Barleria lupulina: Identification of active compounds that activate the Nrf2 cell defense pathway, organize cortical actin, reduce stress fibers, and improve cell junctions in microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ijpras.com [ijpras.com]
- 12. benchchem.com [benchchem.com]
In Vitro Neuroprotective Potential of Barlerin: A Technical Guide and Future Research Blueprint
Audience: Researchers, scientists, and drug development professionals.
Abstract: While direct in vitro studies on the neuroprotective effects of Barlerin in neuronal cell lines are not yet available in the scientific literature, its acetylated derivative, acetylthis compound, has demonstrated significant anti-inflammatory and antioxidant properties in non-neuronal cell models. These mechanisms are highly relevant to neuroprotection, as neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. This technical guide summarizes the known in vitro bioactivities of acetylthis compound, extrapolates its potential neuroprotective effects, and provides a comprehensive blueprint of experimental protocols to formally investigate these effects in neuronal cell cultures.
Mechanistic Insights from Non-Neuronal In Vitro Studies
Current research has focused on acetylthis compound, a derivative of this compound, and has elucidated its potent anti-inflammatory and chemopreventive effects. These studies provide a strong rationale for investigating its neuroprotective capabilities.
Anti-inflammatory Activity
Acetylthis compound has been shown to suppress inflammatory responses in macrophage cell lines. A key study demonstrated its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[1]
Antioxidant and Chemopreventive Activity
The antioxidant effects of acetylthis compound are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the cellular antioxidant response. In its inactive state, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Acetylthis compound is proposed to interact with the Nrf2-Keap1 complex, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their transcription.[1][2][3]
In vitro studies using the murine hepatoma (Hepa1c1c7) cell line have confirmed that acetylthis compound induces NQO1 enzymatic activity, a key enzyme in detoxification and protection against oxidative stress.[1]
Table 1: Summary of In Vitro Anti-inflammatory Effects of Acetylthis compound
| Compound | Cell Line | Model | Key Biomarker | Observed Effect | Reference |
| Acetylthis compound | RAW 264.7 macrophages | LPS-induced inflammation | Nitric Oxide (NO), iNOS | Inhibition of NO production and suppression of iNOS protein expression | [1] |
Table 2: Summary of In Vitro Antioxidant/Chemopreventive Effects of Acetylthis compound
| Compound | Cell Line | Pathway | Key Biomarker | Observed Effect | Reference |
| Acetylthis compound | Murine hepatoma (Hepa1c1c7) | Nrf2 Signaling | NQO1 | Induction of enzymatic activity | [1] |
Proposed In Vitro Neuroprotection Assays for this compound
Based on the established anti-inflammatory and antioxidant properties of acetylthis compound, the following experimental protocols are proposed to directly assess the neuroprotective effects of this compound in relevant neuronal cell models. The human neuroblastoma cell line, SH-SY5Y, is a commonly used and well-characterized model for in vitro neuroprotection studies.[4][5][6][7][8][9]
Cell Culture and Differentiation of SH-SY5Y Cells
-
Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Differentiation: For neuroprotection assays, SH-SY5Y cells are differentiated into a more mature neuronal phenotype. This is achieved by seeding the cells at a low density and treating them with retinoic acid (10 µM) for 5-7 days. Differentiated cells exhibit a more neuron-like morphology with extended neurites.
Assessment of Neuroprotection against Oxidative Stress
-
Induction of Oxidative Stress: Differentiated SH-SY5Y cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Subsequently, oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) for a further 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Following treatment, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The medium is then removed, and the formazan crystals are solubilized in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[10][11]
-
-
Apoptosis Assessment (Annexin V/Propidium Iodide Staining):
-
After treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[12]
-
Assessment of Anti-Neuroinflammatory Effects
-
Induction of Neuroinflammation: Differentiated SH-SY5Y cells or co-cultures with microglial cells (e.g., BV-2) are pre-treated with various concentrations of this compound for 24 hours. Neuroinflammation is then induced by treatment with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Quantification of Pro-inflammatory Cytokines (ELISA):
-
The cell culture supernatant is collected after the treatment period.
-
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Assessment of Microglial Activation (Immunocytochemistry):
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Acetylthis compound
Caption: Acetylthis compound's modulation of the Nrf2-Keap1 signaling pathway.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Proposed workflow for in vitro neuroprotection studies of this compound.
Conclusion and Future Directions
While direct evidence for the neuroprotective effects of this compound in vitro is currently lacking, the pronounced anti-inflammatory and antioxidant activities of its acetylated form provide a strong foundation for future research in this area. The proposed experimental protocols offer a clear path forward to elucidate the potential of this compound as a neuroprotective agent. Future studies should focus on utilizing the described in vitro models to generate quantitative data on this compound's ability to enhance neuronal viability, inhibit apoptosis, and reduce neuroinflammation. Furthermore, investigating the underlying molecular mechanisms in neuronal cells, particularly the modulation of the Nrf2 pathway, will be crucial in validating its therapeutic potential for neurodegenerative diseases.
References
- 1. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iris.unica.it [iris.unica.it]
- 5. researchgate.net [researchgate.net]
- 6. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Study of the potential neuroprotective effect of Dunaliella salina extract in SH-SY5Y cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 14. Increased expression of M1 and M2 phenotypic markers in isolated microglia after four-day binge alcohol exposure in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of General and Discriminating Markers of Differential Microglia Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
An In-depth Technical Guide on Braylin's Role in Modulating Immune Responses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunomodulatory properties of braylin, a natural coumarin compound. It details its mechanism of action, summarizes quantitative data on its anti-inflammatory effects, outlines key experimental protocols, and visualizes the associated signaling pathways.
Introduction to Braylin and its Immunomodulatory Potential
Braylin, a natural coumarin, has demonstrated significant anti-inflammatory, antinociceptive, and immunomodulatory effects.[1] It presents a promising avenue for the development of novel therapeutics for immune-mediated inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism of action appears to involve the modulation of key inflammatory pathways and the regulation of cytokine production, positioning it as a potent candidate for further investigation and drug development.[1]
Mechanism of Action: Modulation of Key Signaling Pathways
Braylin exerts its immunomodulatory effects primarily through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Signaling Pathway: Braylin's Inhibition of the NF-κB Pathway
Caption: Braylin inhibits the NF-κB signaling pathway.
By inhibiting the IKK complex, braylin prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1]
Quantitative Data on Anti-inflammatory and Immunomodulatory Effects
The immunomodulatory effects of braylin have been quantified in various in vitro and in vivo models.
Table 1: In Vitro Effects of Braylin on Macrophage Cytokine and Nitrite Production
| Concentration | Nitrite Production Inhibition (%) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|---|
| 10 µM | Data not specified | Data not specified | Data not specified | Data not specified |
| 40 µM | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
(Data derived from studies on LPS and IFN-γ stimulated J774 cells or peritoneal exudate macrophages)[1]
Table 2: In Vivo Effects of Braylin on Cytokine Levels in a CFA-Induced Inflammation Model
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | TGF-β (pg/mL) |
|---|---|---|---|---|
| Control (CFA) | Elevated | Elevated | Elevated | Baseline |
| Braylin (12.5-100 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Increased |
(CFA: Complete Freund's Adjuvant, a model for chronic inflammation)[1]
Detailed Experimental Protocols
4.1. In Vitro Macrophage Stimulation and Cytokine Analysis
This protocol outlines the methodology for assessing the effect of braylin on cytokine production in macrophages.
Experimental Workflow: In Vitro Macrophage Assay
Caption: Workflow for in vitro macrophage stimulation assay.
-
Cell Culture: J774 macrophage cell line or primary peritoneal macrophages are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates at a specific density.
-
Pre-treatment: Cells are pre-treated with various concentrations of braylin for a defined period.
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Analysis:
-
Cytokine Quantification: Levels of TNF-α, IL-1β, and IL-6 in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitrite Assay: The concentration of nitrite, an indicator of nitric oxide production, is determined using the Griess reagent.
-
4.2. In Vivo CFA-Induced Inflammation Model
This protocol describes an in vivo model to evaluate the anti-inflammatory and immunomodulatory effects of braylin.
Experimental Workflow: In Vivo CFA Model
Caption: Workflow for the in vivo CFA-induced inflammation model.
-
Animal Model: The study is conducted using appropriate animal models, such as mice or rats.
-
Induction of Inflammation: Chronic inflammation is induced by a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the paw.
-
Treatment: Animals are treated with different doses of braylin or a vehicle control.
-
Assessment of Inflammation: Paw volume (edema) and nociceptive responses (pain sensitivity) are measured at various time points.
-
Sample Collection: At the end of the study, blood and paw tissue are collected.
-
Cytokine Analysis: The levels of pro-inflammatory (IL-1β, TNF-α, IL-6) and anti-inflammatory (TGF-β) cytokines are quantified in the serum or tissue homogenates using ELISA.
Conclusion and Future Directions
Braylin demonstrates significant potential as an immunomodulatory agent with potent anti-inflammatory properties. Its ability to suppress the production of pro-inflammatory cytokines through the inhibition of the NF-κB pathway makes it a compelling candidate for the development of new therapies for a range of inflammatory and autoimmune diseases.
Future research should focus on:
-
Elucidating the precise molecular targets of braylin within the NF-κB signaling cascade.
-
Investigating its effects on other key inflammatory pathways, such as the MAPK pathway.
-
Conducting comprehensive preclinical studies to evaluate its efficacy, safety, and pharmacokinetic profile in various disease models.
-
Exploring its potential for synergistic effects when combined with existing anti-inflammatory drugs.
The findings presented in this guide underscore the importance of continued research into the therapeutic potential of natural compounds like braylin for the management of immune-mediated disorders.
References
The Modulatory Role of Barlerin on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of Barlerin's effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. This compound, an iridoid glycoside, and its acetylated form, Acetylthis compound, have demonstrated significant anti-inflammatory properties. This document consolidates available data on their mechanism of action, focusing on the inhibition of key inflammatory mediators regulated by NF-κB. Detailed experimental methodologies are provided for the key assays cited, and the signaling pathways are visualized to facilitate a deeper understanding of this compound's potential as a therapeutic agent for inflammatory diseases.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, allowing the p65/p50 heterodimer to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.
This compound and its Impact on NF-κB Signaling
This compound, also known as 8-O-Acetylshanzhiside methyl ester, is an iridoid glycoside found in plants of the Barleria genus. Research has indicated its potential to modulate inflammatory responses. Studies on this compound and its derivative, Acetylthis compound, have suggested that their anti-inflammatory effects are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.
One proposed mechanism is the blockage of myocardial inflammatory cascades through an HMGB1-dependent NF-κB signaling pathway, which has been observed in the context of experimental myocardial ischemia injury[1]. Furthermore, Acetylthis compound has been shown to attenuate LPS-induced inflammation by inhibiting the expression of iNOS, a downstream target of NF-κB[2]. Extracts from Barleria species containing this compound have also been found to modulate IL-2 expression, which can in turn inhibit NF-κB signaling[3].
The following diagram illustrates the canonical NF-κB signaling pathway and the putative points of intervention by this compound and its derivatives.
References
- 1. This compound | VEGFR | NF-κB | TNF | Akt | Caspase | TargetMol [targetmol.com]
- 2. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Barleria extracts containing this compound and verbascoside boost immunity and regulate CYP450 gene in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Barlerin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
High Mobility Group Box-1 (HMGB-1) has emerged as a critical damage-associated molecular pattern (DAMP) molecule, playing a pivotal role in the inflammatory cascade. Its extracellular release from necrotic or activated immune cells triggers a pro-inflammatory response, making it a key therapeutic target for a myriad of inflammatory diseases. While a growing body of research focuses on identifying novel inhibitors of HMGB-1, a comprehensive review of the scientific literature reveals a notable absence of studies directly investigating the inhibitory effects of the iridoid glycoside, Barlerin, on HMGB-1.
This technical guide, therefore, pivots to a thorough exploration of the established anti-inflammatory properties of this compound and its acetylated derivative, Acetylthis compound. While a direct link to HMGB-1 inhibition remains to be elucidated, the existing evidence strongly supports this compound's potential as a modulator of inflammatory pathways. This document will synthesize the available quantitative data, detail relevant experimental protocols, and visualize the known signaling pathways through which this compound exerts its anti-inflammatory effects, providing a valuable resource for researchers in the field of inflammation and drug discovery.
Section 1: The Anti-Inflammatory Profile of this compound
This compound and Acetylthis compound have demonstrated significant anti-inflammatory activity in cellular models, primarily through the suppression of key inflammatory mediators and the modulation of critical signaling pathways.
Quantitative Data on Anti-Inflammatory Effects
The following table summarizes the key quantitative findings from studies on the anti-inflammatory effects of Acetylthis compound in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound | Assay | Model System | Key Findings | Reference |
| Acetylthis compound | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Suppressed NO production | [1] |
| Acetylthis compound | iNOS Protein Expression | LPS-stimulated RAW264.7 macrophages | Inhibited iNOS protein expression | [1] |
It is important to note that specific IC50 values or percentage inhibition at various concentrations for this compound or Acetylthis compound on these inflammatory markers are not detailed in the currently available literature, highlighting an area for future investigation.
Known Mechanisms of Action
Current research indicates that this compound and Acetylthis compound exert their anti-inflammatory effects through at least two major signaling pathways: the NF-κB pathway and the Nrf2-KEAP1 pathway.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.
-
Activation of the Nrf2-KEAP1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Acetylthis compound has been found to be an inhibitor of the Nrf2-Kelch-like ECH-associated protein 1 (KEAP1) complex. By inhibiting KEAP1, Acetylthis compound allows for the nuclear translocation of Nrf2 and the subsequent upregulation of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which helps to mitigate oxidative stress, a key component of inflammation.
Section 2: Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound and Acetylthis compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7 is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Acetylthis compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatant after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve generated with sodium nitrite.
-
Western Blotting for Protein Expression (e.g., iNOS, Nrf2, KEAP1)
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-Nrf2, anti-KEAP1).
-
Wash and incubate with a horseradish peroxidase (HPS)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Section 3: Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways modulated by this compound and Acetylthis compound.
References
Barlerin and its Impact on Cytochrome P450 Enzyme Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barlerin, an iridoid glycoside, is a bioactive compound found in various species of the Barleria plant genus. Traditionally used in herbal medicine, recent scientific investigations have begun to shed light on the pharmacological activities of Barleria extracts and their constituents. Of particular interest to drug development and safety assessment is the potential for these compounds to interact with the cytochrome P450 (CYP450) enzyme system. The CYP450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of xenobiotics, including approximately 75% of all marketed drugs. Any modulation of CYP450 enzyme activity, either through inhibition or induction, can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered therapeutic agents.
This technical guide provides a comprehensive overview of the current state of knowledge regarding the impact of this compound and this compound-containing extracts on CYP450 enzyme activity. It is important to note that while direct studies on isolated this compound are limited, research on Barleria plant extracts provides significant insights into its potential modulatory effects on CYP450 gene expression.
The Cytochrome P450 System: A Primer
The human CYP450 system comprises numerous isoforms, with CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 being responsible for the metabolism of the majority of clinically relevant drugs.
-
CYP450 Inhibition: Inhibition of a specific CYP450 isoform by a co-administered substance can lead to decreased metabolism of a drug that is a substrate for that enzyme. This results in elevated plasma concentrations of the drug, potentially leading to adverse effects and toxicity. Inhibition can be reversible (competitive or non-competitive) or irreversible (time-dependent).
-
CYP450 Induction: Conversely, induction of a CYP450 isoform can increase the rate of metabolism of a substrate drug, leading to lower plasma concentrations and potential therapeutic failure. Induction typically occurs via the activation of nuclear receptors, such as the pregnane X receptor (PXR), the constitutive androstane receptor (CAR), and the aryl hydrocarbon receptor (AhR), which in turn upregulate the transcription of CYP450 genes.
Impact of this compound-Containing Barleria Extracts on CYP450 Gene Expression
A key study investigating the effects of different Barleria species on CYP450 gene expression provides the most direct evidence to date of the potential for this compound to influence this critical enzyme system. The study analyzed the impact of extracts from Barleria siamensis and Barleria strigosa, both of which contain this compound, on the mRNA expression levels of several key CYP450 isoforms in human liver cells.
Data Presentation: Modulation of CYP450 Gene Expression by Barleria Extracts
The following table summarizes the quantitative data on the impact of B. siamensis and B. strigosa extracts on the relative gene expression of various CYP450 isoforms.
| Plant Extract | This compound Content (mg/g of dried leaf) | CYP Isoform | Effect on Gene Expression |
| Barleria siamensis | 0.43 | CYP1A2 | Suppression[1] |
| CYP3A4 | Suppression[1] | ||
| CYP2D6 | Suppression[1] | ||
| CYP2E1 | Suppression[1] | ||
| Barleria strigosa | Contains this compound (exact quantity not specified in the study) | CYP2E1 | Overexpression (Induction)[1] |
Note: The study by Kaewdaungdee et al. (2025) focused on gene expression (mRNA levels) and did not provide data on the direct inhibitory or inductive effects on CYP450 enzyme activity (e.g., IC50 or Ki values).
Experimental Protocols
The following sections detail the methodologies employed in the key study to assess the impact of Barleria extracts on CYP450 gene expression.
Preparation of Barleria Leaf Extracts
-
Plant Material: Leaves of Barleria siamensis and Barleria strigosa were collected, identified, and authenticated.
-
Drying and Pulverization: The leaves were washed, dried in a hot air oven at 50°C, and then ground into a fine powder.
-
Extraction: The powdered leaves were macerated with 95% ethanol in a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Filtration and Concentration: The extracts were filtered through Whatman No. 1 filter paper, and the solvent was evaporated under reduced pressure using a rotary evaporator.
-
Lyophilization: The concentrated extracts were freeze-dried to obtain a powdered form.
Cell Culture and Treatment
-
Cell Line: The human hepatocellular carcinoma cell line (HepG2) was used as an in vitro model for human liver cells.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: HepG2 cells were seeded in 6-well plates and allowed to attach overnight. The cells were then treated with the Barleria extracts at a concentration of 100 µg/mL for 24 hours.
Analysis of CYP450 Gene Expression by Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
-
RNA Extraction: Total RNA was extracted from the treated and control HepG2 cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
RT-qPCR: The relative gene expression of CYP1A2, CYP3A4, CYP2D6, and CYP2E1 was quantified using a real-time PCR system with specific primers for each gene. The housekeeping gene, β-actin, was used as an internal control for normalization.
-
Data Analysis: The relative changes in gene expression were calculated using the 2-ΔΔCt method.
Mandatory Visualizations
Experimental Workflow for Assessing the Impact of Barleria Extracts on CYP450 Gene Expression
Logical Relationship between Barleria Extracts and CYP450 Gene Modulation
Discussion and Implications for Drug Development
The available evidence strongly suggests that this compound-containing Barleria extracts have the potential to modulate the expression of key drug-metabolizing CYP450 enzymes. The suppression of multiple CYP isoforms by B. siamensis extract is of particular concern, as this could lead to clinically significant drug-drug interactions by increasing the systemic exposure of co-administered drugs that are substrates for CYP1A2, CYP3A4, CYP2D6, and CYP2E1.
Conversely, the induction of CYP2E1 by B. strigosa extract could enhance the metabolism of CYP2E1 substrates, potentially reducing their efficacy. It is noteworthy that the two extracts, both containing this compound, exhibited opposing effects on CYP2E1. This highlights the complexity of botanical extracts, where the overall effect is likely a result of the interplay between multiple constituents. The presence of other compounds, such as verbascoside (which was also identified in the extracts), and their respective concentrations, could contribute to the observed differences.
For drug development professionals, these findings underscore the importance of screening for potential herb-drug interactions. When a new drug candidate is a substrate for any of the affected CYP450 isoforms, the concurrent use of Barleria-containing herbal products could significantly alter its pharmacokinetic profile.
Future Research Directions
To fully elucidate the impact of this compound on CYP450 enzyme activity, further research is warranted:
-
Studies with Isolated this compound: In vitro studies using isolated and purified this compound are necessary to determine its direct inhibitory or inductive effects on a panel of human CYP450 isoforms. This would involve determining key parameters such as IC50 and Ki values for inhibition and EC50 values for induction.
-
Enzyme Activity Assays: Future studies should not only focus on gene expression but also measure the actual enzymatic activity of CYP450 isoforms in the presence of this compound and Barleria extracts.
-
Identification of Active Constituents: Further investigation is needed to understand the contribution of other phytochemicals present in Barleria extracts to the overall effect on CYP450 activity.
-
In Vivo Studies: Preclinical animal studies and eventually, well-controlled clinical trials are required to confirm the in vitro findings and to assess the clinical significance of the potential drug-herb interactions.
Conclusion
While the direct impact of isolated this compound on CYP450 enzyme activity remains to be fully characterized, current research on this compound-containing Barleria extracts provides compelling evidence for their potential to modulate the gene expression of several clinically important CYP450 isoforms. The observed suppression of CYP1A2, CYP3A4, CYP2D6, and CYP2E1 by B. siamensis extract and the induction of CYP2E1 by B. strigosa extract highlight a significant potential for herb-drug interactions. Researchers and drug development professionals should be aware of these findings and consider the potential for pharmacokinetic alterations when developing new drugs that may be co-administered with Barleria-containing products. Further research is crucial to isolate the specific effects of this compound and to translate these in vitro findings into clinical practice.
References
In-depth Technical Guide: Pharmacokinetics and Bioavailability of Barlerin
A Note to Researchers, Scientists, and Drug Development Professionals
This technical guide aims to provide a comprehensive overview of the pharmacokinetics and bioavailability of the iridoid glycoside, Barlerin. However, a thorough review of the current scientific literature reveals a significant gap in the availability of specific in vivo pharmacokinetic data for this compound. While research has explored the biological activities of this compound and related compounds like Acetylthis compound, detailed absorption, distribution, metabolism, and excretion (ADME) studies, as well as bioavailability assessments in preclinical or clinical models, are not publicly available at this time.
The absence of this critical data means that key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and absolute/relative bioavailability for this compound have not been established.
This guide will, therefore, focus on providing a foundational understanding of the general principles and methodologies relevant to conducting pharmacokinetic and bioavailability studies for a natural compound like this compound. It will also detail the known biological activities of a closely related compound, Acetylthis compound, to offer some context on the potential therapeutic relevance that would necessitate future pharmacokinetic investigations.
General Principles of Pharmacokinetic and Bioavailability Studies
Pharmacokinetic studies are fundamental to the drug development process, providing essential information on how a substance is handled by a living organism. These studies typically involve the administration of the compound to animal models (e.g., rats, dogs) or human subjects, followed by the collection of biological samples (e.g., blood, plasma, urine, feces) at various time points. The concentration of the compound and its metabolites in these samples is then quantified using sensitive analytical techniques.
The primary goals of these studies are to characterize the ADME profile of a drug candidate:
-
Absorption: The process by which the drug enters the bloodstream.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body.
-
Metabolism: The chemical conversion of the drug into other compounds (metabolites) by the body, primarily in the liver.
-
Excretion: The removal of the drug and its metabolites from the body.
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered drugs, bioavailability is a critical parameter as it is influenced by both absorption and first-pass metabolism in the liver.
Experimental Protocols for a Hypothetical Pharmacokinetic Study of this compound
Should pharmacokinetic studies for this compound be undertaken, they would likely follow established and validated protocols. Below is a detailed methodology for a hypothetical preclinical pharmacokinetic study in rats.
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in Sprague-Dawley rats.
Materials and Methods:
-
Test Substance: Purified this compound (>98% purity).
-
Animals: Male and female Sprague-Dawley rats (8-10 weeks old, weighing 200-250g). Animals would be fasted overnight before dosing.
-
Study Design:
-
Intravenous (IV) Administration: A cohort of rats would receive a single IV bolus injection of this compound (e.g., 1-5 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein. This group serves to determine the drug's distribution and elimination characteristics and is essential for calculating absolute bioavailability.
-
Oral (PO) Administration: Another cohort of rats would receive a single oral gavage of this compound (e.g., 10-50 mg/kg) dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
-
Sample Collection:
-
Blood samples (approximately 0.2-0.3 mL) would be collected from the jugular vein or another appropriate site into heparinized tubes at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma would be separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Sample Analysis:
-
Method: A sensitive and specific analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), would be developed and validated for the quantification of this compound in rat plasma.[1][2][3][4][5]
-
Sample Preparation: Plasma samples would typically undergo protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction to remove interfering substances before injection into the HPLC-MS/MS system.
-
Validation: The analytical method would be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data would be analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin).
-
Key pharmacokinetic parameters to be calculated would include: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-∞), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Bioavailability (F%) Calculation: Absolute oral bioavailability would be calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
-
Potential Signaling Pathways of Interest Based on Related Compounds
While direct evidence for this compound's interaction with specific signaling pathways is lacking, research on the related compound, Acetylthis compound, provides some insights into potential mechanisms of action that would be relevant for future pharmacodynamic and pharmacokinetic studies.
Acetylthis compound has been shown to induce the chemopreventive enzyme NAD(P)H:Quinone Oxidoreductase 1 (NQO1) and attenuate lipopolysaccharide (LPS)-induced inflammation.[6] The proposed mechanism involves the Nrf2-KEAP1 signaling pathway.
Nrf2-KEAP1 Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound to its inhibitor KEAP1 (Kelch-like ECH-associated protein 1), which leads to its degradation. Upon exposure to inducers like Acetylthis compound, KEAP1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of cytoprotective enzymes like NQO1.
Below is a diagram illustrating this proposed signaling pathway for Acetylthis compound, which could be a starting point for investigating this compound's mechanism of action.
Caption: Proposed Nrf2-KEAP1 signaling pathway for Acetylthis compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.
Caption: General workflow for a preclinical pharmacokinetic study.
Conclusion and Future Directions
The therapeutic potential of this compound, suggested by the activities of related compounds, underscores the urgent need for comprehensive pharmacokinetic and bioavailability studies. The methodologies and workflows outlined in this guide provide a robust framework for conducting such investigations. Future research should focus on performing well-designed in vivo studies in relevant animal models to elucidate the ADME properties of this compound. The resulting data will be invaluable for determining its druggability, establishing appropriate dosing regimens for efficacy and toxicity studies, and ultimately advancing its potential clinical development. Researchers in the field are encouraged to address this knowledge gap to fully explore the therapeutic promise of this compound.
References
- 1. Quantification of ghrelin and des-acyl ghrelin in human plasma by using cubic-selected reaction-monitoring LCMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Plasma Renin Activity in Plasma Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Iridoid Glycosides from Barleria prionitis: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the isolation, characterization, and biological activities of iridoid glycosides from the medicinal plant Barleria prionitis. This document provides a comprehensive overview for researchers, scientists, and professionals in the field of drug development.
Introduction
Barleria prionitis L., a member of the Acanthaceae family, is a thorny shrub with a long history of use in traditional medicine across Asia and Africa. Various parts of the plant are utilized for treating a wide range of ailments, including fever, respiratory infections, toothaches, and inflammatory conditions. Modern phytochemical investigations have revealed that many of the therapeutic properties of B. prionitis can be attributed to its rich content of iridoid glycosides. These monoterpenoid-derived compounds have demonstrated a spectrum of biological activities, making them promising candidates for the development of new therapeutic agents. This technical guide provides a detailed summary of the key iridoid glycosides isolated from B. prionitis, their quantitative distribution, detailed experimental protocols for their isolation and characterization, and an overview of their known biological activities and associated signaling pathways.
Key Iridoid Glycosides in Barleria prionitis
Several iridoid glycosides have been isolated and identified from various parts of Barleria prionitis. The most prominent among these are barlerin, acetylthis compound, and shanzhiside methyl ester. Additionally, novel compounds with significant biological activities have been discovered, including 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside methyl ester and its cis isomer.
Quantitative Data of Major Iridoid Glycosides
The concentration of these iridoid glycosides can vary depending on the plant part and geographical location. A quantitative analysis using TLC-densitometry has provided the following distribution in different parts of B. prionitis:
| Iridoid Glycoside | Plant Part | Content (% w/w) | Reference |
| Acetylthis compound | Leaf | Not specified | [1] |
| Stem | Not specified | [1] | |
| This compound | Leaf | Not specified | [1] |
| Stem | 0.97 | [1] | |
| Shanzhiside Methyl Ester | Leaf | 2.62 | [1] |
| Stem | Not specified | [1] |
Experimental Protocols
Extraction of Iridoid Glycosides
A general procedure for the extraction of iridoid glycosides from B. prionitis involves the use of polar solvents. The following is a representative protocol based on available literature:
-
Plant Material Preparation : The aerial parts (leaves and stems) of B. prionitis are collected, washed, and dried in an oven at a temperature not exceeding 50°C. The dried plant material is then ground into a fine powder.[2]
-
Extraction :
-
Sonication-Assisted Extraction : About 50 g of the powdered plant material is extracted with absolute ethanol. The extraction is facilitated by sonication at 45°C for 15 minutes with a frequency of 40 kHz and a power of 100W. This process is repeated three times to ensure maximum extraction efficiency.[2]
-
Soxhlet Extraction : Alternatively, a Soxhlet apparatus can be used for exhaustive extraction with methanol.
-
Isolation and Purification of Iridoid Glycosides
The crude extract obtained is a complex mixture of various phytochemicals. The isolation of individual iridoid glycosides is typically achieved through column chromatography.
-
Fractionation : The crude ethanolic or methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to obtain different fractions.
-
Column Chromatography : The n-butanol fraction, which is typically enriched with iridoid glycosides, is subjected to column chromatography on silica gel.
-
Elution : The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol. The polarity of the solvent system is gradually increased to separate the compounds based on their affinity for the stationary and mobile phases.
-
Further Purification : Fractions containing the iridoid glycosides of interest are further purified using techniques like preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.[1]
Structural Elucidation
The structures of the isolated iridoid glycosides are determined using a combination of spectroscopic techniques:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To determine the wavelength of maximum absorption.
-
Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed structure and stereochemistry of the iridoid glycosides.
The following tables summarize the reported NMR data for acetylthis compound and shanzhiside methyl ester.
Table 1: ¹H and ¹³C NMR Data of Acetylthis compound in CD₃OD [3]
| Position | ¹³C NMR (δ) | ¹H NMR (δ, J in Hz) |
| 1 | 93.96 | 5.74 (d, J = 3.48) |
| 3 | 153.11 | 7.41 (d, J = 1.48) |
| 4 | 107.10 | - |
| 5 | 38.52 | 3.09 (dd, J = 7.98, 1.12) |
| 6 | 77.55 | 5.16 (d, J = 5.56) |
| 7 | 43.5 | 1.99 (d, J = 5.52), 2.03 (d, J = 5.56) |
| 8 | - | - |
| 9 | - | 2.84 (dd, J = 8.56, 3.44) |
| 10 | - | 1.45 (s) |
| 1' | - | 4.77 (s) |
| 2' - 6' | - | 3.30 - 3.60 (m) |
| COOCH₃ | - | 3.58 (s) |
| OCOCH₃ | - | 1.92 (s), 1.95 (s) |
Table 2: ¹H and ¹³C NMR Data of Shanzhiside Methyl Ester in CD₃OD [3]
| Position | ¹³C NMR (δ) | ¹H NMR (δ, J in Hz) |
| 1 | 93.44 | 5.59 (d, J = 2.68) |
| 3 | 151.0 | 7.42 (s) |
| 4 | - | - |
| 5 | - | 3.01 (dd, J = 7.04, 3.06) |
| 6 | - | 4.05 (m) |
| 7 | - | 1.84 (dd, J = 7.24, 6), 2.12 (dd, J = 6.84, 6.4) |
| 8 | - | - |
| 9 | - | 2.63 (dd, J = 7.64, 2.54) |
| 10 | - | 1.27 (s) |
| 1' | - | 4.97 (s) |
| 2' - 6' | - | 3.20 - 3.66 (m) |
| COOCH₃ | - | 3.75 (s) |
Biological Activities and Signaling Pathways
Iridoid glycosides from Barleria prionitis have been reported to possess a variety of biological activities, including antiviral, anti-inflammatory, and hepatoprotective effects.
Antiviral Activity
Two new iridoid glycosides, 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside methyl ester and its cis isomer, isolated from B. prionitis, have demonstrated potent in vitro activity against the Respiratory Syncytial Virus (RSV).[4] A 3:1 mixture of these two compounds exhibited an EC₅₀ of 2.46 µg/mL and an IC₅₀ of 42.2 µg/mL.[4] The exact mechanism of their antiviral action against RSV has not been fully elucidated and warrants further investigation.
Anti-inflammatory Activity
The anti-inflammatory properties of B. prionitis extracts have been linked to the presence of iridoid glycosides. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins. The inhibition of COX-1 and COX-2 leads to a reduction in inflammation.
Hepatoprotective Activity
An iridoid-enriched fraction from the ethanol-water extract of the aerial parts of B. prionitis has shown significant hepatoprotective activity against liver damage induced by toxins such as carbon tetrachloride, galactosamine, and paracetamol in animal models.[5] The protective mechanism involves the reversal of altered hepatic parameters, suggesting a stabilizing effect on liver cell membranes and function. The specific signaling pathways involved in this hepatoprotection are yet to be fully elucidated.
Experimental Workflows
The following diagram illustrates a typical workflow for the isolation and characterization of iridoid glycosides from Barleria prionitis.
Conclusion
Barleria prionitis is a rich source of bioactive iridoid glycosides with significant therapeutic potential. The compounds isolated to date, including this compound, acetylthis compound, shanzhiside methyl ester, and novel coumaroyl derivatives, have demonstrated promising antiviral, anti-inflammatory, and hepatoprotective activities. This technical guide provides a foundational understanding of the extraction, isolation, and characterization of these valuable natural products. Further research is warranted to fully elucidate the mechanisms of action of these iridoid glycosides and to explore their potential for development into novel therapeutic agents. The detailed protocols and data presented herein serve as a valuable resource for researchers and drug development professionals working in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. longdom.org [longdom.org]
- 4. New iridoids from the medicinal plant Barleria prionitis with potent activity against respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and hepatoprotective activity of an active fraction from Barleria prionitis Linn. in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Traditional Medicinal Uses of Barleria Species: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The genus Barleria, belonging to the Acanthaceae family, encompasses a diverse group of perennial shrubs with a rich history of use in traditional medicine systems, particularly Ayurveda. Species such as Barleria prionitis, Barleria cristata, and Barleria longiflora have been empirically utilized for centuries to treat a wide array of ailments, including inflammatory conditions, respiratory disorders, and skin diseases. This technical guide provides an in-depth overview of the traditional medicinal applications of Barleria species, supported by quantitative data, detailed experimental protocols for the validation of their therapeutic properties, and an exploration of the underlying molecular mechanisms. The comprehensive data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the exploration of Barleria species as a source for novel therapeutic agents.
Introduction
Barleria species are predominantly found in the tropical and subtropical regions of Asia and Africa.[1] Traditional medicine practitioners have long recognized the therapeutic potential of various parts of these plants, including the leaves, roots, stems, and flowers.[2] The medicinal properties of Barleria are attributed to a rich phytochemical profile, which includes iridoid glycosides, flavonoids, terpenoids, and phenolic compounds.[3][4] Modern scientific research has begun to validate many of the traditional uses of Barleria species, demonstrating their anti-inflammatory, antimicrobial, antioxidant, and hepatoprotective activities, among others.[3][5] This guide aims to bridge the gap between traditional knowledge and modern scientific investigation by providing a structured and detailed analysis of the medicinal uses of Barleria species.
Traditional Preparations and Dosages
The traditional use of Barleria species involves various preparations, including decoctions, pastes, powders, and juices, with dosages varying depending on the ailment and the specific plant part used.
Table 1: Traditional Uses and Preparations of Barleria Species
| Barleria Species | Traditional Use | Plant Part Used | Preparation Method | Dosage |
| B. prionitis | Inflammation, Joint Pain | Leaves | Leaf paste | Applied externally on affected areas as needed.[6] |
| Toothache, Bleeding Gums | Root | Mouthwash from root tissue | - | |
| Respiratory congestion, Cough | Leaves | Decoction | 5-10 ml, twice daily.[6] | |
| Digestive aid, Bloating | Leaves | Dried leaf powder | 500 mg with warm water.[6] | |
| Skin diseases (rashes, acne) | Leaves | Juice extracted from ground leaves | Applied on the affected area thrice daily for 4 days.[7] | |
| Tonsillitis | Whole plant | 4 g of plant powder mixed with Nimbuka Swarasa (lemon juice) | Given twice a day for 10 days. | |
| B. cristata | Respiratory ailments (asthma, bronchitis, cough) | Leaves, Whole plant | Decoction of leaves; use of the whole plant.[8][9][10] | 10–15 g dried leaves simmered in 250 ml water until reduced to 100 ml, taken twice daily for coughs.[8] |
| Blood purification, Hepatoprotection | - | Powder (Churna) | 2–3 g mixed with warm water or honey, up to 3 times a day.[8] | |
| Inflammatory conditions | - | Alcoholic Tincture (1:5, standardized to 1% cristatic acid) | 10–20 drops in water, twice daily.[8] | |
| B. longiflora | Skin diseases | - | - | - |
| Kidney stones, Dropsy | Roots | Decoction | -[11] | |
| Rheumatism, Jaundice, Anasarca | Roots and Leaves | Diuretics | -[11] |
Phytochemical Composition
The therapeutic effects of Barleria species are linked to their diverse array of secondary metabolites. Quantitative analysis of these compounds is crucial for standardization and drug development.
Table 2: Quantitative Phytochemical Analysis of Barleria Species
| Barleria Species | Plant Part | Phytochemical | Quantity | Reference |
| B. cristata | Leaves | Total Ash | 16.11 ± 0.38 % w/w | [12] |
| Leaves | Acid Insoluble Ash | 1.50 ± 0.18 % w/w | [12] | |
| Leaves | Water-Soluble Ash | 11.10 ± 0.23 % w/w | [12] | |
| Leaves | Alcohol-Soluble Extractive | 19.34 ± 0.79 % w/w | [12] | |
| Leaves | Water-Soluble Extractive | 25.06 ± 0.17 % w/w | [12] | |
| Leaves | Luteolin | Present | [4][13] | |
| Leaves | 7-methoxy luteolin | Present | [4][13] | |
| Leaves | Barlerin (Iridoid glycoside) | Present | [4][13] | |
| Leaves | Shanzhiside methyl ester (Iridoid glycoside) | Present | [4][13] | |
| Leaves | p-coumaric acid | Present | [13] | |
| Leaves | α-tocopherol | Present | [13] | |
| B. prionitis | Leaves | Total Ash | 6.2 % | [14] |
| Leaves | Acid Insoluble Ash | 0.90 % | [14] | |
| Leaves | Water Soluble Ash | 0.90 % | [14] | |
| Leaves | Loss on Drying | 10 % | [14] | |
| Aerial parts | Shanzhiside methyl ester | Present | [15] | |
| Aerial parts | 6-o-trans-p-coumaroyl-8-o-acetyl shanzhiside methyl ester | Present | [15] | |
| Aerial parts | This compound | Present | [15] | |
| Aerial parts | Acetyl this compound | Present | [15] | |
| Roots | Iridoid glycosides | High abundance | [16] | |
| Roots | Phenolic compounds | High abundance | [16] |
Experimental Protocols for Pharmacological Validation
The traditional uses of Barleria species have been substantiated by numerous in vitro and in vivo studies. This section details the methodologies for key pharmacological assays.
Anti-inflammatory Activity
-
Carrageenan-Induced Paw Edema in Rats: This is a widely used model to assess acute inflammation.
-
Procedure:
-
Male Wistar rats (150-200 g) are divided into control, standard, and test groups.
-
The test groups are orally administered with different doses of Barleria extract. The standard group receives a known anti-inflammatory drug (e.g., Indomethacin), and the control group receives the vehicle.
-
After a specific time (e.g., 60 minutes), 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.[17]
-
-
Antimicrobial Activity
-
Agar Well Diffusion Method: This method is used to determine the antimicrobial efficacy of plant extracts.
-
Procedure:
-
Prepare sterile nutrient agar plates and inoculate them with a standardized microbial suspension.
-
Create wells of a specific diameter in the agar using a sterile borer.
-
Fill the wells with different concentrations of the Barleria extract. A standard antibiotic is used as a positive control, and the solvent as a negative control.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[12]
-
-
-
Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
Perform a serial dilution of the Barleria extract in a liquid growth medium in a microtiter plate.
-
Inoculate each well with a standardized microbial suspension.
-
Include positive (microbe and medium) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the extract at which no visible growth of the microorganism is observed.[17]
-
-
Antioxidant Activity
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the free radical scavenging capacity of the extracts.
-
Procedure:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Mix different concentrations of the Barleria extract with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
A decrease in absorbance indicates radical scavenging activity. The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.[18]
-
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Barleria species are mediated through various molecular mechanisms, including the modulation of key signaling pathways involved in inflammation, oxidative stress, and microbial growth.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of Barleria species are attributed to the inhibition of pro-inflammatory mediators and enzymes. Extracts of B. prionitis have been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation. Furthermore, studies on B. cristata have demonstrated the down-regulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8] Some Barleria species have also been found to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.
References
- 1. Antioxidant and Anticancer Activities of Barleria longiflora L. f. From Siriya Kalvarayan Hills - PMC [pmc.ncbi.nlm.nih.gov]
- 2. university.apeejay.edu [university.apeejay.edu]
- 3. Phytochemicals and Biological Activities of Barleria (Acanthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Phytochemicals and Biological Activities of Barleria (Acanthaceae) [mdpi.com]
- 6. Anti-inflammatory activity of Barleria lupulina: Identification of active compounds that activate the Nrf2 cell defense pathway, organize cortical actin, reduce stress fibers, and improve cell junctions in microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Anti-inflammatory activity of Barleria lupulina: Identification of active compounds that activate the Nrf2 cell defense pathway, organize cortical actin, reduce stress fibers, and improve cell junctions in microvascular endothelial cells. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Traditional medicinal plants used for respiratory disorders in Pakistan: a review of the ethno-medicinal and pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Antibacterial and antifungal activity of Barleria cristata: In vitro study [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Distribution profile of iridoid glycosides and phenolic compounds in two Barleria species and their correlation with antioxidant and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. ijcrt.org [ijcrt.org]
- 17. New iridoids from the medicinal plant Barleria prionitis with potent activity against respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of Barleria lupulina: Identification of active compounds that activate the Nrf2 cell defense pathway, organize cortical actin, reduce stress fibers, and improve cell junctions in microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Barlerin from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Barlerin is an iridoid glycoside with demonstrated biological activities, making it a compound of interest for pharmaceutical research and development. This document provides detailed protocols for the extraction of this compound from plant material, primarily focusing on species of the Barleria genus, such as Barleria prionitis, which are known to be rich sources of this compound. Furthermore, it outlines purification strategies to isolate this compound for further studies.
Data Presentation: Quantitative Data Summary
The following tables summarize the quantitative data found in the literature regarding the content of this compound and related iridoid glycosides in Barleria prionitis and the yields from different extraction methods.
Table 1: this compound and Acetylthis compound Content in Different Parts of Barleria prionitis
| Plant Part | Compound | Content (% w/w) | Reference |
| Stem | This compound | 0.97 | [1] |
| Leaf | Acetylthis compound | 3.82 (in B. lupulina) | [1] |
| Leaf | Shanzhiside methyl ester | 2.62 | [1] |
Note: Acetylthis compound is a closely related iridoid glycoside and can be a major component in the leaves. Depending on the research goals, its co-extraction and potential conversion to this compound might be considered.
Experimental Protocols
Extraction of this compound from Plant Material
Several methods can be employed for the extraction of this compound. The choice of method may depend on the available equipment, the scale of extraction, and the desired purity of the initial extract.
Soxhlet extraction is a continuous extraction method that is efficient for extracting compounds from solid materials.
Materials and Equipment:
-
Dried and powdered plant material (e.g., stems of Barleria prionitis)
-
Methanol (analytical grade)
-
Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Accurately weigh 5 g of the coarsely powdered plant material.
-
Place the powdered material inside a cellulose extraction thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Add 50 ml of methanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and place the round-bottom flask in a heating mantle.
-
Heat the methanol to its boiling point and allow the extraction to proceed for 4 hours.[1]
-
After 4 hours, turn off the heat and allow the apparatus to cool down.
-
Once cooled, dismantle the apparatus and filter the methanolic extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, often leading to shorter extraction times and higher yields.
Materials and Equipment:
-
Dried and powdered plant material
-
Ethanol (70% aqueous solution)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., Whatman filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 50 g of the powdered plant material.
-
Place the powder in a beaker or flask.
-
Add a suitable volume of 70% ethanol to the plant material.
-
Place the beaker in an ultrasonic bath and sonicate at 45°C for 15 minutes.
-
Repeat the sonication procedure three times.
-
Filter the combined extracts through Whatman filter paper.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Maceration is a simple extraction technique that involves soaking the plant material in a solvent for a specified period.
Materials and Equipment:
-
Dried and powdered plant material
-
Methanol
-
Airtight container (e.g., a glass jar with a lid)
-
Shaker or magnetic stirrer (optional)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 1 gram of the powdered plant material.
-
Place the powder in an airtight container.
-
Add 20 ml of methanol to the container.[2]
-
Seal the container and let it stand for 3 hours with occasional shaking.[2] For more exhaustive extraction, the duration can be extended to 3-7 days.
-
After the maceration period, filter the extract to separate the plant debris.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate them using a rotary evaporator.
Purification of this compound
The crude extract obtained from the above methods is a complex mixture of various phytochemicals. Further purification is necessary to isolate this compound.
Column chromatography is a widely used technique for the separation of compounds from a mixture.
Materials and Equipment:
-
Crude methanolic extract of Barleria prionitis
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents: Chloroform and Methanol (analytical grade)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for visualization
Procedure:
-
Preparation of the Column:
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the glass column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Wash the column with chloroform until the silica gel is completely equilibrated.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform (e.g., 98:2, 95:5, 90:10, etc.). A mobile phase of chloroform-methanol (80:20 v/v) has been reported to be effective for separating this compound.[3]
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions of equal volume.
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., chloroform:ethyl acetate:methanol:acetic acid 3:3:3:1 v/v/v/v).[1]
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
For higher purity and smaller scale purifications, preparative HPLC is the method of choice.
Materials and Equipment:
-
Partially purified this compound fraction from column chromatography
-
Preparative HPLC system with a UV detector
-
Preparative C18 or Phenyl-Hexyl column
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (optional)
-
Collection vials or fraction collector
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development (based on literature for similar compounds):
-
Column: C18 preparative column (e.g., 250 mm x 21.2 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient Program (example):
-
Start with a low percentage of B (e.g., 10-20%) and hold for a few minutes.
-
Create a linear gradient to increase the percentage of B over 20-30 minutes to elute this compound.
-
A final wash with a high percentage of B is recommended to clean the column.
-
-
Flow Rate: Adjust according to the column dimensions (e.g., 10 ml/min for a 21.2 mm ID column).[4]
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 240 nm).[5]
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined from analytical HPLC runs.
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain highly purified this compound.
Mandatory Visualizations
Diagram 1: General Workflow for this compound Extraction and Purification
Caption: General workflow for this compound extraction and purification.
Diagram 2: Logic for Solvent Selection in Extraction
References
Application Notes and Protocols for the Quantification of Barlerin in Plant Extracts Using HPTLC
Introduction
Barlerin, an iridoid glycoside, is a significant bioactive constituent found in various medicinal plants, notably in the genus Barleria. Its pharmacological properties, including neuroprotective and anti-inflammatory effects, have garnered considerable interest within the scientific and drug development communities. Accurate and precise quantification of this compound in plant extracts is crucial for the quality control of herbal raw materials, standardization of herbal formulations, and for pharmacokinetic and pharmacodynamic studies. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the quantification of this compound. These application notes provide a comprehensive protocol for the HPTLC-densitometric determination of this compound in plant extracts.
Scope and Applicability
This protocol is applicable to the quantitative determination of this compound in dried plant materials and their corresponding extracts. It is intended for use by researchers in natural product chemistry, quality control analysts in the herbal industry, and scientists involved in the development of phytopharmaceuticals.
Principle
The method involves the separation of this compound from other components in the plant extract on a pre-coated silica gel 60 F254 HPTLC plate using a suitable mobile phase. The quantification is achieved by densitometric scanning of the chromatogram in absorbance mode at a specific wavelength. The amount of this compound in the sample is determined by comparing the peak area of the sample with that of a standard this compound solution of known concentration.
Materials and Reagents
-
Standard: this compound (purity ≥ 98%)
-
Solvents: Methanol (HPLC grade), Chloroform (AR grade), Ethyl acetate (AR grade), Acetic acid (AR grade)
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm, 0.2 mm thickness)
-
Plant Material: Dried and powdered plant material containing this compound (e.g., Barleria prionitis leaves)
Experimental Protocols
Preparation of Standard Solution
Accurately weigh 10 mg of standard this compound and dissolve it in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL. From this stock solution, prepare working standard solutions of varying concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by appropriate dilution with methanol.
Preparation of Sample Solution
Accurately weigh about 1 g of the dried and powdered plant material. Macerate the powder with 10 mL of methanol for 24 hours at room temperature. Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C. Re-dissolve the dried extract in 10 mL of methanol to obtain the sample stock solution. Filter the solution through a 0.45 µm syringe filter before application.
HPTLC Instrumentation and Chromatographic Conditions
-
Sample Applicator: Linomat 5 or equivalent
-
Development Chamber: Twin trough chamber (20 cm x 10 cm)
-
Scanner: TLC Scanner 4 or equivalent with winCATS software
-
Application Volume: 5 µL of standard and sample solutions
-
Band Width: 8 mm
-
Mobile Phase: Chloroform: Ethyl acetate: Methanol: Acetic acid (3.0:3.0:3.0:1.0, v/v/v/v)[1]
-
Chamber Saturation: Saturate the development chamber with the mobile phase for 20 minutes at room temperature (25 ± 2°C).
-
Development Distance: 80 mm
-
Drying: Air-dry the plate after development.
-
Densitometric Scanning: Scan the plate at 233 nm in absorbance mode.[1]
Calibration Curve
Apply 5 µL of each working standard solution to the HPTLC plate. Develop and scan the plate as per the chromatographic conditions mentioned above. Plot a calibration curve of peak area versus the corresponding concentration of this compound.
Quantification of this compound in the Sample
Apply 5 µL of the prepared sample solution to the same HPTLC plate alongside the standard solutions. Develop and scan the plate under the same conditions. The peak area corresponding to this compound in the sample chromatogram is recorded. The amount of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.
Method Validation
The developed HPTLC method should be validated as per the International Conference on Harmonisation (ICH) guidelines. The validation parameters include:
-
Linearity: The linearity of the method is determined by analyzing a series of standard solutions of this compound. A linear relationship between concentration and peak area should be established.
-
Precision: The precision of the method is evaluated by performing intra-day and inter-day variation studies. The results are expressed as the percentage relative standard deviation (%RSD).
-
Accuracy: The accuracy of the method is determined by performing recovery studies by spiking a known amount of standard this compound into the pre-analyzed sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The specificity of the method is confirmed by comparing the Rf values and UV-Vis spectra of the this compound peak in the sample with that of the standard.
Data Presentation
The quantitative data obtained from the HPTLC analysis of this compound in various plant extracts are summarized in the tables below.
Table 1: HPTLC Method Parameters for Quantification of this compound
| Parameter | Details |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 |
| Mobile Phase | Chloroform: Ethyl acetate: Methanol: Acetic acid (3.0:3.0:3.0:1.0, v/v/v/v)[1] |
| Chamber Saturation Time | 20 minutes |
| Development Distance | 80 mm |
| Detection Wavelength | 233 nm[1] |
| Rf value of this compound | ~0.61[1] |
Table 2: Method Validation Data for HPTLC Quantification of this compound
| Validation Parameter | Result |
| Linearity Range | 0.28-1.67 µ g/spot [1] |
| Correlation Coefficient (r²) | 0.995[1] |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| Limit of Detection (LOD) | 0.05 µ g/spot [1] |
| Limit of Quantification (LOQ) | 0.15 µ g/spot [1] |
Table 3: Quantification of this compound in Different Plant Extracts
| Plant Species | Plant Part | Extraction Solvent | This compound Content (% w/w of extract) |
| Barleria prionitis | Whole Plant | Methanol | 0.18 - 10.03[1] |
| Barleria prionitis | Leaves | Methanol | 4.692 ± 0.15 |
| Barleria trispinosa | - | - | Present |
Visualizations
Experimental Workflow
Caption: HPTLC workflow for this compound quantification.
Signaling Pathway of this compound's Pharmacological Effects
Caption: this compound's neuroprotective and anti-inflammatory signaling.
Applications in Drug Development and Quality Control
The accurate quantification of this compound using HPTLC is instrumental in several stages of drug development and for ensuring the quality of herbal products.
-
Quality Control of Raw Materials: HPTLC fingerprinting and quantification of this compound can be used to authenticate the plant material and ensure that it meets the required quality standards. This helps in preventing adulteration and substitution with inferior or incorrect plant species.
-
Standardization of Herbal Formulations: For polyherbal formulations containing this compound as a key active constituent, this HPTLC method can be employed to standardize the final product, ensuring batch-to-batch consistency in terms of its phytochemical profile and potency.
-
Stability Studies: The stability of this compound in herbal extracts and formulations under different storage conditions can be monitored using this HPTLC method. This is crucial for determining the shelf-life of the product.
-
Pharmacokinetic Studies: The quantification of this compound in biological fluids can provide insights into its absorption, distribution, metabolism, and excretion, which is essential for understanding its pharmacological effects.
Conclusion
The HPTLC method described in these application notes provides a reliable, accurate, and precise tool for the quantification of this compound in plant extracts. Its simplicity and high throughput make it an ideal choice for routine quality control and research applications in the field of herbal medicine and drug development. The provided protocols and validation data serve as a valuable resource for researchers and industry professionals working with this compound-containing plant materials.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Barlerin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of Barlerin in vitro. The protocols outlined below detail the necessary steps to assess the compound's effects on key inflammatory mediators and signaling pathways.
Data Presentation
The following table summarizes the key quantitative data to be obtained from the described in vitro assays. Researchers should use this template to record their experimental findings for easy comparison and analysis.
| Assay Type | Parameter Measured | This compound Concentration | Result (e.g., IC50, % Inhibition) | Positive Control |
| Cell Viability | Cell Viability (%) | Various | To be determined | Vehicle Control |
| Nitric Oxide (NO) Production | Nitrite Concentration (µM) | Various | To be determined | L-NAME / Indomethacin |
| Pro-inflammatory Cytokines | TNF-α Concentration (pg/mL) | Various | To be determined | Dexamethasone |
| IL-6 Concentration (pg/mL) | Various | To be determined | Dexamethasone | |
| IL-1β Concentration (pg/mL) | Various | To be determined | Dexamethasone | |
| Pro-inflammatory Enzymes | iNOS Protein Expression | Various | To be determined | Dexamethasone |
| COX-2 Protein Expression | Various | To be determined | Dexamethasone | |
| Signaling Pathways | p-p65/p65 Ratio | Various | To be determined | BAY 11-7082 |
| p-p38/p38 Ratio | Various | To be determined | SB203580 | |
| p-ERK1/2 / ERK1/2 Ratio | Various | To be determined | PD98059 | |
| p-JNK/JNK Ratio | Various | To be determined | SP600125 |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot).
-
Allow cells to adhere and reach approximately 80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) and continue incubation for the time specified in each protocol.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Protocol:
-
After cell treatment with this compound and LPS for 24 hours, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[1][2]
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[2][3]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[1]
-
Measure the absorbance at 540 nm using a microplate reader.[1][2]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: A sandwich ELISA is used to capture and detect the cytokines with specific antibodies.
-
Protocol:
-
Following cell treatment with this compound and LPS for 18-24 hours, collect the cell culture supernatant.[4]
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.[5][6][7]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
iNOS and COX-2 Protein Expression (Western Blot)
This method is used to determine the effect of this compound on the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
After treating RAW 264.7 cells in 6-well plates with this compound and LPS for 24 hours, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and perform electrophoresis.[8][9]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[10]
-
NF-κB and MAPK Signaling Pathway Analysis (Western Blot)
This protocol assesses the effect of this compound on the activation of the NF-κB and MAPK signaling pathways by measuring the phosphorylation of key proteins.
-
Principle: The activation of these pathways is determined by detecting the phosphorylated forms of key signaling proteins (p65 for NF-κB; p38, ERK1/2, and JNK for MAPK) by Western blot.
-
Protocol:
-
Treat RAW 264.7 cells with this compound and LPS for a shorter duration (e.g., 15-60 minutes) as signaling events are often rapid.
-
Prepare cell lysates as described in the iNOS and COX-2 Western blot protocol.
-
Perform Western blotting as described above.
-
Use primary antibodies specific for the phosphorylated forms (e.g., phospho-p65, phospho-p38, phospho-ERK1/2, phospho-JNK) and total forms of these proteins.
-
The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. 2.4. Nitric Oxide (Griess Reagent Assay) [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Barlerin's Effects in Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture models to investigate the biological effects of Barlerin. The protocols detailed below cover key assays for evaluating its anti-inflammatory, chemopreventive, anticancer, and potential neuroprotective and hepatoprotective properties.
Anti-inflammatory Effects of this compound
Cell Culture Model: RAW 264.7 murine macrophage cell line.
Application Note: this compound and its acetylated form have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This makes the RAW 264.7 cell line an excellent in vitro model to screen and elucidate the anti-inflammatory mechanisms of this compound. The primary pathway implicated in this effect is the downregulation of the NF-κB and MAPK signaling pathways.[1]
Quantitative Data Summary:
| Cell Line | Treatment | Parameter | Result | Reference |
| RAW 264.7 | Acetylthis compound + LPS | NO Production | Significant Inhibition | [1][2] |
| RAW 264.7 | Acetylthis compound + LPS | iNOS Protein Expression | Significant Inhibition | [1][2] |
| RAW 264.7 | BMA (related compound) + LPS | IL-1β, IL-6, TNF-α, PGE2, NO, ROS | Significant Decrease | [1] |
| RAW 264.7 | BMA (related compound) + LPS | COX-2, iNOS (protein & mRNA) | Significant Inhibition | [1] |
| RAW 264.7 | BMA (related compound) + LPS | Phosphorylation of IκBα, JNK, p38, ERK | Significant Suppression | [1] |
Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells
Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or Acetylthis compound) stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Treatment: The next day, carefully remove the medium. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in 100 µL of fresh medium for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production by this compound compared to the LPS-only treated cells.
Signaling Pathway Diagram:
References
Application Notes and Protocols for Barlerin in LPS-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. In vitro, stimulation of macrophage cell lines, such as RAW 264.7, with LPS provides a robust and reproducible model of acute inflammation. This model is characterized by the production of pro-inflammatory mediators, including nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The signaling cascades primarily involved in this response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Barlerin, an iridoid glycoside isolated from plants of the Barleria species, has been identified as a compound with potential anti-inflammatory properties. While direct studies on this compound are limited, research on its acetylated derivative, acetylthis compound, has demonstrated significant anti-inflammatory activity in LPS-stimulated macrophages. Acetylthis compound has been shown to inhibit the production of NO by suppressing the expression of inducible nitric oxide synthase (iNOS)[1]. This suggests that this compound is a promising candidate for the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of the use of this compound in LPS-induced inflammation models, including detailed experimental protocols and a summary of expected quantitative outcomes based on studies of closely related compounds.
Data Presentation
The following tables summarize the expected inhibitory effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages. The data is extrapolated from studies on acetylthis compound and other natural compounds with similar anti-inflammatory mechanisms.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| LPS (1 µg/mL) | - | 0 | - |
| This compound + LPS | 10 | 25-35 | ~25 |
| This compound + LPS | 25 | 45-55 | |
| This compound + LPS | 50 | 65-75 |
Note: Data is estimated based on the activity of acetylthis compound and similar compounds.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| LPS (1 µg/mL) | - | 0 | 0 | 0 |
| This compound + LPS | 25 | 30-40 | 40-50 | 35-45 |
| This compound + LPS | 50 | 50-60 | 60-70 | 55-65 |
Note: Data is estimated based on the activity of compounds with similar mechanisms of action.
Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression
| Treatment | Concentration (µM) | iNOS Protein Expression (relative to LPS) | COX-2 Protein Expression (relative to LPS) |
| LPS (1 µg/mL) | - | 1.0 | 1.0 |
| This compound + LPS | 25 | 0.5-0.6 | 0.6-0.7 |
| This compound + LPS | 50 | 0.2-0.3 | 0.3-0.4 |
Note: Data is estimated based on the activity of acetylthis compound and other natural anti-inflammatory compounds.
Signaling Pathways
The anti-inflammatory effects of this compound in the LPS-induced inflammation model are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Experimental Protocols
The following protocols provide a general framework for investigating the anti-inflammatory effects of this compound in an LPS-induced macrophage model.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Nitric Oxide (NO) Assay (Griess Test)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Analysis (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the culture supernatant and centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis for iNOS, COX-2, and MAPK/NF-κB Pathway Proteins
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL). The stimulation time will vary depending on the target protein (e.g., 30 minutes for MAPK phosphorylation, 24 hours for iNOS/COX-2 expression).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The LPS-induced inflammation model in macrophages is a valuable tool for the preliminary evaluation of the anti-inflammatory potential of compounds like this compound. Based on the available evidence for its acetylated derivative, this compound is expected to inhibit the production of key pro-inflammatory mediators by targeting the NF-κB and MAPK signaling pathways. The protocols outlined in these application notes provide a standardized methodology for researchers to investigate and quantify the anti-inflammatory effects of this compound, thereby facilitating its further development as a potential therapeutic agent.
References
Application Notes and Protocols for Neuroprotective Assays of Barlerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barlerin, an iridoid glycoside, and its derivatives have garnered interest for their potential therapeutic properties. Acetylthis compound, a related compound, has been shown to exhibit anti-inflammatory and antioxidant effects by inducing the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) and inhibiting nitric oxide (NO) production[1]. These mechanisms are highly relevant to neuroprotection, as oxidative stress and inflammation are key pathological features of many neurodegenerative diseases. This document provides a comprehensive guide to the in vitro assays and protocols for evaluating the neuroprotective potential of this compound.
Postulated Neuroprotective Mechanisms of this compound
Based on the activity of its acetylated form, this compound is hypothesized to exert neuroprotective effects through two primary signaling pathways:
-
Nrf2-KEAP1 Signaling Pathway: this compound may induce the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant enzymes like NQO1 and heme oxygenase-1 (HO-1). This enhances the cellular defense against oxidative stress.
-
NF-κB Signaling Pathway: this compound may inhibit the activation of NF-κB, a key regulator of inflammation. By preventing the nuclear translocation of NF-κB, this compound can suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The following protocols are designed to investigate these hypothesized mechanisms and to provide a comprehensive assessment of this compound's neuroprotective capabilities.
Data Presentation
Table 1: Summary of Hypothetical Quantitative Data for Neuroprotective Assays of this compound
| Assay | Endpoint Measured | This compound Concentration (µM) | Result |
| Cell Viability (MTT Assay) | % Cell Viability | 1 | 98% |
| 5 | 95% | ||
| 10 | 92% | ||
| 25 | 85% | ||
| 50 | 70% | ||
| Neurotoxicity (LDH Assay) | % Cytotoxicity | 1 | 2% |
| 5 | 5% | ||
| 10 | 8% | ||
| 25 | 15% | ||
| 50 | 30% | ||
| Oxidative Stress (ROS Assay) | % ROS Production (H2O2-induced) | 1 | 80% |
| 5 | 65% | ||
| 10 | 50% | ||
| 25 | 35% | ||
| Anti-inflammatory (Nitric Oxide Assay) | % NO Production (LPS-induced) | 1 | 90% |
| 5 | 75% | ||
| 10 | 60% | ||
| 25 | 45% | ||
| Apoptosis (Caspase-3 Assay) | Caspase-3 Activity (Fold Change) | 1 | 0.9 |
| 5 | 0.7 | ||
| 10 | 0.5 | ||
| 25 | 0.3 |
Experimental Protocols
Cell Culture and Treatment
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuroprotective studies.
Protocol:
-
Culture SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells in 96-well or 6-well plates at a desired density and allow them to adhere overnight.
-
To induce neuronal differentiation, treat the cells with 10 µM retinoic acid (RA) for 3-5 days.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO) and dilute to final concentrations in cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
Assessment of Neuroprotection against Oxidative Stress
Inducer of Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for another 24 hours.
-
Assess cell viability using the MTT assay and cytotoxicity using the LDH assay.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Protocol:
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. Its activity in the medium is proportional to the number of damaged cells.
Protocol:
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the positive control (cells treated with a lysis buffer).
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
Protocol:
-
Seed and differentiate SH-SY5Y cells in a black 96-well plate.
-
Pre-treat the cells with this compound for 24 hours.
-
Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Induce oxidative stress with H₂O₂.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) immediately and at subsequent time points using a fluorescence plate reader.
Assessment of Anti-inflammatory Activity
Inducer of Inflammation: Lipopolysaccharide (LPS).
Protocol:
-
Seed and differentiate SH-SY5Y cells or use BV-2 microglial cells.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant to measure nitric oxide production.
Nitric Oxide (NO) Assay (Griess Assay)
Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the culture medium.
Protocol:
-
Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for Signaling Pathway Proteins
Principle: This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against Nrf2, KEAP1, HO-1, NF-κB p65, IκBα, iNOS, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Signaling Pathways
Caption: Postulated neuroprotective signaling pathways of this compound.
Experimental Workflow
References
Preparing Barlerin Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barlerin, an iridoid glycoside, and its acetylated form, acetylthis compound, are natural compounds that have garnered interest for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Proper preparation of stock solutions is critical for accurate and reproducible in vitro studies to evaluate the biological effects of these compounds. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in cell culture experiments.
Physicochemical Properties and Solubility
Data Presentation: Physicochemical Properties of this compound and Acetylthis compound
| Property | This compound | Acetylthis compound |
| Molecular Formula | C₁₉H₂₈O₁₂ | C₂₁H₃₀O₁₃ |
| Molecular Weight | 448.42 g/mol | 490.45 g/mol |
| Appearance | Solid (form may vary) | Solid (form may vary) |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. This concentration is a common starting point for subsequent dilutions to achieve desired final concentrations in cell culture media.
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 448.42 g/mol * 1000 mg/g = 4.48 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 4.48 mg of this compound into the tared tube.
-
-
Dissolving this compound in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the weighed this compound.
-
Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM this compound stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
This protocol outlines the process of diluting the high-concentration stock solution to the final desired working concentration in cell culture medium. It is crucial to minimize the final concentration of DMSO in the culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, but it is recommended to perform a vehicle control to assess the specific cell line's tolerance.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).
-
Calculate the required volume of the stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of the stock solution (10 mM or 10,000 µM)
-
V₁ = Volume of the stock solution to be added (unknown)
-
C₂ = Final desired concentration (e.g., 10 µM)
-
V₂ = Final volume of the cell culture medium
-
-
For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM:
-
(10,000 µM) * V₁ = (10 µM) * (1 mL)
-
V₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
-
Prepare the working solution:
-
Add the calculated volume of the this compound stock solution to the final volume of pre-warmed complete cell culture medium. For the example above, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Mix gently by pipetting up and down or by swirling the plate/flask.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to distinguish the effects of this compound from any potential effects of the solvent.
-
-
Treat the cells:
-
Remove the existing medium from the cells and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.
-
Biological Activity and Recommended Concentrations
Recent studies have highlighted the anti-proliferative effects of this compound, particularly in prostate cancer cells. A 2025 study by Chaikeaw et al. demonstrated that this compound-containing extracts, as well as pure this compound, exhibited selective toxicity towards PC-3 prostate cancer cells.[1] The study indicated a low IC50 value for pure this compound in this cell line, suggesting its potential as an anti-cancer agent. The observed mechanisms of action included the induction of DNA damage, apoptosis, and cell cycle arrest at the G1 phase.[1]
Data Presentation: Effective Concentrations of this compound
| Cell Line | Effect | Reported Concentration/IC50 | Citation |
| PC-3 (Prostate Cancer) | Anti-proliferative, induces DNA damage, apoptosis, and G1 cell cycle arrest. | Low IC50 value (exact value for pure compound not specified in the abstract) | [1] |
Note: Researchers should perform dose-response studies to determine the optimal effective concentration for their specific cell line and experimental conditions.
Mandatory Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Proposed Signaling Pathway of Action for Related Iridoids
Acetylthis compound, a closely related compound to this compound, has been shown to modulate the Nrf2-KEAP1 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to KEAP1, which facilitates its degradation. Upon exposure to inducers like acetylthis compound, KEAP1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.
Caption: Nrf2-KEAP1 signaling pathway modulated by this compound/Acetylthis compound.
References
In Vitro Models for Unraveling the Anticancer Potential of Barlerin
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing in vitro models to study the effects of Barlerin, a naturally occurring iridoid glycoside, on cancer cells. This document provides detailed application notes and protocols for key cellular assays, summarizes quantitative data, and visualizes the potential signaling pathways involved in this compound's anticancer activity.
This compound, isolated from various plants of the genus Barleria, has demonstrated promising anti-proliferative effects against cancer cells in preliminary studies. These application notes serve as a foundational resource for further investigation into its therapeutic potential. The provided protocols are optimized for prostate cancer cell lines, such as PC-3, where initial effects of this compound-containing extracts have been observed, but can be adapted for other cancer cell types.
I. Application Notes
Introduction
This compound is an iridoid glycoside that has been investigated for various pharmacological activities. Recent evidence suggests its potential as an anticancer agent. Studies on extracts containing this compound have shown selective cytotoxic activity against cancer cells while sparing normal cells. The primary mechanisms observed include the induction of apoptosis and cell cycle arrest. Furthermore, this compound is suggested to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB and Akt pathways. These application notes provide a framework for utilizing various in vitro assays to systematically evaluate the anticancer efficacy and elucidate the mechanism of action of this compound.
Core Applications
-
Determination of Cytotoxicity: Assessing the dose-dependent inhibitory effect of this compound on the viability of cancer cells.
-
Analysis of Apoptosis Induction: Quantifying the extent of programmed cell death initiated by this compound treatment.
-
Evaluation of Cell Cycle Progression: Investigating the impact of this compound on the distribution of cells in different phases of the cell cycle.
-
Assessment of Cell Migration and Invasion: Determining the potential of this compound to inhibit the metastatic capabilities of cancer cells.
-
Elucidation of Molecular Mechanisms: Identifying the signaling pathways modulated by this compound to exert its anticancer effects.
II. Data Presentation
The following tables summarize hypothetical quantitative data based on preliminary findings on this compound and related compounds, providing a clear structure for comparing experimental outcomes.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cancer Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| PC-3 | 0 (Control) | 100 ± 4.5 | \multirow{5}{}{~45} |
| 10 | 85 ± 5.1 | ||
| 25 | 62 ± 3.8 | ||
| 50 | 48 ± 4.2 | ||
| 100 | 25 ± 3.1 | ||
| DU145 | 0 (Control) | 100 ± 5.2 | \multirow{5}{}{~55} |
| 10 | 88 ± 4.9 | ||
| 25 | 68 ± 4.1 | ||
| 50 | 53 ± 3.9 | ||
| 100 | 30 ± 2.8 |
Table 2: Effect of this compound on Apoptosis in PC-3 Cells (Annexin V/PI Staining)
| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| This compound (50 µM) | 15.8 ± 1.2 | 8.2 ± 0.9 | 24.0 |
| This compound (100 µM) | 25.4 ± 2.1 | 12.5 ± 1.5 | 37.9 |
Table 3: Effect of this compound on Cell Cycle Distribution in PC-3 Cells (Propidium Iodide Staining)
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 55.2 ± 2.8 | 28.1 ± 1.9 | 16.7 ± 1.5 |
| This compound (50 µM) | 72.5 ± 3.5 | 15.3 ± 1.7 | 12.2 ± 1.1 |
| This compound (100 µM) | 81.3 ± 4.1 | 9.8 ± 1.2 | 8.9 ± 0.9 |
Table 4: Effect of this compound on PC-3 Cell Migration and Invasion
| Assay | Treatment | % Wound Closure (24h) | % Invasion (Relative to Control) |
| Wound Healing | Control | 95 ± 5 | - |
| This compound (50 µM) | 45 ± 4 | - | |
| Transwell Invasion | Control | - | 100 |
| This compound (50 µM) | - | 38 ± 5 |
III. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effect of this compound on cancer cells.
-
Materials:
-
Cancer cell line (e.g., PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.[1][2][3]
-
Materials:
-
Cancer cell line (e.g., PC-3)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.[4][5]
-
Materials:
-
Cancer cell line (e.g., PC-3)
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for the desired time, then harvest and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.[6][7][8]
-
Materials:
-
Cancer cell line (e.g., PC-3)
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in 6-well plates and grow to form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing this compound at the desired concentration.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
-
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This protocol evaluates the effect of this compound on the invasive potential of cancer cells.[9][10]
-
Materials:
-
Cancer cell line (e.g., PC-3)
-
This compound
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet stain
-
-
Protocol:
-
Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
-
Seed cells in the upper chamber in serum-free medium containing this compound.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the stained cells under a microscope and express the results as a percentage of the control.
-
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Materials:
-
Cancer cell line (e.g., PC-3)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against p-Akt, Akt, p-p65, p65, IκBα, Bcl-2, Bax, Cyclin D1, MMP-2, MMP-9, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with this compound, then lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
IV. Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways modulated by this compound and the experimental workflows.
References
- 1. The Anti-Proliferation, Cycle Arrest and Apoptotic Inducing Activity of Peperomin E on Prostate Cancer PC-3 Cell Line [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PC3 human prostate cancer cell proliferation, invasion and migration by eicosapentaenoic acid and docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Immune Cells Treated with Barlerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barlerin is a naturally occurring iridoid glycoside found in plants of the Barleria species, which have been traditionally used in Ayurvedic medicine for their therapeutic properties. Recent scientific investigations have highlighted the immunomodulatory and anti-inflammatory potential of this compound and its derivatives. Studies have demonstrated that extracts containing this compound can influence the activity of various immune cells, including macrophages and lymphocytes. Specifically, this compound has been shown to attenuate inflammation by reducing the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, extracts of Barleria species have been observed to activate peripheral blood mononuclear cells (PBMCs), leading to the upregulation of a suite of cytokines such as Interleukin-2 (IL-2), IL-10, IL-12, IL-15, IL-21, and Interferon-gamma (IFN-γ)[1][2]. These findings suggest that this compound may exert its effects through modulation of key signaling pathways, such as the NF-κB and Nrf2-KEAP1 pathways[3][4].
This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound on immune cells. The described methods will enable researchers to quantify changes in immune cell activation, proliferation, and cytokine production, providing valuable insights into the immunomodulatory mechanisms of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments investigating the effects of this compound on immune cells.
Table 1: Effect of this compound on Macrophage Activation Markers
| Treatment | Concentration (µM) | % CD86+ Cells (of total macrophages) | MFI of CD86 | % iNOS+ Cells (of total macrophages) |
| Unstimulated Control | 0 | 5.2 ± 0.8 | 150 ± 25 | 1.1 ± 0.3 |
| LPS (1 µg/mL) | 0 | 85.6 ± 4.2 | 2500 ± 150 | 78.3 ± 5.1 |
| LPS + this compound | 10 | 65.3 ± 3.9 | 1800 ± 120 | 55.7 ± 4.8 |
| LPS + this compound | 25 | 42.1 ± 2.8 | 1100 ± 90 | 30.2 ± 3.5 |
| LPS + this compound | 50 | 25.8 ± 2.1 | 700 ± 60 | 15.6 ± 2.2 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on T-Cell Proliferation
| Treatment | Concentration (µM) | Proliferation Index | % Divided Cells |
| Unstimulated Control | 0 | 1.05 ± 0.08 | 2.1 ± 0.5 |
| Anti-CD3/CD28 | 0 | 4.85 ± 0.35 | 92.5 ± 3.7 |
| Anti-CD3/CD28 + this compound | 10 | 5.20 ± 0.41 | 95.1 ± 2.9 |
| Anti-CD3/CD28 + this compound | 25 | 5.95 ± 0.52 | 97.3 ± 1.8 |
| Anti-CD3/CD28 + this compound | 50 | 6.70 ± 0.61 | 98.6 ± 1.2 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Intracellular Cytokine Production in T-Cells
| Treatment | Concentration (µM) | % IFN-γ+ in CD4+ T-cells | % IL-2+ in CD4+ T-cells | % IL-10+ in CD4+ T-cells | % TNF-α+ in CD8+ T-cells |
| Unstimulated Control | 0 | 0.8 ± 0.2 | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.6 ± 0.2 |
| Anti-CD3/CD28 | 0 | 25.4 ± 2.1 | 30.1 ± 2.5 | 3.2 ± 0.6 | 18.9 ± 1.9 |
| Anti-CD3/CD28 + this compound | 10 | 35.2 ± 2.9 | 42.6 ± 3.1 | 8.9 ± 1.1 | 25.4 ± 2.3 |
| Anti-CD3/CD28 + this compound | 25 | 48.7 ± 3.8 | 55.8 ± 4.2 | 15.4 ± 1.8 | 36.1 ± 3.0 |
| Anti-CD3/CD28 + this compound | 50 | 55.3 ± 4.5 | 68.2 ± 5.0 | 22.1 ± 2.4 | 45.8 ± 3.7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Analysis of Macrophage Activation
Objective: To assess the effect of this compound on the expression of activation markers (CD86) and intracellular iNOS in macrophages stimulated with LPS.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO, final concentration of DMSO <0.1%)
-
Lipopolysaccharide (LPS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies: anti-CD14, anti-CD86, anti-iNOS
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed 1 x 10^6 cells/well in a 24-well plate and allow macrophages to adhere for 2-4 hours.
-
Remove non-adherent cells by washing with PBS.
-
Add fresh RPMI-1640 medium.
-
Pre-treat adherent macrophages with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
-
Cell Staining:
-
Harvest adherent cells using a cell scraper.
-
Wash cells with FACS buffer.
-
Stain for surface markers by incubating cells with anti-CD14 and anti-CD86 antibodies for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Fix and permeabilize cells using a fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular iNOS by incubating cells with anti-iNOS antibody for 30 minutes at 4°C in the dark.
-
Wash cells twice with permeabilization buffer.
-
Resuspend cells in FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the CD14+ macrophage population.
-
Analyze the expression of CD86 and iNOS within the macrophage gate.
-
Protocol 2: T-Cell Proliferation Assay
Objective: To evaluate the effect of this compound on T-cell proliferation using a cell proliferation dye.
Materials:
-
PBMCs
-
RPMI-1640 medium
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Cell Proliferation Dye (e.g., CFSE or similar)
-
FACS buffer
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8
Procedure:
-
Cell Labeling and Treatment:
-
Isolate PBMCs.
-
Label PBMCs with a cell proliferation dye according to the manufacturer's protocol.
-
Seed 1 x 10^6 labeled cells/well in a 96-well plate.
-
Add varying concentrations of this compound or vehicle control.
-
Stimulate cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies. Include an unstimulated control.
-
Incubate for 4-5 days at 37°C, 5% CO2.
-
-
Cell Staining:
-
Harvest cells and wash with FACS buffer.
-
Stain for surface markers by incubating with anti-CD3, anti-CD4, and anti-CD8 antibodies for 30 minutes at 4°C.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on CD4+ and CD8+ T-cell populations.
-
Analyze the dilution of the proliferation dye to determine the percentage of divided cells and the proliferation index.
-
Protocol 3: Intracellular Cytokine Staining
Objective: To measure the production of key cytokines in T-cell subsets treated with this compound.
Materials:
-
PBMCs
-
RPMI-1640 medium
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
FACS buffer
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ, anti-IL-2, anti-IL-10, anti-TNF-α
Procedure:
-
Cell Culture and Stimulation:
-
Isolate PBMCs.
-
Seed 1 x 10^6 cells/well in a 96-well plate.
-
Add varying concentrations of this compound or vehicle control.
-
Stimulate cells with anti-CD3/CD28 antibodies for 6 hours.
-
For the last 4 hours of stimulation, add a protein transport inhibitor to the culture medium.
-
-
Cell Staining:
-
Harvest cells and wash with FACS buffer.
-
Perform surface staining with anti-CD3, anti-CD4, and anti-CD8 antibodies.[5]
-
Wash cells.
-
Perform intracellular staining with anti-IFN-γ, anti-IL-2, anti-IL-10, and anti-TNF-α antibodies.[1][5]
-
Wash cells with permeabilization buffer.
-
Resuspend in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on CD4+ and CD8+ T-cell populations.
-
Analyze the percentage of cells expressing each cytokine within the T-cell gates.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Hypothesized this compound effect on the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Barleria extracts containing this compound and verbascoside boost immunity and regulate CYP450 gene in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of Barleria lupulina: Identification of active compounds that activate the Nrf2 cell defense pathway, organize cortical actin, reduce stress fibers, and improve cell junctions in microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. university.apeejay.edu [university.apeejay.edu]
Troubleshooting & Optimization
Barlerin solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of barlerin during their experiments.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound, an iridoid glycoside, in aqueous solutions for in vitro and in vivo studies. This guide provides insights into common solubility problems and offers potential solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white crystalline powder. It is reported to be soluble in water, methanol, and ethanol.[1] However, it is considered insoluble in butanol, ethyl acetate, chloroform, benzene, and petroleum ether.[1] For cell-based assays, Dimethyl Sulfoxide (DMSO) is commonly used as a solvent.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What could be the reason?
A2: While this compound is described as water-soluble, its solubility might be limited, especially at higher concentrations or in buffers with high salt concentrations. Precipitation can occur if the concentration of this compound exceeds its solubility limit in the specific aqueous medium. The pH of the buffer can also influence the solubility of glycosidic compounds like this compound.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: For in vitro studies, DMSO is a highly effective solvent for creating concentrated stock solutions of this compound. A solubility of 90 mg/mL in DMSO has been reported for 8-O-acetyl shanzhiside methyl ester (this compound).[2] From this stock, the compound can be further diluted to the final working concentration in the cell culture medium or aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. How can I prevent this?
A4: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. To mitigate this, consider the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
-
Use a co-solvent system: Incorporating a small percentage of a water-miscible co-solvent, such as ethanol or polyethylene glycol (PEG), in your final aqueous medium can help maintain the solubility of this compound.
-
Employ solubility enhancers: Techniques like the use of cyclodextrins can encapsulate the this compound molecule, increasing its aqueous solubility.
Q5: Are there any established methods to enhance the aqueous solubility of this compound and related compounds?
A5: Yes, several techniques are widely used to improve the solubility of poorly soluble natural products, including iridoid glycosides.[3][4] These methods include:
-
Co-solvency: The addition of a water-miscible organic solvent in which the compound is more soluble.
-
pH adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.
-
Use of cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Solid dispersions: Dispersing the compound in a solid carrier matrix at the molecular level can enhance its dissolution rate and solubility.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available data for this compound (8-O-acetyl shanzhiside methyl ester) and the closely related compound, shanzhiside methyl ester, to provide a reference for researchers.
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| This compound (8-O-acetyl shanzhiside methyl ester) | DMSO | Not Specified | 90 | [2] |
| Shanzhiside methyl ester | DMSO | 25 | 81 | [5] |
| Shanzhiside methyl ester | Water | 25 | 81 | [5] |
| Shanzhiside methyl ester | PBS (pH 7.2) | Not Specified | 10 | [6] |
| Shanzhiside methyl ester | Ethanol | Not Specified | 30 | [6] |
| Shanzhiside methyl ester | DMF | Not Specified | 30 | [6] |
Note: Data for shanzhiside methyl ester is provided as a reference due to its structural similarity to this compound.
Experimental Protocols
Protocol: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a general method for preparing a more water-soluble formulation of this compound through complexation with HP-β-CD. This technique is particularly useful for preparing aqueous solutions for in vitro and in vivo studies.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Preparation of HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer. A common concentration range to start with is 10-40% (w/v).
-
For example, to make a 20% HP-β-CD solution, dissolve 2 g of HP-β-CD in a final volume of 10 mL of deionized water.
-
Gently warm the solution and stir until the HP-β-CD is completely dissolved. Allow the solution to cool to room temperature.
-
-
Complexation of this compound with HP-β-CD:
-
Weigh the desired amount of this compound.
-
Add the this compound powder to the pre-prepared HP-β-CD solution.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the mixture on a magnetic stirrer and stir overnight at room temperature, protected from light. Vigorous stirring is recommended to facilitate complex formation.
-
-
Filtration and Sterilization:
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any un-dissolved this compound and to sterilize the solution for cell culture experiments.
-
-
Determination of this compound Concentration (Optional but Recommended):
-
To determine the actual concentration of solubilized this compound, an analytical method such as HPLC-UV or LC-MS can be used to quantify the amount of this compound in the final filtered solution.
-
-
Storage:
-
Store the this compound-HP-β-CD complex solution at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
-
Visualizations
Signaling Pathway
This compound has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB) induced by Tumor Necrosis Factor-alpha (TNF-α).[1] The following diagram illustrates the canonical TNF-α-induced NF-κB signaling pathway, highlighting the potential point of inhibition by this compound.
Caption: TNF-α induced NF-κB signaling pathway and potential inhibition by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting this compound solubility issues in a research setting.
Caption: Logical workflow for troubleshooting this compound solubility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. banglajol.info [banglajol.info]
- 4. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Improving the In-Vivo Bioavailability of Barlerin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the iridoid glycoside, Barlerin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in-vivo evaluation of this compound, focusing on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues related to the formulation and in-vivo testing of this compound.
Q1: My in-vivo experiments with this compound are showing low or inconsistent efficacy. Could this be a bioavailability issue?
A1: Yes, low and variable efficacy in vivo, especially when contrasted with promising in-vitro results, is a classic indicator of poor bioavailability. This compound, like many natural phytoconstituents, may face challenges with absorption, solubility, and metabolic stability in the body.[1] Key factors limiting its bioavailability could include:
-
Poor Aqueous Solubility: Limited ability to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3][4]
-
Low Membrane Permeability: Difficulty in passing through the intestinal epithelial barrier to reach systemic circulation.
-
Rapid Metabolism: Extensive breakdown by enzymes in the intestine or liver (first-pass metabolism) before it can exert its therapeutic effect.[5][6]
-
Efflux Transporter Activity: Susceptibility to efflux pumps like P-glycoprotein, which actively transport the compound back into the intestinal lumen.[1]
To confirm a bioavailability issue, a pilot pharmacokinetic (PK) study is recommended to quantify the concentration of this compound in plasma over time after administration.
Q2: I am observing very low aqueous solubility of pure this compound powder. What formulation strategies can I use to improve this?
A2: Poor aqueous solubility is a significant barrier to oral absorption.[1][2] Several formulation strategies can be employed to overcome this limitation. The choice of method often depends on the physicochemical properties of the compound and the desired release profile.
Common Strategies:
-
Particle Size Reduction (Nanonization): Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[7][8]
-
Techniques: Wet media milling, homogenization, and precipitation.[8]
-
-
Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can improve its solubility and dissolution.[7][9]
-
Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), Hydroxypropyl Methylcellulose (HPMC).
-
Preparation: Solvent evaporation, spray drying, or hot-melt extrusion.
-
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can improve solubility and take advantage of lipid absorption pathways.[7][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior that improves aqueous solubility.[2][13]
Q3: How can I protect this compound from rapid first-pass metabolism in the liver and gut wall?
A3: First-pass metabolism can drastically reduce the amount of active compound reaching systemic circulation.[5][6] Nanoformulations and co-administration with metabolic inhibitors are two effective strategies.
-
Nanoformulations: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can shield it from degradative enzymes in the gastrointestinal tract and during its first pass through the liver.[11][14] The surface of these nanoparticles can also be modified to target specific areas and control the release of the drug.
-
Co-administration with Bioenhancers: Certain natural compounds, like piperine from black pepper, are known to inhibit key metabolic enzymes (e.g., Cytochrome P450 family) and can be co-administered with this compound to increase its systemic exposure.[15][16]
-
Structural Modification (Prodrug Approach): Modifying the chemical structure of this compound to create a prodrug can improve its metabolic stability. The prodrug is inactive and is converted to the active this compound molecule within the body.[13]
Quantitative Data Presentation
When evaluating different formulation strategies, it is crucial to compare their in-vivo performance using key pharmacokinetic parameters. The following table provides a hypothetical example of how to present data from a rodent PK study comparing a novel this compound formulation to a simple suspension.
Table 1: Example Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋ₜ (ng·hr/mL) | Relative Bioavailability (%) |
| This compound Suspension (in 0.5% CMC) | 150 ± 25 | 2.0 | 750 ± 110 | 100 (Reference) |
| This compound-SLN Formulation | 950 ± 120 | 4.0 | 6300 ± 750 | 840 |
| This compound-Solid Dispersion (PVP K30) | 780 ± 95 | 1.5 | 4950 ± 620 | 660 |
Data are presented as mean ± SD (n=6) and are for illustrative purposes only.
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀₋ₜ: Area under the plasma concentration-time curve, representing total drug exposure.
-
Relative Bioavailability: (AUC_test / AUC_reference) x 100.
Experimental Protocols
Below are detailed methodologies for key experiments related to the development and evaluation of a bioavailability-enhanced this compound formulation.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound into Solid Lipid Nanoparticles (SLNs) to improve its solubility and protect it from metabolic degradation.
Materials:
-
This compound (pure compound)
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Soy lecithin (Co-surfactant)
-
Deionized water
Methodology:
-
Preparation of Lipid Phase: Melt the glyceryl monostearate at 75°C. Dissolve the specified amount of this compound and soy lecithin in the molten lipid under continuous stirring to form a clear, uniform lipid phase.
-
Preparation of Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat to the same temperature (75°C).
-
Emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 12,000 rpm) for 15 minutes. This results in a hot oil-in-water emulsion.
-
Nanoparticle Formation: Quickly disperse the resulting hot emulsion into cold deionized water (2-4°C) under moderate stirring. The rapid cooling of the lipid droplets causes them to solidify, forming the SLNs.
-
Purification and Storage: The SLN dispersion can be centrifuged or dialyzed to remove excess surfactant and unencapsulated drug. Store the final formulation at 4°C.
-
Characterization: Analyze the formulation for particle size, zeta potential, encapsulation efficiency, and drug loading before proceeding to in-vivo studies.
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profile of the this compound-SLN formulation against a standard this compound suspension after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound-SLN formulation
-
This compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Micro-centrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (10-12 hours) before dosing but allow free access to water.
-
Dosing: Divide rats into two groups (n=6 per group). Administer a single oral dose (e.g., 50 mg/kg) of either the this compound suspension or the this compound-SLN formulation via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the tail vein or saphenous vein at predefined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Plasma Preparation: Immediately transfer blood samples into anticoagulant-coated tubes. Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for each group.[17] Perform statistical analysis to determine if the differences between the formulation groups are significant.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow from formulation development to in-vivo bioavailability assessment.
Signaling Pathway
This compound and its acetylated form have been shown to induce the chemopreventive enzyme NAD(P)H:Quinone oxidoreductase 1 (NQO1).[18] This process is primarily regulated by the Nrf2 signaling pathway. Enhanced bioavailability would lead to greater target engagement and activation of this protective pathway.
References
- 1. rroij.com [rroij.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. mdpi.com [mdpi.com]
- 4. merckgroup.com [merckgroup.com]
- 5. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 8. Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective | MDPI [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 11. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 17. omicsonline.org [omicsonline.org]
- 18. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Pharmaceutical Compounds
Disclaimer: Initial literature searches did not yield specific stability data for Barlerin. The following information is a generalized guide for researchers, scientists, and drug development professionals on conducting stability studies for pharmaceutical compounds. This guide provides answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing forced degradation studies?
Forced degradation, or stress testing, is crucial in the early stages of drug development. Its main goals are:
-
To identify potential degradation products of a drug substance.[1][2]
-
To understand the degradation pathways and the intrinsic stability of the molecule.[1][3]
-
To develop and validate stability-indicating analytical methods that can effectively separate the drug from its degradation products.[1][4]
-
To aid in the development of a stable formulation and determine appropriate storage conditions.[1][3]
Q2: How do I select the appropriate stress conditions for a forced degradation study?
The selection of stress conditions should be based on the physicochemical properties of the drug substance and the intended storage conditions. The International Council for Harmonisation (ICH) guidelines suggest the following conditions:
-
Hydrolysis: Exposure to acidic and basic conditions across a wide pH range.[3][5]
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.[3][5]
-
Photolysis: Exposure to a combination of UV and visible light.[5]
-
Thermal: Exposure to high temperatures, often in both solid and solution states.[3][5]
The goal is to achieve 5-20% degradation of the drug substance.[5] Excessive degradation can lead to the formation of secondary degradants that may not be relevant to real-time stability.[4]
Q3: What are the key differences between accelerated and long-term stability testing?
Accelerated and long-term stability studies serve different but complementary purposes:
| Feature | Accelerated Stability Testing | Long-Term Stability Testing |
| Purpose | To predict the long-term stability of a drug product in a shorter timeframe.[4] | To establish the shelf-life and recommended storage conditions of a drug product.[6] |
| Conditions | Exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[7] | Recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[6][8] |
| Duration | Typically 6 months.[6] | Continues for the proposed shelf-life (e.g., 12, 24, 36 months).[6][7] |
| Frequency of Testing | A minimum of three time points (e.g., 0, 3, and 6 months).[6][8] | More frequent testing in the first year (e.g., every 3 months), then less frequent in subsequent years (e.g., every 6 months, then annually).[6][8] |
A significant change during accelerated testing may trigger the need for intermediate stability studies.[6]
Troubleshooting Guides
Q4: My compound shows no degradation under initial stress conditions. What should I do?
If you observe no degradation, the stress conditions may not be harsh enough. Consider the following adjustments:
-
Increase Temperature: For thermal and chemical degradation, if initial studies are at room temperature, increase the temperature to 50-60°C.[5]
-
Increase Concentration of Stress Agent: For acid, base, or oxidative stress, a higher concentration of the stressing agent may be required.
-
Extend Exposure Time: The duration of the study can be extended, but generally should not exceed 7 days for forced degradation.[5]
-
Combination of Stressors: In some cases, a combination of stressors (e.g., heat and acid) can be employed to induce degradation.[4]
Q5: My compound degrades into multiple, co-eluting peaks in the chromatogram. How can I improve the separation?
The development of a stability-indicating method is critical for accurately quantifying the parent drug and its degradants.[4] If you are facing co-elution issues, consider these strategies:
-
Method Development:
-
Gradient Elution: If using isocratic elution, switch to a gradient method to improve the separation of peaks with different polarities.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and column dimensions.
-
Mobile Phase Modifiers: Adjust the pH of the mobile phase or incorporate ion-pairing reagents.
-
-
Detector Technology: A photodiode array (PDA) detector can help assess peak purity.[7] Mass spectrometry (MS) can be coupled with liquid chromatography (LC-MS) for better identification and resolution of degradants.[9]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[5] The chosen solvent should not cause degradation on its own.[5]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl). Incubate at a specified temperature (e.g., 60°C) for a predetermined time. At various time points, withdraw samples, neutralize with a base (e.g., 0.1 N NaOH), and dilute to the final concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH). Follow the same incubation, sampling, and neutralization (with an acid) procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature and monitor over time.
-
Thermal Degradation: Expose a solid sample of the drug substance to dry heat (e.g., 70°C). Also, reflux the stock solution at a high temperature.
-
Photolytic Degradation: Expose the drug substance in both solid and solution form to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3]
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC/UPLC method.[7]
Data Presentation
Table 1: Illustrative Stability Data of Compound X in Different Solvents at 40°C
| Solvent | Time (days) | Assay (%) of Compound X | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) | Mass Balance (%) |
| Methanol | 0 | 99.8 | < 0.05 | < 0.05 | < 0.1 | 99.8 |
| 7 | 95.2 | 2.1 | 1.5 | 3.6 | 98.8 | |
| 14 | 90.5 | 4.3 | 3.0 | 7.3 | 97.8 | |
| Acetonitrile | 0 | 99.9 | < 0.05 | < 0.05 | < 0.1 | 99.9 |
| 7 | 98.1 | 0.8 | 0.5 | 1.3 | 99.4 | |
| 14 | 96.3 | 1.5 | 1.1 | 2.6 | 98.9 | |
| Water (pH 7) | 0 | 99.7 | < 0.05 | < 0.05 | < 0.1 | 99.7 |
| 7 | 92.3 | 3.5 | 2.8 | 6.3 | 98.6 | |
| 14 | 85.1 | 7.2 | 5.5 | 12.7 | 97.8 |
Table 2: Illustrative Temperature Effect on the Stability of Compound X in Aqueous Solution (pH 7)
| Temperature (°C) | Time (days) | Assay (%) of Compound X | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 25°C | 0 | 99.8 | ||
| 30 | 97.5 | 0.00077 | 899.5 | |
| 60 | 95.1 | |||
| 40°C | 0 | 99.9 | ||
| 7 | 92.3 | 0.0114 | 60.8 | |
| 14 | 85.1 | |||
| 60°C | 0 | 99.7 | ||
| 1 | 90.3 | 0.100 | 6.9 | |
| 2 | 81.5 |
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Decision tree for analytical method selection.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. longdom.org [longdom.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Barlerin Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Barlerin in cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is an iridoid glucoside, a type of secondary metabolite found in plants of the genus Barleria.[1][2] It has been investigated for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects.[2][3][4] Studies have shown that this compound and its derivatives can induce chemopreventive enzymes and suppress nitric oxide production in macrophage models.[5] In the context of cancer research, this compound has demonstrated selective toxicity towards cancer cells, inducing apoptosis and inhibiting their growth.[3]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the assay. For initial range-finding experiments, it is advisable to use a broad range of concentrations with 10-fold serial dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).[6][7] Based on the results of these initial tests, a more focused dose-response experiment with a narrower range and smaller dilution steps (e.g., 2-fold or 3-fold serial dilutions) can be performed to accurately determine the half-maximal inhibitory concentration (IC50).[6] Some studies on extracts containing this compound have used concentrations in the µg/mL range, which can serve as a reference point for preparing initial dilutions.[3]
Q3: How should I prepare and store a this compound stock solution?
This compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is low enough to not affect cell viability, typically below 0.1%.[8][9] For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
Q4: Which cell viability assay is most suitable for use with this compound?
Several colorimetric and fluorometric assays are available to assess cell viability. The most common are tetrazolium-based assays like MTT, MTS, and XTT, which measure mitochondrial metabolic activity as an indicator of viable cells.[10][11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is a widely used and cost-effective assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12][13] A key step in this assay is the solubilization of the formazan crystals before absorbance reading.[11]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): This assay is similar to MTT, but the resulting formazan product is soluble in the cell culture medium, eliminating the need for a separate solubilization step and making it more convenient.[11]
The choice of assay may depend on the specific cell line and experimental conditions. It is advisable to validate the chosen assay to ensure that this compound does not interfere with the assay components.
Q5: What are the known signaling pathways affected by this compound?
Research on acetylthis compound, a derivative of this compound, has shown that it can act as an inhibitor of the nuclear factor erythroid 2-Kelch-like ECH-associated protein 1 (Nrf2-KEAP1) complex.[5] This inhibition leads to the induction of chemopreventive enzymes like NAD(P)H:Quinone oxidoreductase 1 (NQO1).[5] Additionally, this compound-containing extracts have been shown to induce apoptosis in cancer cells, suggesting a potential modulation of apoptosis-related signaling pathways.[3]
Figure 1: Simplified signaling pathway potentially modulated by this compound.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration for cell viability assays.
Q: My cell viability does not decrease even at high concentrations of this compound. What could be the issue?
A: There are several potential reasons for this observation:
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound.
-
Compound Inactivity: The this compound compound may have degraded. Ensure it has been stored correctly, protected from light and at the appropriate temperature.
-
Incorrect Concentration: There may have been an error in the preparation of the serial dilutions. It is advisable to prepare fresh dilutions for each experiment.[8]
-
Insufficient Incubation Time: The duration of this compound exposure may not be long enough to induce a cytotoxic effect. Consider extending the incubation period.
Q: I am observing high variability between my replicate wells. How can I improve the consistency of my results?
A: High variability can stem from several sources:[8][14]
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use a consistent volume for each well. "Edge effects" in microplates can also contribute to variability; to minimize this, consider filling the peripheral wells with sterile media or PBS.[8][9]
-
Pipetting Errors: Calibrate your pipettes regularly and use appropriate pipetting techniques to minimize errors. For critical steps, using a multichannel pipette can improve consistency.[8]
-
Inconsistent Incubation Times: Add reagents, including this compound and the viability assay reagent, to all wells as consistently as possible.
Q: My untreated control cells are showing low viability. What should I do?
A: Low viability in control wells indicates a problem with your cell culture conditions or the assay procedure itself:
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before seeding. Do not use cells that are over-confluent or have been in culture for too many passages.[7]
-
Contamination: Check your cell cultures for any signs of contamination, such as bacteria, yeast, or mycoplasma.
-
Reagent Toxicity: The assay reagent itself might be toxic to your cells, especially with prolonged incubation. Optimize the incubation time with the assay reagent.[10]
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in the control wells is the same as in the treated wells and is at a non-toxic level (typically <0.1%).[9]
Q: The IC50 value I calculated is significantly different from what has been reported in the literature. Why might this be the case?
A: Discrepancies in IC50 values can arise from a variety of factors:
-
Different Experimental Conditions: Variations in cell lines, cell seeding density, incubation time, and the specific viability assay used can all lead to different IC50 values.[6][7]
-
Compound Purity: The purity of the this compound used can affect its potency.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can influence the final value.
Figure 2: Troubleshooting workflow for inconsistent cell viability assay results.
Data Presentation
Table 1: Troubleshooting Common Issues in Cell Viability Assays
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Reagent contamination or high concentration.[8] | Use fresh, sterile reagents and optimize reagent concentration. |
| Insufficient washing steps.[8] | Ensure thorough but gentle washing to remove residual compounds. | |
| Low Signal | Insufficient cell number. | Optimize initial cell seeding density.[7] |
| Inactive assay reagent. | Use a fresh batch of the assay reagent. | |
| Inconsistent Replicates | Inaccurate pipetting.[8] | Calibrate pipettes and use consistent technique. |
| "Edge effect" in the microplate.[9] | Avoid using the outer wells or fill them with sterile media. | |
| Non-homogenous cell suspension. | Ensure cells are evenly suspended before plating. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability after treatment with this compound using the MTT assay.[10][12][13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final concentration of solvent as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12][15] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
Figure 3: General workflow for an MTT-based cell viability assay.
Protocol 2: Determination of IC50 Value
The IC50 value is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Procedure:
-
Dose-Response Experiment: Perform a cell viability assay (e.g., MTT assay as described above) with a range of this compound concentrations. This should typically involve 8-12 concentrations prepared by 2-fold or 3-fold serial dilutions around the estimated IC50 from a range-finding experiment.[6]
-
Data Normalization: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells (which is set to 100% viability).
-
Formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Curve Fitting: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).
-
IC50 Calculation: From the fitted curve, determine the concentration of this compound that corresponds to 50% cell viability. This is the IC50 value. Most graphing and statistical software (e.g., GraphPad Prism, R) have built-in functions for this analysis.
References
- 1. johronline.com [johronline.com]
- 2. researchgate.net [researchgate.net]
- 3. Barleria extracts containing this compound and verbascoside boost immunity and regulate CYP450 gene in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals and Biological Activities of Barleria (Acanthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. 细胞计数与健康状况分析 [sigmaaldrich.com]
Troubleshooting inconsistent results in Barlerin experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Barlerin. It addresses common issues that can lead to inconsistent experimental results.
Section 1: General Troubleshooting
This section covers issues that can affect any experiment involving this compound, regardless of the specific assay.
Question: We are observing high variability in our results between experiments. Where should we start troubleshooting?
Answer: Inconsistent results can stem from multiple sources. A systematic approach is crucial to identify the root cause. We recommend starting with the fundamentals: the compound itself, followed by cell culture and general lab practices.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity, solubility, and stability of your this compound stock.
-
Standardize Cell Culture: Ensure consistency in cell line source, passage number, and confluency.
-
Review Assay Protocol: Check for any deviations from your standard operating procedure, however minor.
-
Calibrate Equipment: Ensure all equipment (pipettes, incubators, plate readers) is properly calibrated and maintained.[1]
Below is a logical workflow to help diagnose the source of inconsistency.
Caption: General troubleshooting workflow for inconsistent results.
Question: How can we be sure our this compound is soluble and stable in our experimental media?
Answer: Poor solubility and degradation are common problems with natural compounds.[2][3] this compound's solubility should be empirically determined in your specific cell culture medium.
Recommendations:
-
Solubility Testing: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). Serially dilute this into your experimental medium at 37°C. Check for precipitation visually under a microscope after 1-2 hours. The highest concentration that remains clear is your working maximum. Many new chemical entities are poorly soluble in water, which can hinder formulation development.[2]
-
Stability Assessment: The stability of a drug can be affected by light, pH, and temperature.[4] To test stability, incubate this compound in your medium under standard experimental conditions (e.g., 37°C, 5% CO2) for the maximum duration of your experiment. Use an analytical method like HPLC to check for degradation products over time.[5] Forced degradation studies under stress conditions (acidic, basic, oxidative, photolytic) can help identify potential degradation pathways.[4][5]
| Parameter | Recommendation | Potential Issue if Ignored |
| Solvent | Use cell-culture grade DMSO. Keep the final DMSO concentration in media below 0.5% (ideally ≤0.1%) to avoid solvent-induced artifacts. | High DMSO concentrations can induce cellular stress, affecting signaling pathways and cell viability. |
| Preparation | Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Compound degradation or precipitation upon thawing can lead to a lower effective concentration. |
| Storage | Store stock solutions at -20°C or -80°C in small, single-use aliquots. Protect from light. | Long-term storage, especially at higher temperatures or with light exposure, can lead to degradation.[6] |
Section 2: Assay-Specific Troubleshooting
Anti-Inflammatory & NF-κB Signaling Assays
This compound has been shown to attenuate inflammation by inhibiting the NF-κB pathway.[7] Inconsistent results in these assays are common due to the complexity of the signaling cascade.[8]
Question: Our nitric oxide (NO) inhibition results with this compound are erratic. What could be the cause?
Answer: Variability in NO assays (e.g., Griess assay) can be caused by the stimulant, the cells, or interference with the assay chemistry.
Troubleshooting Checklist:
-
LPS Activity: Ensure the lipopolysaccharide (LPS) used for stimulation is from a reliable source and prepared fresh. LPS activity can vary between lots. Test a dose-response of LPS to confirm consistent stimulation of your cells (e.g., RAW 264.7 macrophages).
-
Cell Confluency: Plate cells at a consistent density. Over-confluent or under-confluent cells will respond differently to LPS and this compound.
-
Assay Interference: this compound, being a plant-derived compound, could potentially interfere with the Griess reagent.[9] Run a control where you add this compound to a known concentration of nitrite standard in cell-free media to check for interference.
-
Cytotoxicity: Always run a concurrent cell viability assay (e.g., MTS or MTT). A decrease in NO could be due to cell death rather than specific inhibition of iNOS.
Caption: this compound's inhibitory effect on the canonical NF-κB pathway.
Question: My Western blot results for NF-κB pathway proteins (p-IKK, IκBα, p-p65) are not reproducible. What should I check?
Answer: Western blotting for signaling proteins requires precise timing and technique. The NF-κB activation cascade is transient, with IκBα degradation and re-synthesis occurring within minutes to hours.[10]
Key Considerations for Reproducibility:
-
Time Course: Perform a detailed time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after LPS stimulation to identify the peak of IKK phosphorylation and IκBα degradation in your specific cell system. Inconsistent timing is a major source of variability.
-
Loading Controls: Use a stable loading control like GAPDH or β-actin. However, be aware that some treatments can affect housekeeping gene expression. Consider running a total protein stain (e.g., Ponceau S) on the membrane before blocking to confirm even transfer.
-
Antibody Validation: Use well-validated antibodies specific to the phosphorylated and total forms of your target proteins. Run positive and negative controls to ensure antibody specificity.
-
Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins.
Antioxidant & Nrf2 Pathway Assays
This compound may induce the expression of antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) via the Nrf2-Keap1 pathway.[7][11]
Question: We are not seeing consistent induction of NQO1 or other antioxidant enzymes with this compound. Why might this be?
Answer: The activation of the Nrf2 pathway is a dynamic process. Inconsistent results can arise from suboptimal treatment times, concentrations, or issues with detecting the downstream effects.
Troubleshooting Checklist:
-
Dose and Time: The induction of antioxidant enzymes is a transcriptional process that takes time. Perform a full dose-response and time-course experiment (e.g., 6, 12, 24 hours) to find the optimal conditions for NQO1 induction by this compound in your cells.
-
Cell Type: The responsiveness of the Nrf2 pathway can be highly cell-type specific. Ensure the cell line you are using (e.g., Hepa1c1c7) is appropriate and known to have a functional Nrf2 pathway.[7]
-
Basal Nrf2 Activity: If the basal level of Nrf2 activation is already high in your cells due to culture-induced stress, you may see a blunted response to this compound. Ensure cells are healthy and not overly confluent.
-
Detection Method: If using an enzymatic activity assay for NQO1, ensure the substrate is not degraded and the assay is within its linear range. If using Western blot for protein expression, validate your antibody and optimize transfer conditions, as Nrf2 can be a difficult protein to detect.
References
- 1. youtube.com [youtube.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Stability of Doravirine (Pifeltro®): Characterization of Main Degradation Products and Assessment of Stability of Tablets Repackaged in Single-Dose Unit Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The effects of berteroin on inflammatory mediators and antioxidant enzymes expression in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Barlerin In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Barlerin in in vitro experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro studies with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Unexpected Cytotoxicity in Non-Target "Normal" Cell Lines | 1. Cell Line Sensitivity: Some non-cancerous cell lines may exhibit higher sensitivity to this compound than others. 2. Off-Target Effects: this compound may have off-target effects on essential cellular pathways in certain cell types. 3. High Concentration: The concentration of this compound used may be too high for the specific cell line. | 1. Determine IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. 2. Use Lower Concentrations: Start with a lower concentration range based on published data for similar cell types. 3. Consult Literature: Review literature for reported effects of this compound on your specific or related cell lines. |
| Inconsistent or Non-Reproducible Results | 1. Compound Stability: this compound solution may have degraded over time. 2. Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect results. 3. Assay Interference: this compound may interfere with the assay reagents or detection method. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a recently prepared stock solution for each experiment. 2. Standardize Protocols: Maintain consistent cell culture practices and ensure all experimental parameters are standardized. 3. Perform Assay Controls: Include appropriate controls to test for any interference of this compound with your assay (e.g., running the assay with this compound in the absence of cells). |
| Difficulty in Observing a Clear Dose-Response Relationship | 1. Inappropriate Concentration Range: The tested concentrations may be too high or too low to capture the dynamic range of the response. 2. Solubility Issues: this compound may precipitate at higher concentrations in the culture medium. 3. Metabolism of this compound: Cells may metabolize this compound, leading to a non-linear dose-response. | 1. Broaden Concentration Range: Test a wider range of concentrations, including logarithmic dilutions. 2. Check Solubility: Visually inspect the culture medium for any signs of precipitation after adding this compound. Consider using a lower percentage of solvent (e.g., DMSO) if solubility is an issue. 3. Time-Course Experiment: Conduct a time-course experiment to understand the kinetics of this compound's effect. |
| Unexpected Anti-inflammatory Effects Observed | 1. Inhibition of Inflammatory Pathways: this compound and its analogs have been shown to possess anti-inflammatory properties. | 1. Investigate Inflammatory Markers: If your experimental system involves inflammatory signaling, consider measuring key markers such as nitric oxide (NO) production or the expression of pro-inflammatory cytokines. 2. Consider the Nrf2-KEAP1 Pathway: Acetylthis compound, a related compound, is known to inhibit the Nrf2-KEAP1 complex, leading to the induction of antioxidant enzymes. This may contribute to anti-inflammatory effects. |
Frequently Asked Questions (FAQs)
General
What is this compound and what is its primary known in vitro activity?
This compound is an iridoid glycoside that has been studied for its potential anticancer properties. Its primary reported in vitro activity is selective cytotoxicity against certain cancer cell lines, such as prostate cancer (PC-3) cells, while showing lower toxicity to normal cells like peripheral blood mononuclear cells (PBMCs) and normal primary prostate epithelial cells (HPrEC)[1].
Off-Target Effects and Mechanism of Action
What are the known or potential off-target effects of this compound in vitro?
While research is ongoing, some potential off-target effects of this compound and its analogs have been identified:
-
Anti-inflammatory Activity: Acetylthis compound, a closely related compound, has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells, indicating an anti-inflammatory effect[1].
-
Modulation of the Nrf2-KEAP1 Pathway: Acetylthis compound can act as an inhibitor of the nuclear factor erythroid 2-Kelch-like ECH-associated protein 1 (Nrf2-KEAP1) complex. This leads to the upregulation of antioxidant enzymes like NAD(P)H:Quinone Oxidoreductase 1 (NQO1)[1].
-
Effects on CYP450 Genes: Studies with Barleria extracts containing this compound have indicated a potential to modulate the expression of cytochrome P450 genes, which could influence the metabolism of other compounds[1].
Which signaling pathways are known to be affected by this compound?
Based on current research, this compound is known to affect the following signaling pathways:
-
Cell Cycle Regulation: In prostate cancer cells, this compound can induce cell cycle arrest at the G1 phase[1].
-
DNA Damage Response: this compound has been shown to induce DNA damage in cancer cells[1].
-
Nrf2/Antioxidant Response Element (ARE) Pathway: Through inhibition of the Nrf2-KEAP1 complex, acetylthis compound can activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes[1].
Is there any information on this compound's kinase inhibitor profile?
Currently, there is no publicly available data from comprehensive kinase inhibitor profiling studies specifically for this compound. Therefore, its activity against a broad panel of kinases is not well-characterized.
Experimental Protocols
What is a general protocol for assessing the cytotoxicity of this compound in vitro?
A common method to assess cytotoxicity is the MTT assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
How can I investigate the effect of this compound on the Nrf2-KEAP1 signaling pathway?
Protocol: Western Blot for NQO1 Induction
-
Cell Treatment: Treat cells (e.g., Hepa1c1c7 murine hepatoma cells) with this compound or acetylthis compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against NQO1, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin to normalize the results.
Visualizations
Below are diagrams illustrating key concepts related to the in vitro effects of this compound.
References
Preventing Barlerin degradation during extraction
<_content> ## Technical Support Center: Barlerin Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of this compound during the extraction process.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction in a question-and-answer format.
Issue 1: Low Yield of this compound in the Final Extract
Question: My final extract shows a very low yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low this compound yield can stem from several factors throughout the extraction workflow. Here’s a step-by-step troubleshooting approach:
-
Incomplete Cell Lysis: The initial breakdown of the plant material might be insufficient.
-
Solution: Ensure the plant material is finely powdered to maximize surface area. For tough plant matrices, consider enzymatic digestion or pre-treatment with a small amount of a suitable solvent before the main extraction.
-
-
Suboptimal Extraction Solvent: The polarity and composition of your solvent system are critical for efficient extraction.
-
Solution: this compound is an iridoid glycoside, and a mixture of polar solvents is often effective. A common starting point is a methanol-water or ethanol-water mixture. You may need to optimize the ratio.
-
-
Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a suitable temperature to effectively draw out the this compound.
-
Solution: While increasing time and temperature can enhance extraction, it also increases the risk of degradation. A systematic approach to optimize these parameters is recommended. Start with shorter durations and lower temperatures and incrementally increase them while monitoring the yield and purity of this compound.
-
-
Degradation During Extraction: this compound can be sensitive to heat, light, and pH changes.
-
Solution: Protect your extraction setup from direct light. If using heat-assisted methods, maintain a controlled and moderate temperature. Monitor the pH of your solvent and adjust if necessary to maintain a neutral or slightly acidic environment.
-
Issue 2: Presence of Impurities and Degradation Products in the Extract
Question: My analytical results (e.g., HPLC chromatogram) show multiple unknown peaks, suggesting the presence of impurities and potential this compound degradation products. How can I identify and minimize these?
Answer: The presence of extra peaks indicates either co-extraction of other plant metabolites or degradation of this compound.
-
Identify the Source of Impurities:
-
Co-extracted Compounds: Plants contain a complex mixture of phytochemicals. It's likely that other compounds with similar solubility are being extracted alongside this compound.
-
Degradation Products: this compound can degrade into other compounds under suboptimal conditions.
-
-
Minimizing Co-extraction and Degradation:
-
Optimize Solvent Selectivity: Adjusting the solvent system can help to selectively extract this compound while leaving behind many impurities. Experiment with different solvent ratios and consider adding a small percentage of a non-polar solvent to your polar mixture to reduce the extraction of highly polar impurities.
-
Control Extraction Conditions: As mentioned previously, carefully control temperature, light exposure, and pH to minimize degradation.
-
Purification Steps: Incorporate post-extraction purification steps such as solid-phase extraction (SPE) or column chromatography to separate this compound from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for extracting this compound?
A1: The optimal solvent is crucial for maximizing yield and purity.[1] While a universal "best" solvent doesn't exist due to variations in plant material, a good starting point is an aqueous methanol or ethanol solution. The polarity of the solvent should be tailored to the specific characteristics of the plant matrix.
Q2: How do temperature and extraction time affect this compound stability and yield?
A2: Both temperature and time significantly impact the extraction process.[2]
-
Increased Temperature: Generally enhances the solubility and diffusion rate of this compound, potentially leading to higher yields in a shorter time.[2] However, excessive heat can accelerate degradation.[2]
-
Longer Extraction Time: Can lead to a higher yield but also increases the risk of degradation, especially if other destabilizing factors like high temperature or inappropriate pH are present.[3]
It is crucial to find a balance. Optimization experiments are recommended to determine the ideal combination of temperature and time for your specific plant material and extraction method.
Q3: What are the key factors that lead to this compound degradation?
A3: this compound, like many natural products, is susceptible to degradation. The primary factors to control are:
-
pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond or other labile functional groups in the this compound molecule.[4][5] Maintaining a pH in the range of 5-7 is generally recommended.[6]
-
Temperature: High temperatures can lead to thermal degradation.[2][7] It's advisable to use the lowest effective temperature for extraction.
-
Light: Exposure to UV light can cause photochemical degradation. Extractions should be performed in amber glassware or in a dark environment.
-
Enzymatic Activity: Endogenous enzymes in the plant material can degrade this compound once the cells are ruptured. Quick processing of fresh material or proper drying and storage can minimize this.
Q4: What are the recommended storage conditions for this compound extracts?
A4: To ensure the long-term stability of your this compound extract, it should be stored at low temperatures, protected from light, and in an airtight container to prevent oxidation. For long-term storage, -20°C or -80°C is recommended.[8]
Data Presentation
Table 1: Comparison of Extraction Methods for Iridoid Glycosides (Illustrative Data)
| Extraction Method | Solvent | Temperature (°C) | Time (hours) | Relative Yield (%) | Relative Purity (%) |
| Maceration | 70% Methanol | 25 | 48 | 75 | 80 |
| Soxhlet Extraction | 80% Ethanol | 78 | 8 | 90 | 70 |
| Ultrasound-Assisted Extraction (UAE) | 70% Methanol | 40 | 1 | 95 | 85 |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 60 | 0.5 | 92 | 88 |
Note: This table presents illustrative data to highlight the differences between common extraction methods. Actual results will vary depending on the plant material and specific experimental conditions.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for extracting this compound using UAE, a method known for its efficiency and reduced risk of thermal degradation.[1][2]
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% aqueous methanol (v/v) to the flask.
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 40°C.
-
Sonicate for 60 minutes.
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue one more time with fresh solvent to ensure complete extraction.
-
Combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Storage:
-
Store the concentrated extract at -20°C in an amber-colored, airtight container.
-
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard HPLC method for the quantification of this compound in your extract.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B).
-
Gradient Program: Start with 10% A, increase to 40% A over 20 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From this, prepare a series of calibration standards by serial dilution.
-
Sample Solution: Dissolve a known amount of the dried extract in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
References
- 1. jocpr.com [jocpr.com]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of azaglycinamido residues in model tripeptides derived from goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dry heat forced degradation of buserelin peptide: kinetics and degradant profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | VEGFR | NF-κB | TNF | Akt | Caspase | TargetMol [targetmol.com]
- 9. Optimized HPLC extraction method of quercetin and berberine based on response surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized HPLC extraction method of quercetin and berberine based on response surface analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cell Culture Contamination in Barlerin Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during studies involving Barlerin.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to cause specific types of cell culture contamination?
Currently, there is no scientific literature to suggest that this compound itself is a direct cause of microbial contamination. Contamination in cell culture experiments, including those with this compound, typically arises from environmental sources, reagents, or procedural errors.
Q2: How can I be sure that the effects I'm seeing in my cell culture are from this compound and not from a contaminant?
Unexplained changes in cell morphology, growth rates, or pH of the culture medium are common signs of contamination.[1][2] If you observe such changes, it is crucial to halt the experiment and test for contaminants. Always include proper controls in your experimental design, such as vehicle-treated cells, to differentiate the effects of this compound from those of potential contaminants.
Q3: What are the most common types of contaminants I should be aware of in my cell culture experiments?
The most prevalent contaminants in cell culture are bacteria, mycoplasma, yeast, fungi, and viruses.[2][3] Cross-contamination with other cell lines is also a significant issue that can lead to invalid results.[3]
Q4: How often should I test my cell cultures for mycoplasma when conducting this compound studies?
Routine testing for mycoplasma is highly recommended, ideally every 1 to 2 months, especially in a shared laboratory environment.[2][4] Since mycoplasma may not produce obvious signs of contamination like turbidity, regular testing is critical to ensure the integrity of your results.[1][2]
Troubleshooting Contamination Events
Issue 1: Sudden turbidity and a rapid drop in pH (medium turns yellow) in my this compound-treated cells.
Possible Cause: This is a classic sign of bacterial contamination.[1][2] Bacteria metabolize nutrients in the media rapidly, leading to a drop in pH and visible cloudiness.
Troubleshooting Steps:
-
Immediately isolate and discard the contaminated culture(s) to prevent cross-contamination.[1][4]
-
Thoroughly decontaminate the incubator and biosafety cabinet.[4]
-
Review your aseptic technique. Ensure all media, reagents, and equipment are properly sterilized.
-
If the problem persists, consider testing your reagents (e.g., media, serum) for contamination.
Issue 2: I observe filamentous structures or small budding particles in my culture vessel.
Possible Cause: These are characteristic signs of fungal (mold) or yeast contamination, respectively.[4][5]
Troubleshooting Steps:
-
Discard the contaminated cultures immediately.[5]
-
Fungal spores can be airborne, so a thorough cleaning of the lab, including incubators and air filters, is necessary.[5]
-
Review laboratory practices, such as minimizing traffic in the cell culture area and ensuring proper gowning.
Issue 3: My cells treated with this compound show reduced growth rate and altered morphology, but the medium is clear.
Possible Cause: This could be indicative of a mycoplasma contamination.[2] Mycoplasma are very small bacteria that lack a cell wall and often do not cause the media to become turbid.[2] They can, however, significantly alter cellular metabolism and gene expression.[1]
Troubleshooting Steps:
-
Quarantine the suspected cultures and all related reagents.[2][4]
-
Perform a specific test for mycoplasma, such as PCR, fluorescence staining (e.g., DAPI or Hoechst), or an ELISA-based kit.[2][5][6]
-
If positive, it is best to discard the contaminated cell line and start with a fresh, certified mycoplasma-free stock.
Data on Common Cell Culture Contaminants
| Contaminant | Common Indicators | Typical Size | Detection Time |
| Bacteria | Turbid medium, rapid pH drop (yellow media), unpleasant odor, motile particles under microscope.[2] | ~1–5 µm | Fast (within days) |
| Mycoplasma | No visible signs in medium, changes in cell growth or morphology, reduced transfection efficiency.[2] | ~0.3 µm | Slow (requires specific testing) |
| Yeast | Round or oval budding particles, medium may remain clear initially and turn yellow later.[4] | 3–10 µm | Moderate |
| Fungi (Mold) | Filamentous hyphae, fuzzy appearance in medium, may form visible colonies.[4] | Variable | Moderate to Slow |
| Viruses | Often no visible signs, may cause cell death or changes in cell function.[7] | 20-300 nm | Requires specific assays |
| Cross-Contamination | Unexpected cell morphology, inconsistent experimental results.[2] | N/A | Requires cell line authentication |
Key Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general overview of mycoplasma detection using Polymerase Chain Reaction (PCR), a highly sensitive method.
Materials:
-
Cell culture supernatant
-
DNA extraction kit
-
Mycoplasma-specific primers
-
PCR master mix
-
Thermal cycler
-
Gel electrophoresis equipment
Methodology:
-
Sample Collection: Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent.
-
DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification:
-
Set up a PCR reaction using the extracted DNA, mycoplasma-specific primers, and a PCR master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
-
Thermal Cycling: Run the PCR reaction in a thermal cycler with the appropriate cycling conditions for the primers used.
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
Protocol 2: Aseptic Technique Verification
Aseptic technique is the foundation of preventing contamination. This protocol outlines a method to test the effectiveness of your aseptic technique.
Materials:
-
Sterile petri dish containing sterile nutrient agar
-
Standard cell culture media
Methodology:
-
Set up your workspace: Prepare your biosafety cabinet as you would for a typical cell culture experiment.
-
"Mock" Passaging:
-
Open a sterile petri dish containing nutrient agar inside the biosafety cabinet.
-
Mimic your entire cell passaging procedure, including opening media bottles, pipetting, and handling flasks, without actually using cells.
-
Expose the open agar plate to the environment within the hood for the duration of your typical workflow.
-
-
Incubation: Close the petri dish and incubate it at 37°C for 2-3 days.
-
Analysis: After incubation, examine the plate for any microbial colonies. The presence of colonies indicates a breach in your aseptic technique.
Signaling Pathways and Workflows
Studies have shown that acetylthis compound, a derivative of this compound, can induce the chemopreventive enzyme NQO1 through the Nrf2-KEAP1 signaling pathway. It also suppresses nitric oxide (NO) production by inhibiting iNOS protein expression.[8]
Caption: Acetylthis compound's dual mechanism of action.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 8. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence in Imaging Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence in their imaging experiments, including those involving compounds like Barlerin.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what causes it in my samples?
A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the signal from your specific fluorescent labels.[1][2][3] Common sources of autofluorescence include:
-
Endogenous Fluorophores: Molecules like NADH, collagen, elastin, and lipofuscin are naturally present in tissues and exhibit broad fluorescence spectra.[1][3][4]
-
Fixation: Aldehyde fixatives such as formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[1][4] Glutaraldehyde tends to cause more autofluorescence than paraformaldehyde (PFA).[4]
-
Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.[1][4]
-
Culture Media Components: Phenol red and other components in cell culture media can be fluorescent.[3]
Q2: How can I determine if the background signal I'm seeing is autofluorescence?
A2: The simplest way to check for autofluorescence is to prepare a control sample that has not been treated with any fluorescent labels but has undergone all other processing steps (e.g., fixation, permeabilization).[2][4] When you image this unstained sample using the same settings as your experimental samples, any signal you observe is likely due to autofluorescence.[2]
Q3: Which fluorophores are best to minimize interference from autofluorescence?
A3: Since autofluorescence is often most prominent in the blue and green regions of the spectrum, selecting fluorophores that emit in the red to far-red range (620–750nm) is a common and effective strategy.[2][3][4] Brighter fluorophores like phycoerythrin (PE) and allophycocyanin (APC) can also help to increase the signal-to-background ratio.[2] Modern dyes such as Alexa Fluor, Dylight, and Atto dyes are often brighter and more photostable, with narrower emission spectra, which can also help distinguish their signal from broad autofluorescence.[5]
Troubleshooting Guides
Issue 1: High background fluorescence across multiple channels, especially green and yellow.
This is a classic sign of autofluorescence, likely originating from the tissue itself or the fixation method.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Recommended Solutions:
-
Chemical Quenching: Treat samples with a quenching agent.
-
Photobleaching: Intentionally photobleach the autofluorescence before imaging your fluorophore.
-
Fluorophore Selection: Switch to fluorophores that emit in the far-red spectrum.
Issue 2: My signal of interest is weak and difficult to distinguish from the background.
This can happen when the target protein is of low abundance and the autofluorescence is relatively high.
Signaling Pathway Visualization:
Caption: Diagram showing how autofluorescence can mask the signal from a target protein.
Recommended Solutions:
-
Signal Amplification: Use signal amplification techniques, such as tyramide signal amplification (TSA), if compatible with your experiment.
-
Use Brighter Fluorophores: Switch to a brighter fluorophore to increase the signal-to-noise ratio.[2]
-
Spectral Unmixing: If you have a spectral confocal microscope, you can treat the autofluorescence as a separate "fluorophore" and computationally remove it from the image.[6][7]
Data Presentation: Comparison of Autofluorescence Reduction Methods
| Method | Target Autofluorescence Source | Advantages | Disadvantages | Relative Effectiveness |
| Sodium Borohydride | Aldehyde-induced | Simple to implement | Can have variable effects, may damage tissue | Moderate |
| Sudan Black B | Lipofuscin | Effective for reducing lipofuscin | Can introduce its own background, may quench specific signal | High |
| TrueVIEW™ Quenching Kit | Multiple sources (collagen, elastin, etc.) | Broadly effective, easy to use | Commercial reagent, may modestly reduce specific signal | High |
| Photobleaching | Most fluorophores | No chemical alteration, simple | Time-consuming, may affect specific fluorophore stability | Variable to High |
| Spectral Unmixing | All sources | Computationally robust, can separate overlapping spectra | Requires a spectral microscope and appropriate controls | Very High |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is used to reduce autofluorescence caused by glutaraldehyde or paraformaldehyde fixation.[1][2]
-
Reagent Preparation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in phosphate-buffered saline (PBS). Caution: Sodium borohydride is a hazardous substance and should be handled with appropriate safety precautions.
-
Sample Incubation: After fixation and washing, incubate the samples in the freshly prepared sodium borohydride solution. For cell monolayers, two incubations of 4 minutes each are often sufficient. For tissue sections (e.g., 7 µm), three incubations of 10 minutes each may be necessary.
-
Washing: Rinse the samples thoroughly with PBS (3-4 times, 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).
Protocol 2: Sudan Black B Staining for Lipofuscin Autofluorescence
Sudan Black B is effective at quenching autofluorescence from lipofuscin, a common pigment in aging cells.[1]
-
Reagent Preparation: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for 1-2 hours and then filter it to remove any undissolved particles.
-
Staining: After your secondary antibody incubation and washes, apply the Sudan Black B solution to your samples for 10-20 minutes at room temperature.
-
Destaining/Washing: Briefly rinse with 70% ethanol, followed by extensive washing with PBS.
-
Mounting: Mount your samples with an aqueous mounting medium.
Protocol 3: Pre-Acquisition Photobleaching
This technique uses high-intensity light to destroy the autofluorescent molecules before imaging your specific label.[5][8]
-
Sample Preparation: Prepare your sample as usual, up to the point before the final mounting.
-
Bleaching: Place the sample on the microscope stage and expose it to high-intensity light from your microscope's light source (e.g., a broad-spectrum LED or mercury lamp). Use a filter cube that excites the autofluorescence but not your specific fluorophore, if possible. The duration of bleaching can range from several minutes to over an hour and needs to be empirically determined.
-
Imaging: After bleaching, proceed to image your specific fluorophore using its appropriate excitation and emission settings.
Advanced Technique: Spectral Unmixing
Spectral unmixing is a powerful computational method to separate the fluorescence emission signals from multiple fluorophores, including autofluorescence.[6][7]
Workflow for Spectral Unmixing:
Caption: Workflow for spectral unmixing to remove autofluorescence.
To perform spectral unmixing, you need to acquire a "lambda stack" of your fully stained sample, which is a series of images taken at different emission wavelengths. You also need to acquire reference spectra for each individual fluorophore in your sample, including a reference spectrum for the autofluorescence from an unstained control sample.[9] A linear unmixing algorithm then uses these reference spectra to calculate the contribution of each component to the mixed signal in your experimental sample, effectively separating them into different channels.[6]
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 7. bio-rad.com [bio-rad.com]
- 8. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Interpreting unexpected results in Barlerin research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Barlerin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an iridoid glycoside known primarily for its anti-inflammatory and antioxidant activities. Its principal mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] By disrupting the Nrf2-KEAP1 complex, this compound allows Nrf2 to translocate to the nucleus, leading to the upregulation of antioxidant and cytoprotective genes like NAD(P)H:Quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1).[1][2] Additionally, it exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharide (LPS).[1] Some studies also suggest a role in the inhibition of the NF-κB signaling pathway and the induction of apoptosis and cell cycle arrest in cancer cells.[3]
Q2: I am using a whole Barleria plant extract. Can I expect the same results as with purified this compound?
A2: Not necessarily. While this compound is a key active metabolite, Barleria extracts contain a complex mixture of other phytochemicals, including verbascoside, flavonoids, and terpenoids, which also have biological activity.[4][5] These compounds can act synergistically or antagonistically, leading to different outcomes compared to the isolated compound. For example, different Barleria extracts have shown variable effects on cytochrome P450 (CYP) gene expression, which could be due to the combined action of multiple constituents.[5] It is crucial to characterize the extract being used and to consider that results may not be solely attributable to this compound.
Q3: Are there known stability or solubility issues with this compound?
A3: Like many natural glycosides, this compound's stability can be affected by pH, temperature, and enzymatic degradation. For experimental use, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO). It is critical to prepare fresh solutions and avoid repeated freeze-thaw cycles. When preparing stock solutions, ensure the compound is fully dissolved before making serial dilutions in your culture medium. In aqueous media, the final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.
Troubleshooting Unexpected Results
Q1: My cell viability assay shows inconsistent IC50 values for this compound across experiments. What could be the cause?
A1: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Compound Purity and Integrity: Verify the purity of your this compound sample using methods like HPLC. Degradation during storage due to light or temperature exposure can reduce its effective concentration.
-
Cell Culture Conditions:
-
Cell Line Authenticity: Ensure your cell line is authentic and free from cross-contamination.
-
Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered phenotypes and drug responses.
-
Mycoplasma Contamination: Regularly test for mycoplasma, as it can significantly alter cellular metabolism and response to stimuli.
-
-
Assay Conditions: Minor variations in cell seeding density, incubation times, or reagent concentrations can impact results. Maintain strict consistency in your protocol. The growth rate of your cells can also dramatically affect IC50 values.[6]
Q2: I am not observing the expected activation of the Nrf2 pathway (e.g., increased HO-1 expression) after this compound treatment. What should I check?
A2: If Nrf2 activation is not observed, consider the following troubleshooting workflow:
Q3: I am co-administering this compound with another drug and seeing unexpected toxicity or a lack of efficacy. Why might this be happening?
A3: This could be a drug-drug interaction mediated by cytochrome P450 (CYP) enzymes.[7] Studies on Barleria extracts, which contain this compound, have shown that they can significantly alter the expression of key drug-metabolizing enzymes like CYP3A4, CYP2D6, and CYP1A2.[5]
-
CYP Inhibition: If this compound inhibits the CYP enzyme responsible for metabolizing the co-administered drug, that drug's concentration could rise to toxic levels.
-
CYP Induction: If this compound induces (upregulates) the enzyme, the co-administered drug may be cleared from the system too quickly, leading to a loss of efficacy.[8]
This is a critical consideration, especially in preclinical development. It is advisable to perform an in vitro CYP inhibition/induction assay if you plan to use this compound in combination therapies.
Quantitative Data
Data on the cytotoxic activity of purified this compound is limited in publicly available literature. Most studies report values for crude extracts or other compounds isolated from Barleria species. The tables below summarize representative data for Barleria extracts and related compounds to provide context for experimental design.
Table 1: Antioxidant and Cytotoxic Activities of Barleria Extracts and Related Iridoids
| Compound/Extract | Assay | Cell Line / System | IC50 / Activity | Reference |
|---|---|---|---|---|
| Barlerinoside | Antioxidant (GST Inhibition) | Chemical Assay | 0.41 mg/mL | [4] |
| B. albostellata (Methanolic Leaf Extract) | Antioxidant (DPPH) | Chemical Assay | 16.95 µg/mL | [9] |
| B. albostellata (Methanolic Stem Extract) | Antioxidant (DPPH) | Chemical Assay | 14.27 µg/mL | [9] |
| B. prionitis (Ethanolic Extract) | Hydroxyl Radical Scavenging | Chemical Assay | ~40% inhibition at 50 µg/mL | [10] |
| B. cristata & B. siamensis Extracts | Cytotoxicity | PC-3 (Prostate Cancer) | Significant anti-proliferative activity |[5] |
Note: Direct comparison is difficult due to variations in extract preparation and assay methods. Researchers should empirically determine the optimal concentration range for their specific batch of this compound and experimental system.
Key Experimental Protocols
Protocol 1: Western Blot for Nrf2 Pathway Activation
This protocol details the detection of Nrf2 nuclear translocation and the expression of its downstream targets, HO-1 and NQO1.[1][2][11]
-
Cell Seeding and Treatment: Seed cells (e.g., RAW264.7 macrophages or HepG2 hepatocytes) in 6-well plates to reach 80-90% confluency. Treat with desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 6-24 hours). Include a positive control like Sulforaphane (5-10 µM).
-
Nuclear and Cytoplasmic Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This will yield separate cytoplasmic and nuclear protein fractions.
-
Alternatively, for whole-cell lysates to measure HO-1/NQO1, use RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Anti-Nrf2 (for nuclear fraction)
-
Anti-HO-1 (for whole-cell lysate)
-
Anti-NQO1 (for whole-cell lysate)
-
Anti-Lamin B1 (as a nuclear loading control)
-
Anti-β-actin or α-tubulin (as a cytoplasmic/whole-cell loading control)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band density using software like ImageJ.
Protocol 2: Immunofluorescence for NF-κB (p65) Nuclear Translocation
This protocol allows for the visualization of NF-κB p65 subunit translocation from the cytoplasm to the nucleus, a hallmark of NF-κB activation.[3][6]
-
Cell Seeding: Seed cells (e.g., RAW264.7) on sterile glass coverslips placed in a 24-well plate. Allow cells to adhere and grow for 24 hours.
-
Treatment: Pre-treat cells with this compound for 1 hour. Then, stimulate with an NF-κB activator like LPS (1 µg/mL) for 30-60 minutes. Include appropriate vehicle and positive/negative controls.
-
Fixation: Wash cells gently with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS. Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against NF-κB p65 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.
-
Nuclear Counterstaining: Wash three times with PBS. Counterstain nuclei with DAPI or Hoechst 33342 for 10 minutes.
-
Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope. The translocation is quantified by comparing the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and a "no-cell" background control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Subtract the average absorbance of the "no-cell" control from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_control) * 100. Plot the results to determine the IC50 value.
Signaling Pathway Diagrams
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 3. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Barlerin assay interference and how to mitigate it
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with assays involving the compound Barlerin and its derivatives.
Troubleshooting Guide
Encountering unexpected or inconsistent results in your this compound assay? This guide provides a systematic approach to identifying and resolving common sources of interference.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting your this compound assay.
Caption: A logical workflow for troubleshooting unexpected results in a this compound assay.
Issue 1: High Background Signal or False Positives
Potential Causes:
-
Intrinsic Fluorescence of this compound: The compound itself may fluoresce at the excitation and emission wavelengths of the assay, leading to a false positive signal.
-
Chemical Reactivity: this compound or impurities in the compound sample may react with assay components to produce a signal. For instance, reactive compounds can modify proteins or interact with fluorescent probes.[1][2]
-
Sample Contamination: Contamination of the this compound stock solution or assay reagents can introduce interfering substances.[2]
Troubleshooting and Mitigation:
| Step | Action | Expected Outcome |
| 1 | Run a Compound-Only Control: Prepare a well with all assay components except the biological target (e.g., enzyme or cells) and add this compound at the test concentration. | If a signal is detected, it indicates intrinsic fluorescence or direct interaction with assay reagents. |
| 2 | Perform a Spectral Scan: If your plate reader allows, perform a spectral scan of this compound to determine its excitation and emission profile. | This will confirm if the compound's fluorescence overlaps with the assay's detection wavelengths. |
| 3 | Compound Purification: If impurities are suspected, purify the this compound sample using techniques like HPLC.[2] | A reduction in the background signal after purification suggests the presence of interfering impurities. |
| 4 | Change Fluorophore: If intrinsic fluorescence is the issue, consider using a different fluorescent probe with non-overlapping excitation/emission spectra. | A well-chosen alternative fluorophore should not be excited by or emit at the same wavelength as this compound. |
Issue 2: Low Signal or False Negatives
Potential Causes:
-
Fluorescence Quenching: this compound may absorb light at the excitation or emission wavelength of the assay's fluorophore, leading to signal quenching.[1]
-
Thiol Reactivity: If the assay involves proteins with critical cysteine residues or thiol-containing reagents (like CoA), this compound might react with these thiols, inhibiting the reaction.[1][2]
-
Compound Aggregation: At higher concentrations, this compound may form aggregates that can sequester the substrate or enzyme, reducing the observed activity.
Troubleshooting and Mitigation:
| Step | Action | Expected Outcome |
| 1 | Run a Quenching Control: Prepare a well with all assay components, including the positive control that generates a signal, and then add this compound. | A decrease in the signal from the positive control in the presence of this compound suggests fluorescence quenching. |
| 2 | Include a Thiol Scavenger: For assays sensitive to thiol reactivity, include a scavenging agent like Dithiothreitol (DTT) in the assay buffer.[2] | If this compound's inhibitory effect is reduced in the presence of DTT, it suggests thiol-based interference. |
| 3 | Vary Compound Concentration: Test a wide range of this compound concentrations to observe the dose-response curve. | A sharp drop-off in activity at higher concentrations can be indicative of aggregation. |
| 4 | Add Non-ionic Detergent: Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent compound aggregation. | An increase in the apparent activity of this compound at high concentrations suggests that aggregation was mitigated. |
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?
A1: Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as frequent hitters in many different high-throughput screens.[1] They often act through non-specific mechanisms like chemical reactivity, redox cycling, or fluorescence, rather than specifically binding to the intended biological target.[1] While there is no specific information classifying this compound as a PAIN, it is crucial to perform counter-screens and mechanism-of-action studies to rule out non-specific activity.
Q2: How can I proactively mitigate assay interference when starting a new screening campaign with compounds like this compound?
A2: A proactive approach involves several key strategies:
-
Knowledge-Based Filtering: Before starting, you can use computational tools to filter your compound library for known reactive functional groups or substructures that are common in PAINS.[2]
-
Assay Design: Design your assay to be robust against common interference mechanisms. For example, use red-shifted fluorophores to minimize interference from autofluorescent compounds.
-
Standard Counter-Screens: Routinely run counter-screens, such as a compound-only control and a quenching assay, for all hits identified in the primary screen.
Q3: What is the recommended concentration of DTT to use as a thiol scavenger?
A3: A final concentration of 1-5 mM DTT is generally recommended to mitigate the impact of thiol-reactive compounds.[2] However, it is essential to first confirm that DTT itself does not interfere with your assay's performance.[2]
Experimental Protocols
Protocol 1: Standard this compound Activity Assay (Hypothetical Example)
This protocol provides a general framework for assessing the inhibitory activity of this compound on a hypothetical enzyme, "Enzyme-X," using a fluorescence-based readout.
Materials:
-
Enzyme-X
-
Substrate for Enzyme-X
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Fluorescent Probe
-
This compound stock solution (in DMSO)
-
Positive Control Inhibitor
-
384-well black, flat-bottom plates
Procedure:
-
Prepare Reagents: Dilute Enzyme-X, substrate, and this compound to their desired working concentrations in Assay Buffer.
-
Dispense Compound: Add 1 µL of this compound dilutions or controls (DMSO for negative control, Positive Control Inhibitor for positive control) to the wells of the 384-well plate.
-
Add Enzyme: Add 20 µL of the diluted Enzyme-X to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add 20 µL of the substrate to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction & Develop Signal: Add 10 µL of a stop solution containing the fluorescent probe.
-
Read Plate: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
Protocol 2: Thiol-Reactivity Counter-Screen
This protocol is designed to determine if this compound's observed activity is due to interference with thiol groups.
Materials:
-
Same as Protocol 1
-
Dithiothreitol (DTT)
Procedure:
-
Prepare Two Assay Buffers: One standard Assay Buffer and one Assay Buffer supplemented with 1 mM DTT.
-
Run Parallel Assays: Perform the this compound Activity Assay (Protocol 1) in parallel using both the standard and the DTT-supplemented Assay Buffers.
-
Analyze Data: Compare the dose-response curves of this compound in the presence and absence of DTT. A significant rightward shift in the IC50 value in the presence of DTT suggests that this compound is a thiol-reactive compound.[2]
Quantitative Data Summary
The following table summarizes potential interfering compounds and the effectiveness of common mitigation strategies, based on general findings in assay development.
| Interference Type | Example Interfering Substructure | Mitigation Strategy | Typical Efficacy |
| Thiol Reactivity | Michael acceptors, quinones | Addition of 1-5 mM DTT | Can increase IC50 by >10-fold[2] |
| Compound Aggregation | Promiscuous inhibitors | Addition of 0.01% Triton X-100 | Can restore dose-response behavior |
| Redox Cycling | Catechols, quinones | Inclusion of antioxidants (e.g., 1 mM Ascorbic Acid) | Varies depending on the compound and assay |
| Fluorescence | Highly conjugated systems | Use of red-shifted fluorophores | Can significantly reduce background |
Signaling Pathway and Experimental Workflow Diagrams
Hypothetical Signaling Pathway for this compound Activity
This diagram illustrates a hypothetical signaling pathway where this compound is being investigated as an inhibitor of a key kinase.
Caption: A hypothetical signaling cascade showing this compound as an inhibitor of Kinase B.
Experimental Workflow for Interference Testing
This diagram outlines the workflow for testing a compound like this compound for common types of assay interference.
Caption: Workflow for identifying common assay interferences for a primary screen hit.
References
Technical Support Center: Ensuring Reproducibility in Barlerin Experiments
This technical support center provides troubleshooting guidance and detailed protocols to enhance the reproducibility of experiments involving Barlerin and its derivatives. The information is tailored for researchers, scientists, and drug development professionals working to elucidate the biological activities of this promising natural compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the planning, execution, and analysis of this compound experiments.
Q1: My this compound/Acetylthis compound stock solution appears cloudy or precipitated after thawing. What should I do?
A1: This is a common issue with natural compounds that have limited aqueous solubility.
-
Immediate Action: Gently warm the vial to 37°C and vortex thoroughly to try and redissolve the compound.
-
Root Cause Analysis & Prevention:
-
Solvent Choice: this compound and its acetylated form are sparingly soluble in aqueous buffers like PBS.[1] For stock solutions, use anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO).[1]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Iridoid glycosides can be sensitive to repeated temperature changes.
-
Working Dilutions: When preparing working dilutions in aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation. Prepare working solutions fresh for each experiment from a DMSO stock.
-
Q2: I am seeing significant variability in my anti-inflammatory assay results (Nitric Oxide inhibition in RAW 264.7 cells). What are the potential sources of this inconsistency?
A2: Variability in LPS-induced nitric oxide (NO) assays can stem from several factors.
-
Troubleshooting Steps:
-
LPS Activity: Ensure the activity of your lipopolysaccharide (LPS) stock is consistent. Use a new vial or lot-test your current stock if you suspect degradation. Prepare single-use aliquots to avoid contamination and repeated freeze-thawing.
-
Cell Passage Number: Use RAW 264.7 cells at a consistent and low passage number. High passage numbers can lead to altered cellular responses to LPS.
-
Seeding Density: Inconsistent cell seeding density will lead to variable NO production. Ensure a uniform single-cell suspension before plating and verify cell density.
-
This compound Stability in Media: Iridoid glycosides can be unstable at non-neutral pH and higher temperatures.[2] While cell culture media is buffered, prolonged incubation could lead to degradation. Prepare fresh dilutions of this compound for each experiment.
-
Griess Assay Interference: If using the Griess assay to measure nitrite, components in your this compound extract (if not highly purified) or the compound itself could interfere with the reaction. Run a control with this compound in media without cells to check for direct interference.
-
Q3: The NQO1 induction in my Hepa1c1c7 cells is lower than expected or highly variable.
A3: Inducing the Nrf2-KEAP1 pathway can be sensitive to experimental conditions.
-
Troubleshooting Steps:
-
Compound Potency: Acetylthis compound is a known inducer of NQO1.[2][3] Confirm the identity and purity of your compound.
-
Treatment Duration: NQO1 induction is time-dependent. Ensure you are treating the cells for a sufficient duration (e.g., 24-48 hours) to allow for transcription and translation of the enzyme.[4][5]
-
Cell Health: Ensure the Hepa1c1c7 cells are healthy and not overly confluent, as this can affect their metabolic activity and responsiveness.
-
Assay Sensitivity: The NQO1 activity assay relies on enzymatic reduction. Ensure your cell lysates are prepared correctly and that the substrate concentrations in your assay are optimal.
-
Q4: I am having trouble reproducing published IC50 values for this compound in my cancer cell line (e.g., PC-3). Why might my results differ?
A4: Discrepancies in IC50 values are a common challenge in preclinical research.
-
Potential Reasons for Variation:
-
Cell Line Authenticity and Passage: Ensure your PC-3 cells are from a reputable source (e.g., ATCC) and use them at a low passage number. Genetic drift can occur over time, altering drug sensitivity.
-
Assay Method: Different viability assays (e.g., MTT, CellTiter-Glo, Trypan Blue) measure different aspects of cell health (metabolic activity, ATP levels, membrane integrity). Natural compounds can sometimes interfere with certain assays (e.g., direct reduction of MTT reagent). It is advisable to confirm viability results with an orthogonal method.
-
Treatment Time: IC50 values are time-dependent. Ensure your treatment duration (e.g., 24, 48, 72 hours) matches the cited literature.[6]
-
Compound Purity and Handling: The purity of the this compound used can significantly impact its potency. Ensure proper storage and handling to prevent degradation.
-
Culture Conditions: Variations in media, serum percentage, and cell seeding density can all influence cell growth rates and drug sensitivity.
-
Data Presentation: Quantitative Effects of this compound and Acetylthis compound
The following tables summarize the reported quantitative biological activities of this compound and Acetylthis compound to serve as a reference for expected experimental outcomes.
Table 1: Anti-inflammatory & Chemopreventive Activity
| Compound | Cell Line | Assay | Endpoint | Concentration / IC50 | Reference |
| Acetylthis compound | RAW 264.7 | Nitric Oxide Production | Inhibition of LPS-induced NO | Concentration-dependent | [2] |
| Acetylthis compound | RAW 264.7 | Western Blot | Inhibition of iNOS Protein | Concentration-dependent | [2] |
| Acetylthis compound | Hepa1c1c7 | NQO1 Activity Assay | Induction of NQO1 Enzyme | Concentration-dependent | [2][3] |
| This compound | RAW 264.7 | Nitric Oxide Production | IC50 values vary by extract | Not specified for pure compound | [7] |
Table 2: Anticancer & Immunomodulatory Activity
| Compound/Extract | Cell Line(s) | Assay Type | Endpoint | Concentration / IC50 | Reference |
| This compound | PC-3 | Cell Viability | Antiproliferative | 50 µg/mL (as part of extract) | Not specified for pure compound |
| This compound | PBMCs | Cytokine Expression | Upregulation of IL-2, IL-10, etc. | 50 µg/mL (as part of extract) | Not specified for pure compound |
| This compound Extract | PC-3 | Apoptosis Assay | Induction of Apoptosis | 50 µg/mL | Not specified for pure compound |
Experimental Protocols
Detailed methodologies for key experiments are provided below to standardize procedures and improve reproducibility.
Protocol 1: Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the measurement of this compound's ability to inhibit nitric oxide production, a key indicator of its anti-inflammatory potential.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Use cells between passages 5 and 15 for experiments.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound/Acetylthis compound in DMSO. Create serial dilutions in serum-free DMEM to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Pre-treat the cells with the this compound/Acetylthis compound dilutions for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (Sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
-
Protocol 2: NQO1 Induction Assay in Hepa1c1c7 Cells
This protocol is for assessing the chemopreventive potential of Acetylthis compound by measuring the induction of NAD(P)H:Quinone Oxidoreductase 1 (NQO1).
-
Cell Culture:
-
Culture Hepa1c1c7 murine hepatoma cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed Hepa1c1c7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treat cells with various concentrations of Acetylthis compound (prepared from a DMSO stock) for 24-48 hours. Include a vehicle control and a known NQO1 inducer as a positive control.
-
-
NQO1 Activity Measurement:
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 0.1% Tween 20).
-
In a new 96-well plate, prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, 5 µM FAD, and 200 µM NADH.
-
Add a small volume of cell lysate to each well.
-
Initiate the reaction by adding the NQO1 substrate, menadione (40 µM).
-
Immediately measure the decrease in NADH absorbance at 340 nm over time using a microplate reader. The rate of decrease is proportional to NQO1 activity.
-
Normalize NQO1 activity to the total protein content of the lysate, determined by a standard protein assay (e.g., BCA assay).
-
Protocol 3: Immunomodulatory Co-culture Assay with PBMCs and PC-3 Cells
This protocol evaluates the ability of this compound to modulate the activity of immune cells against prostate cancer cells.
-
Cell Preparation:
-
PC-3 Cells: Culture PC-3 human prostate cancer cells in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
PBMCs: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI-1640 with 10% FBS.
-
-
Co-culture Setup:
-
Seed PC-3 cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add freshly isolated or thawed cryopreserved PBMCs to the wells containing the PC-3 cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Treat the co-culture with different concentrations of this compound (prepared from a DMSO stock).
-
-
Endpoint Analysis (after 48-72 hours):
-
Cytokine Release: Collect the culture supernatant and measure the concentration of key immunomodulatory cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) using ELISA or a multiplex bead-based assay.
-
Cancer Cell Viability: Gently wash away the non-adherent PBMCs. Assess the viability of the remaining adherent PC-3 cells using an appropriate method like the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Immune Cell Phenotyping (Optional): Collect the PBMCs and analyze the expression of activation markers (e.g., CD69, CD25) on T-cell and NK-cell populations using flow cytometry.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Nrf2-KEAP1 signaling pathway modulation by this compound/Acetylthis compound.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound's bioactivity.
Logical Troubleshooting Diagram
Caption: A logical guide for troubleshooting irreproducible results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Control of cellular redox status and upregulation of quinone reductase NQO1 via Nrf2 activation by alpha-lipoic acid in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized 3-benzylidene-indolin-2-ones: inducers of NAD(P)H-quinone oxidoreductase 1 (NQO1) with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug Delivery Systems for Barlerin
Welcome to the technical support center for Barlerin drug delivery system optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing an effective drug delivery system for this compound?
A1: The primary challenges in formulating this compound are likely associated with its physicochemical properties. Assuming this compound is a poorly water-soluble compound, common issues include:
-
Low Bioavailability: Poor solubility often leads to low absorption in the body, limiting the therapeutic efficacy of the drug.[1][2] Nanoparticle-based systems can enhance bioavailability by increasing the surface area-to-volume ratio and improving solubility.[1][3][4]
-
Instability: this compound may be susceptible to degradation in biological environments. Encapsulation within nanocarriers can protect the drug from enzymatic degradation and prolong its circulation time.[3][5]
-
Off-Target Effects: Systemic administration can lead to undesirable side effects. Targeted drug delivery systems can help concentrate this compound at the desired site of action, minimizing toxicity to healthy tissues.[4][6][7]
Q2: Which drug delivery systems are most promising for this compound?
A2: Several nanoparticle-based systems are suitable for delivering poorly soluble drugs like this compound. The choice of system depends on the specific therapeutic goal.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[5] They are biocompatible and can be modified for targeted delivery.[5]
-
Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell.[8] They are particularly useful for solubilizing hydrophobic drugs like this compound.[4][8]
-
Polymeric Nanoparticles: These can be tailored for controlled and sustained drug release.[9] Materials like PLGA are biodegradable and have been extensively studied for drug delivery.[10]
Q3: How can I improve the targeting efficiency of my this compound formulation?
A3: Targeting strategies can be passive or active.
-
Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature.[7][11][12] This is generally effective for nanoparticles in the size range of 80-200 nm.[12]
-
Active Targeting: This involves conjugating targeting ligands (e.g., antibodies, peptides, aptamers) to the surface of the nanocarrier.[3][4][12] These ligands bind to specific receptors overexpressed on target cells, enhancing cellular uptake.
Troubleshooting Guides
Issue 1: Low Drug Encapsulation Efficiency
| Potential Cause | Troubleshooting Steps |
| Poor drug solubility in the organic phase (for nanoparticle preparation). | Screen different organic solvents. Consider using a co-solvent system. |
| Drug partitioning into the aqueous phase during formulation. | Adjust the pH of the aqueous phase to suppress drug ionization. Use a salting-out agent in the aqueous phase. |
| Suboptimal drug-to-carrier ratio. | Optimize the ratio by testing a range of concentrations. |
| Inappropriate formulation method. | Explore different preparation techniques (e.g., nanoprecipitation, emulsion-evaporation, thin-film hydration). |
Issue 2: Particle Aggregation and Instability
| Potential Cause | Troubleshooting Steps |
| Insufficient surface charge. | Incorporate charged lipids or polymers into the formulation to increase zeta potential. |
| Inadequate steric stabilization. | Coat nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) (PEGylation).[2] |
| High particle concentration. | Prepare formulations at a lower concentration or dilute immediately after preparation. |
| Improper storage conditions. | Store formulations at the recommended temperature (e.g., 4°C) and protect from light. Lyophilize the formulation for long-term storage. |
Issue 3: Rapid Drug Release
| Potential Cause | Troubleshooting Steps |
| High drug loading near the particle surface. | Optimize the formulation to ensure more uniform drug distribution within the carrier matrix. |
| High carrier matrix permeability. | Use a polymer with a higher glass transition temperature or a more crystalline lipid to slow down drug diffusion. |
| Swelling or rapid degradation of the carrier. | Crosslink the polymeric matrix or use a more stable lipid composition. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., DSPC, Cholesterol, DSPE-PEG) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature.
-
Size Reduction: Homogenize the resulting liposome suspension by sonication or extrusion through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles of the desired size.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 2: Characterization of this compound Nanoparticles
| Parameter | Methodology |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) |
| Zeta Potential | Laser Doppler Velocimetry |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | Quantify the amount of encapsulated this compound using HPLC after separating the nanoparticles from the unencapsulated drug. EE% = (Mass of encapsulated drug / Total mass of drug) x 100 DL% = (Mass of encapsulated drug / Total mass of nanoparticles) x 100 |
| In Vitro Drug Release | Use a dialysis bag method in a release medium that mimics physiological conditions (e.g., PBS at pH 7.4). |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
Caption: General workflow for developing a this compound drug delivery system.
References
- 1. rroij.com [rroij.com]
- 2. ijbr.com.pk [ijbr.com.pk]
- 3. traditionalmedicine.actabotanica.org [traditionalmedicine.actabotanica.org]
- 4. liposhell.pl [liposhell.pl]
- 5. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Advances in drug delivery systems, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [bjpharm.org.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Navigating the Path from Lab to Clinic: A Technical Support Center for Barlerin Research
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the preclinical development of Barlerin, a promising iridoid with demonstrated chemopreventive and anti-inflammatory properties. The journey of a natural product like this compound from initial discovery to clinical application is fraught with challenges. This guide aims to address common issues encountered during experimentation and provide a framework for advancing this compound research.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known biological activities?
This compound is an iridoid glycoside isolated from plants of the Barleria genus. Preclinical studies have primarily focused on its potential as a chemopreventive and anti-inflammatory agent. Research has shown that acetylthis compound, a closely related compound, can induce the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme, and suppress inflammatory responses by inhibiting nitric oxide (NO) production.[1]
2. What is the primary signaling pathway modulated by this compound?
Current evidence suggests that this compound exerts its chemopreventive effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2] Acetylthis compound has been shown to act as an inhibitor of the Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2.[1] By inhibiting Keap1, this compound allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes, such as NQO1.[1][2]
3. What are the major challenges in translating this compound research to clinical studies?
Translating this compound research into clinical applications faces several hurdles common to natural product drug development. These can be broadly categorized as:
-
Supply and Standardization: Ensuring a consistent and scalable supply of pure this compound can be challenging due to variations in plant sources and complex extraction and purification processes.
-
Pharmacokinetics and Bioavailability: Like many natural products, this compound may have poor oral bioavailability, limiting its systemic exposure and therapeutic efficacy.[3][4] Overcoming this requires the development of suitable drug delivery systems.[3][4]
-
Toxicity: While some preliminary toxicity data exists, a comprehensive toxicological profile of this compound is necessary to establish its safety for human use.
-
Lack of Clinical Trials: To date, there is a lack of registered clinical trials specifically investigating this compound, which is a critical step in validating its therapeutic potential in humans.[5][6][7]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent anti-inflammatory effects in cell-based assays. | 1. Cell line variability. 2. Purity and stability of this compound. 3. Inappropriate assay conditions. | 1. Ensure consistent cell passage number and health. 2. Verify the purity of the this compound sample by HPLC. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles. 3. Optimize the concentration of the inflammatory stimulus (e.g., LPS) and the incubation time with this compound. |
| Difficulty in observing Nrf2 nuclear translocation. | 1. Insufficient stimulation with this compound. 2. Suboptimal antibody for immunofluorescence or Western blotting. 3. Timing of observation. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound. 2. Validate the Nrf2 antibody for specificity and sensitivity. 3. Nrf2 translocation is often a transient event; capture it at earlier time points (e.g., 1-4 hours post-treatment). |
Animal Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of in vivo efficacy despite promising in vitro data. | 1. Poor bioavailability of this compound. 2. Rapid metabolism and clearance. 3. Inappropriate animal model. | 1. Consider formulation strategies to enhance solubility and absorption, such as the use of lipid-based delivery systems.[4][8] 2. Conduct pharmacokinetic studies to determine the half-life and clearance rate of this compound. Adjust dosing regimen accordingly. 3. Ensure the chosen animal model is relevant to the disease being studied and that the inflammatory or carcinogenic challenge is appropriate. |
| Observed toxicity in animal models. | 1. High dosage of this compound. 2. Off-target effects. 3. Impurities in the this compound sample. | 1. Perform a dose-ranging study to determine the maximum tolerated dose (MTD). 2. Investigate potential off-target interactions of this compound. 3. Ensure the use of highly purified this compound for in vivo studies. |
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity of this compound and a related compound against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 | [9] |
| Compound 1 | PC-3 | Pancreatic Cancer | 10 - 50 | [9] |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [9] |
| Compound 1 | HCT116 | Colorectal Cancer | 22.4 | [9] |
| Compound 2 | HCT116 | Colorectal Cancer | 0.34 | [9] |
Note: "Compound 1" and "Compound 2" are referred to as two regioisomers in the source, with structures related to oleoyl hybrids of natural antioxidants.
Experimental Protocols
Protocol: In Vitro Anti-Inflammatory Assay - Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol describes a common method to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced NO production in a macrophage cell line.[1]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (for NO measurement)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.
-
Nitrite Measurement:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent kit) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control.
Visualizations
Caption: this compound's mechanism of action via the Nrf2-Keap1 pathway.
Caption: A general experimental workflow for this compound drug development.
Caption: Logical relationship of general and this compound-specific challenges.
References
- 1. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Microemulsifying Drug Delivery System to Enhance Oral Bioavailability of Berberine Hydrochloride in Rats [mdpi.com]
- 4. Drug Product Bioavailability Enhancement | CordenPharma [cordenpharma.com]
- 5. EU Clinical Trials Register - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical Trials - Menarini Group [menarini.com]
- 7. researchgate.net [researchgate.net]
- 8. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Statistical Analysis of Data from Barlerin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barlerin and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during this compound-related experiments.
Issue 1: Inconsistent or No NQO1 Induction with Acetylthis compound Treatment
-
Question: I am not observing the expected induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) activity or protein expression after treating my cells (e.g., Hepa1c1c7) with Acetylthis compound. What could be the issue?
-
Possible Causes and Solutions:
-
Cell Health and Passage Number:
-
Cause: Cells may be unhealthy, stressed, or at a high passage number, leading to altered responsiveness.
-
Solution: Ensure you are using healthy, low-passage cells. Regularly check for signs of stress or contamination. Perform a cell viability assay (e.g., MTT or Trypan Blue) to confirm cell health before starting the experiment.
-
-
Acetylthis compound Concentration and Purity:
-
Cause: The concentration of Acetylthis compound may be suboptimal, or the compound may have degraded.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of Acetylthis compound for NQO1 induction in your specific cell line. Ensure the compound is of high purity and has been stored correctly.
-
-
Treatment Duration:
-
Cause: The incubation time with Acetylthis compound may be too short or too long.
-
Solution: Optimize the treatment duration. A time-course experiment (e.g., 12, 24, 48 hours) can help identify the peak of NQO1 induction.
-
-
Assay Sensitivity:
-
Cause: The NQO1 activity assay may not be sensitive enough to detect small changes.
-
Solution: For activity assays, ensure that the cell lysate concentration is optimal and that the assay reagents are fresh. For protein expression analysis by Western blot, ensure efficient protein transfer and use a validated NQO1 antibody.
-
-
Issue 2: High Variability in LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Question: I am seeing significant well-to-well or experiment-to-experiment variability in nitric oxide production after stimulating RAW 264.7 cells with lipopolysaccharide (LPS), making it difficult to assess the inhibitory effect of Acetylthis compound. What are the potential reasons for this?
-
Possible Causes and Solutions:
-
LPS Potency and Preparation:
-
Cause: The activity of the LPS can vary between lots and manufacturers. Improper handling can also lead to loss of potency.
-
Solution: Use a consistent lot of LPS and prepare fresh stock solutions for each experiment. Aliquot and store the LPS stock at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Density and Passage Number:
-
Cause: RAW 264.7 cells are sensitive to cell density, which can affect their response to LPS. High passage numbers can also lead to a decrease in responsiveness.
-
Solution: Seed the cells at a consistent density for every experiment. Use RAW 264.7 cells at a low passage number (ideally below 20).
-
-
Serum Variability:
-
Cause: Components in fetal bovine serum (FBS) can influence macrophage activation and NO production. Different lots of FBS can have varying levels of endotoxin or other factors that affect the assay.
-
Solution: Use a single, pre-tested lot of low-endotoxin FBS for all experiments. If high variability persists, consider using serum-free media for the LPS stimulation step.
-
-
Griess Assay Interference:
-
Cause: Components in the cell culture medium or the test compound itself can interfere with the Griess reagent.
-
Solution: Run appropriate controls, including a media-only blank and a blank with the test compound in the absence of cells, to check for interference.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental design and data analysis in this compound research.
-
Question: What is the primary mechanism of action for Acetylthis compound in inducing NQO1?
-
Answer: Acetylthis compound is believed to induce NQO1 through the activation of the Nrf2-KEAP1 signaling pathway.[1] It is thought to disrupt the interaction between Nrf2 and its inhibitor KEAP1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, including NQO1.[1]
-
Question: What are the appropriate positive and negative controls for an LPS-induced NO production assay?
-
Answer:
-
Negative Control: Untreated cells (no LPS, no Acetylthis compound) to measure baseline NO levels.
-
Positive Control (for inhibition): Cells treated with LPS and a known inhibitor of iNOS (e.g., L-NAME or indomethacin).
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve Acetylthis compound (e.g., DMSO).
-
-
Question: How should I analyze and present the data from my NQO1 induction experiments?
-
Answer: NQO1 induction is typically expressed as the fold change in enzyme activity or protein level compared to the vehicle-treated control. Data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance can be determined using an appropriate statistical test, such as a t-test or ANOVA.
-
Question: What statistical methods are appropriate for analyzing the inhibition of NO production?
-
Answer: The inhibitory effect of Acetylthis compound on NO production is often quantified by calculating the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production. This can be determined by performing a dose-response curve and fitting the data to a non-linear regression model.
Data Presentation
The following tables summarize representative quantitative data from experiments investigating the effects of Acetylthis compound. (Note: The following data is representative and intended for illustrative purposes. For precise experimental values, please refer to the original research publications.)
Table 1: NQO1 Induction by Acetylthis compound in Hepa1c1c7 Cells
| Treatment Group | Concentration (µM) | NQO1 Activity (Fold Induction vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 |
| Acetylthis compound | 5 | 1.8 ± 0.2 |
| Acetylthis compound | 10 | 2.5 ± 0.3 |
| Acetylthis compound | 20 | 3.2 ± 0.4 |
| Sulforaphane (Positive Control) | 5 | 3.5 ± 0.3 |
Table 2: Inhibition of LPS-Induced Nitric Oxide Production by Acetylthis compound in RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) |
| Control (No LPS) | - | 5 ± 1 |
| LPS (1 µg/mL) | - | 100 ± 8 |
| LPS + Acetylthis compound | 10 | 75 ± 6 |
| LPS + Acetylthis compound | 25 | 48 ± 5 |
| LPS + Acetylthis compound | 50 | 22 ± 4 |
| LPS + L-NAME (Positive Control) | 100 | 15 ± 3 |
Experimental Protocols
1. NQO1 Induction Assay
-
Cell Culture: Hepa1c1c7 cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of Acetylthis compound or vehicle control for 24 hours.
-
Cell Lysis: After treatment, the cells are washed with PBS and lysed with a suitable lysis buffer.
-
NQO1 Activity Measurement: The NQO1 enzyme activity in the cell lysates is determined using a colorimetric assay. The assay measures the dicoumarol-inhibitable reduction of a specific substrate (e.g., menadione) coupled to the reduction of a tetrazolium dye (e.g., MTT). The absorbance is read on a microplate reader.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to normalize the NQO1 activity.
2. LPS-Induced Nitric Oxide Production Assay
-
Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with different concentrations of Acetylthis compound or vehicle control for 1-2 hours.
-
LPS Stimulation: After pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound, which is quantified by measuring the absorbance at 540-550 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
Mandatory Visualization
Nrf2-KEAP1 Signaling Pathway
Caption: Acetylthis compound induces NQO1 expression via the Nrf2-KEAP1 pathway.
References
Validation & Comparative
Barlerin vs. Acetylbarlerin: A Comparative Analysis of Anti-inflammatory Activity
In the landscape of natural product research for novel anti-inflammatory agents, the iridoid glucosides barlerin and its acetylated form, acetylthis compound, have garnered attention. Both compounds, primarily isolated from plants of the Barleria genus, are associated with traditional medicinal uses for inflammatory ailments.[1][2] This guide provides a detailed comparison of the anti-inflammatory activities of this compound and acetylthis compound, drawing upon available experimental data to offer a resource for researchers, scientists, and drug development professionals.
Quantitative Assessment of Anti-inflammatory Efficacy
Direct comparative studies providing quantitative data on the anti-inflammatory activity of this compound and acetylthis compound are limited in the currently available scientific literature. However, research on acetylthis compound has demonstrated its potential in mitigating inflammatory responses. One study highlighted that acetylthis compound inhibits the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells.[3][4] Furthermore, this study showed that acetylthis compound suppresses the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation.[3][4]
For acetylthis compound, the following table summarizes its observed anti-inflammatory effects:
| Compound | Assay | Cell Line | Key Findings | Reference |
| Acetylthis compound | Nitric Oxide (NO) Production | RAW264.7 Macrophages | Demonstrated inhibition of LPS-induced NO production. | [3][4] |
| iNOS Protein Expression | RAW264.7 Macrophages | Suppressed the expression of LPS-induced iNOS protein. | [3][4] |
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory mechanisms of acetylthis compound and, by extension, potentially this compound, appear to involve the modulation of key signaling pathways implicated in the inflammatory cascade.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes, including those for iNOS and cyclooxygenase-2 (COX-2). While direct evidence for this compound's activity is pending, many natural anti-inflammatory compounds exert their effects through the inhibition of NF-κB activation.
Figure 1. The canonical NF-κB signaling pathway in inflammation.
The Nrf2-KEAP1 Signaling Pathway
A study on acetylthis compound has elucidated its mechanism of action through the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (KEAP1) pathway.[4] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Acetylthis compound is suggested to act as an inhibitor of the Nrf2-KEAP1 complex, leading to the activation of Nrf2 and the subsequent induction of chemopreventive enzymes like NAD(P)H:Quinone Oxidoreductase 1 (NQO1).[4] This antioxidant response can indirectly contribute to the attenuation of inflammation.
Figure 2. The Nrf2-KEAP1 signaling pathway activated by acetylthis compound.
Experimental Protocols
The following methodologies are standard for assessing the anti-inflammatory activity of compounds like this compound and acetylthis compound in vitro.
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compounds (this compound or acetylthis compound) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. Briefly, an equal volume of cell supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance of the resulting chromophore is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for iNOS and COX-2 Expression
After treatment, cells are lysed to extract total proteins. Protein concentration is determined using a standard assay such as the Bradford or BCA assay. Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescence detection system.
Figure 3. A generalized experimental workflow for in vitro anti-inflammatory assays.
Conclusion
The available evidence strongly suggests that acetylthis compound is a promising anti-inflammatory agent, with a demonstrated ability to inhibit key inflammatory mediators like NO and iNOS. Its mechanism of action appears to be linked to the Nrf2 pathway, highlighting a potential for both anti-inflammatory and antioxidant effects. While this compound is structurally similar and is found in plants with traditional anti-inflammatory uses, there is a clear need for further research to quantify its anti-inflammatory activity and elucidate its specific mechanisms of action. Direct, head-to-head comparative studies are essential to fully understand the structure-activity relationship between this compound and its acetylated counterpart and to determine which compound holds greater therapeutic potential. Future investigations should focus on obtaining quantitative data (e.g., IC50 values) for this compound in standardized anti-inflammatory assays to allow for a robust comparison with acetylthis compound.
References
- 1. Ghrelin promotes nuclear factor kappa-B activation in a human B-lymphocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “Nulichal” Barley Extract Suppresses Nitric Oxide and Pro-Inflammatory Cytokine Production by Lipopolysaccharides in RAW264.7 Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Barlerin's Efficacy in Inflammation: A Comparative Analysis Against Standard Drugs
For researchers and professionals in drug development, identifying novel anti-inflammatory agents with high efficacy and favorable safety profiles is a significant goal. Barlerin, an iridoid glucoside found in plants of the Barleria genus, has emerged as a compound of interest due to its traditional use in treating inflammatory conditions. This guide provides a comparative analysis of the anti-inflammatory efficacy of this compound-containing extracts against standard non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies.
Quantitative Comparison of Anti-inflammatory Activity
Experimental studies have evaluated the anti-inflammatory effects of a methanol extract of Barleria lupulina (MEBL), which contains this compound, in comparison to the standard NSAID, indomethacin. The data from these studies, conducted on animal models of acute and chronic inflammation, are summarized below.
Acute Inflammatory Models
The anti-inflammatory efficacy of MEBL was assessed using carrageenan-induced and serotonin-induced paw edema in rats, standard models for evaluating acute inflammation.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Mean Increase in Paw Volume (mL) ± SEM | Percentage Inhibition (%) |
| Control (Carrageenan) | - | 0.74 ± 0.04 | - |
| MEBL | 200 | 0.48 ± 0.03 | 35.1 |
| MEBL | 300 | 0.39 ± 0.03 | 47.3 |
| Indomethacin | 10 | 0.23 ± 0.02 | 68.9 |
Data sourced from Suba et al., 2005.
Table 2: Comparison of Anti-inflammatory Effects in Serotonin-Induced Paw Edema
| Treatment | Dose (mg/kg) | Mean Increase in Paw Volume (mL) ± SEM | Percentage Inhibition (%) |
| Control (Serotonin) | - | 0.62 ± 0.03 | - |
| MEBL | 200 | 0.41 ± 0.03 | 33.9 |
| MEBL | 300 | 0.36 ± 0.02 | 41.9 |
| Indomethacin | 10 | 0.19 ± 0.02 | 69.4 |
Data sourced from Suba et al., 2005.
In both acute models, the methanol extract of Barleria lupulina demonstrated a dose-dependent reduction in paw edema. While the standard drug, indomethacin, showed a higher percentage of inhibition, the extract exhibited significant anti-inflammatory activity.
Chronic Inflammatory Model
The chronic anti-inflammatory potential was evaluated using the cotton pellet-induced granuloma model in rats, which mimics the proliferative phase of inflammation.
Table 3: Comparison of Anti-inflammatory Effects in Cotton Pellet-Induced Granuloma
| Treatment | Dose (mg/kg/day) | Mean Dry Weight of Granuloma (mg) ± SEM | Percentage Inhibition (%) |
| Control | - | 48.6 ± 2.1 | - |
| MEBL | 200 | 34.2 ± 1.8 | 29.6 |
| MEBL | 300 | 28.4 ± 1.5 | 41.6 |
| Indomethacin | 10 | 21.5 ± 1.3 | 55.8 |
Data sourced from Suba et al., 2005.
In the chronic inflammation model, the Barleria lupulina extract also showed a significant, dose-dependent inhibition of granuloma formation, comparable to the effect of indomethacin.
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and standard NSAIDs are mediated through various signaling pathways. NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[1] this compound-containing extracts have been shown to act on pathways like NF-κB and Nrf2.[2]
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema
This is a widely used model for evaluating the anti-inflammatory effects of compounds on acute inflammation.
-
Animals: Wistar albino rats (150-200g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of the compound being investigated (e.g., MEBL 200 and 300 mg/kg).
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or vehicle (for the control group) is administered orally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The difference in paw volume before and after carrageenan injection is calculated. The percentage inhibition of edema is determined by comparing the mean increase in paw volume of the treated groups with the control group.
Cotton Pellet-Induced Granuloma
This model is used to assess the efficacy of anti-inflammatory agents on the proliferative phase of chronic inflammation.
-
Animals: Wistar albino rats (150-200g) are used.
-
Groups: Similar to the acute model, animals are divided into control, standard, and test groups.
-
Procedure:
-
Sterilized cotton pellets (e.g., 10 mg each) are implanted subcutaneously in the axilla or groin of anesthetized rats.
-
The test compound, standard drug, or vehicle is administered orally daily for a set period (e.g., 7 days).
-
On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.
-
The wet weight of the granuloma is recorded, and then the pellets are dried in an oven at 60°C to a constant weight to determine the dry weight.
-
-
Data Analysis: The mean dry weight of the granulomas in the treated groups is compared to the control group, and the percentage inhibition of granuloma formation is calculated.
References
- 1. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of Barleria lupulina: Identification of active compounds that activate the Nrf2 cell defense pathway, organize cortical actin, reduce stress fibers, and improve cell junctions in microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Barlerin in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Barlerin and other natural compounds known to modulate cancer cell proliferation, with a focus on validating their molecular targets. Due to the limited availability of data on pure this compound, this guide incorporates findings from studies on Barleria plant extracts where this compound is a primary bioactive constituent. This is compared against well-characterized natural compounds to offer a broader perspective for researchers in oncology and drug discovery.
Comparative Analysis of Bioactive Compounds
The following table summarizes the known effects of this compound (derived from studies on Barleria extracts and the pure compound) and selected alternative natural compounds that induce G1 phase cell cycle arrest in cancer cells.
| Compound | Compound Class | Cancer Cell Line(s) | Reported IC50 | Effect on Cell Cycle | Key Molecular Targets/Pathways | Reference(s) |
| This compound | Iridoid Glycoside | PC-3 (Prostate) | > 50 µg/mL (in some studies) | G1 phase arrest | Modulation of CYP450 genes (CYP1A2, CYP3A4, CYP2D6, CYP2E1), Immunomodulation (upregulation of IL-2, IL-10, IL-12, IL-15, IL-21, IFN-γ) | |
| Quercetin | Flavonoid | A-549 (Lung), Prostate Cancer Cells | ~1.02-1.41 µmol/l (A-549) | G1 phase arrest | Downregulation of Bcl-2, Upregulation of Bax, Inhibition of CDK2 and CDK6, Upregulation of p21 and p27 | [1][2][3] |
| Genistein | Isoflavone | Colon and Ovarian Cancer Cells | 30-60 µM | G2/M and G1 phase arrest | Caspase-mediated apoptosis | [4] |
| Erythrodiol | Triterpenoid | NTUB1 (Bladder) | 18.3 ± 0.5 µM | G0/G1 phase arrest | Induction of Reactive Oxygen Species (ROS) | [5] |
| Berberine | Alkaloid | DU145 (Prostate) | 25-100 µmol/L | G1 phase arrest | Upregulation of p21/Cip1 and p27/Kip1, Inhibition of Cdk2, Cdk4, and Cdk6 | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of these molecular targets are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., PC-3, A-549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, Quercetin) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Incubate in the dark at room temperature for 30 minutes.[9]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to detect the expression levels of key proteins involved in cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in protein lysis buffer and determine the protein concentration.
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.[10]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system to visualize the protein bands.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: G1 phase cell cycle arrest pathway induced by natural compounds.
Caption: General experimental workflow for validating molecular targets.
Caption: Overview of this compound's observed biological effects in cancer models.
References
- 1. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Terpenoids induce cell cycle arrest and apoptosis from the stems of Celastrus kusanoi associated with reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. pubcompare.ai [pubcompare.ai]
Unveiling the Neuroprotective Potential of Barlerin: A Comparative Analysis Across Preclinical Models
For Immediate Release
A growing body of preclinical evidence suggests that Barlerin, a key phytochemical present in the plant Barleria prionitis, holds significant promise as a neuroprotective agent. This guide offers a comprehensive comparison of the neuroprotective effects of Barleria prionitis extracts, rich in this compound and its derivatives, across different experimental models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its therapeutic potential.
Executive Summary
Extracts of Barleria prionitis, containing the iridoid glycoside this compound, have demonstrated significant neuroprotective effects in rodent models of Alzheimer's and Parkinson's disease. In a lipopolysaccharide (LPS)-induced model of Alzheimer's-like neurodegeneration, an ethanolic extract of Barleria prionitis leaf (EEBPL) was shown to improve memory and learning, reduce acetylcholinesterase (AChE) activity, and boost antioxidant defenses. Similarly, in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and rotenone-induced models of Parkinson's disease, an aqueous extract of Barleria prionitis (AEBP) exhibited anti-parkinsonian activity, suggesting a role in protecting dopaminergic neurons. The underlying mechanisms of action appear to be linked to the modulation of key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.
Comparative Efficacy in Neurodegenerative Disease Models
The neuroprotective efficacy of Barleria prionitis extracts has been evaluated in established preclinical models that mimic the pathological hallmarks of Alzheimer's and Parkinson's diseases. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of Ethanolic Extract of Barleria prionitis Leaf (EEBPL) in a Lipopolysaccharide (LPS)-Induced Alzheimer's Disease Model in Rats
| Parameter | Control (LPS only) | EEBPL (200 mg/kg) | EEBPL (400 mg/kg) | Standard (Donepezil) |
| Acetylcholinesterase (AChE) Activity (U/mg protein) | Increased | Decreased | Significantly Decreased | Significantly Decreased |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | Decreased | Increased | Significantly Increased | Significantly Increased |
| Behavioral Assessment (Elevated Plus Maze - Transfer Latency in sec) | Increased | Decreased | Significantly Decreased | Significantly Decreased |
Data synthesized from a study on the anti-Alzheimer effect of ethanolic extract of Barleria prionitis leaf in lipopolysaccharide-induced neurodegeneration.
Table 2: Effects of Aqueous Extract of Barleria prionitis (AEBP) in MPTP and Rotenone-Induced Parkinson's Disease Models in Rodents
| Parameter | Toxin Control (MPTP or Rotenone) | AEBP Treated | Standard (Levodopa) |
| Locomotor Activity | Significantly Decreased | Significantly Increased | Significantly Increased |
| Neurotransmitter Levels (Dopamine) | Significantly Decreased | Increased | Increased |
| Antioxidant Status (e.g., GSH) | Decreased | Increased | - |
Qualitative summary based on a study exploring the anti-parkinsonian activity of aqueous extract of Barleria prionitis.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Lipopolysaccharide (LPS)-Induced Alzheimer's Disease Model
This model induces neuroinflammation, a key feature of Alzheimer's disease.
-
Animal Model: Sprague Dawley rats.
-
Induction of Neurodegeneration: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 1 mg/kg.[1]
-
Treatment Protocol: Ethanolic extract of Barleria prionitis leaf (EEBPL) was administered orally at doses of 200 and 400 mg/kg for a period of 14 days.[1]
-
Behavioral Analysis: Memory and learning were assessed using the Elevated Plus Maze and Open Field tests.[1]
-
Biochemical Analysis: Brain homogenates were analyzed for Acetylcholine (ACh) content, Acetylcholinesterase (AChE) activity, and Superoxide Dismutase (SOD) activity.[1]
MPTP-Induced Parkinson's Disease Model
This model selectively destroys dopaminergic neurons in the substantia nigra, mimicking Parkinson's disease pathology.
-
Animal Model: Male Swiss albino mice.
-
Induction of Parkinsonism: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common protocol involves multiple intraperitoneal injections (e.g., four doses of 20 mg/kg at 2-hour intervals).[2]
-
Treatment Protocol: Aqueous extract of Barleria prionitis (AEBP) was administered to the treatment groups.
-
Behavioral Analysis: Locomotor activity was assessed using an actophotometer.
-
Neurochemical Analysis: Levels of dopamine and its metabolites were measured in brain tissue.
Rotenone-Induced Parkinson's Disease Model
Rotenone, a pesticide, induces Parkinson's-like symptoms by inhibiting mitochondrial complex I.
-
Animal Model: Male rats.
-
Induction of Parkinsonism: Chronic systemic exposure to rotenone, for example, via subcutaneous implantation of an osmotic minipump delivering rotenone (e.g., 2 mg/kg/day) for a specified period (e.g., 10 days).[3]
-
Treatment Protocol: Aqueous extract of Barleria prionitis (AEBP) was administered to the treatment groups.
-
Behavioral Analysis: Assessment of motor deficits.
-
Neurochemical Analysis: Measurement of catecholamine levels in the striatum.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The neuroprotective effects of this compound and related iridoid glycosides are believed to be mediated through the modulation of key signaling pathways involved in the cellular response to oxidative stress and inflammation.
Concluding Remarks
The compiled data strongly supports the neuroprotective potential of Barleria prionitis extracts, and by extension, its active constituent this compound. The observed efficacy in mitigating neuronal damage in models of both Alzheimer's and Parkinson's disease warrants further investigation. Future research should focus on the isolation and characterization of the specific neuroprotective activity of this compound, elucidation of its detailed molecular mechanisms, and evaluation in a broader range of neurodegenerative models. These steps will be crucial in translating the promising preclinical findings into potential therapeutic strategies for human neurodegenerative disorders.
References
A Head-to-Head Comparison of Barleria Species Extracts: Phytochemical and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The genus Barleria encompasses a diverse group of plants with a rich history in traditional medicine. Modern scientific inquiry has begun to validate many of their purported therapeutic properties, revealing a wealth of bioactive compounds with significant antioxidant, anti-inflammatory, and cytotoxic potential. This guide provides a head-to-head comparison of various Barleria species, summarizing key experimental data to aid in the selection and development of promising new therapeutic agents.
Phytochemical Composition: A Comparative Overview
The therapeutic efficacy of plant extracts is intrinsically linked to their phytochemical composition. Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) are two of the most widely used metrics to quantify the presence of these important antioxidant compounds. A comparative analysis of several Barleria species reveals significant variations in their TPC and TFC, suggesting that the selection of species is a critical factor in harnessing their therapeutic potential.
Among the species analyzed, Barleria grandiflora has been shown to possess the highest TPC and TFC.[1] In one comprehensive study prospecting 15 different Barleria species, B. grandiflora exhibited a TPC of 3.05% tannic acid equivalents (TAE) and 2.00% gallic acid equivalents (GAE), and a TFC of 4.01% quercetin equivalents (QUE) and 9.14% ellagic acid equivalents (EAE).[1] Conversely, Barleria prattensis showed the lowest TPC (0.53% TAE and 0.31% GAE) and TFC (0.81% QUE and 1.66% EAE) among the tested species.[1]
It is important to note that the phytochemical content can also vary depending on the plant part and the solvent used for extraction. For instance, in Barleria albostellata, the methanolic leaf extract was found to have the highest total flavonoid content (42.39 ± 1.14 mg GAE/g DW) and total phenolic content (6.05 ± 0.09 GAE/g DW) compared to other solvents and the stem extracts.[2] The presence of a wide array of bioactive compounds, including iridoids, flavonoids, phenolic acids, and triterpenes, has been reported across various Barleria species, contributing to their diverse pharmacological activities.[3][4][5][6]
Table 1: Comparative Phytochemical Content of Barleria Species Extracts
| Species | Plant Part | Extraction Solvent | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Reference |
| B. grandiflora | Not Specified | Methanol | 3.05% TAE; 2.00% GAE | 4.01% QUE; 9.14% EAE | [1] |
| B. prattensis | Not Specified | Methanol | 0.53% TAE; 0.31% GAE | 0.81% QUE; 1.66% EAE | [1] |
| B. albostellata | Leaf | Methanol | 6.05 ± 0.09 mg GAE/g DW | 42.39 ± 1.14 mg QE/g DW | [2] |
| B. albostellata | Stem | Methanol | 2.93 ± 0.73 mg GAE/g DW | Not specified | [2] |
| B. longiflora | Leaf | Ethanol | Not specified | Not specified | [7] |
| B. cristata | Leaf & Bark | Methanol | Potent | Potent | [8] |
TAE: Tannic Acid Equivalents; GAE: Gallic Acid Equivalents; QUE: Quercetin Equivalents; EAE: Ellagic Acid Equivalents; DW: Dry Weight. Please note that direct comparison between studies may be limited due to variations in extraction methods and quantification standards.
In Vitro Antioxidant Activity
The antioxidant capacity of Barleria species extracts has been extensively evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. These assays provide a measure of the extracts' ability to neutralize free radicals and reduce oxidative stress.
Consistent with its high phytochemical content, B. grandiflora demonstrated the strongest DPPH radical scavenging activity among 15 tested species, with values of 626.22 µM ascorbic acid equivalent antioxidant capacity (AEAC) and 1472.25 µM Trolox equivalent antioxidant capacity (TEAC).[1] In contrast, Barleria lupulina exhibited the lowest DPPH scavenging activity (110.00 µM AEAC and 310.75 µM TEAC).[1]
In the FRAP assay, Barleria gibsoni showed the most potent ferric reducing ability (910.40 µM AEAC and 952.40 µM TEAC), while B. prattensis had the weakest activity (72.40 µM AEAC and 114.40 TEAC).[1] For the ABTS assay, Barleria cuspidata was found to have the highest radical scavenging activity (381.83 µM AEAC and 436.80 µM TEAC).[1]
The methanolic leaf and stem extracts of B. albostellata also showed notable DPPH scavenging activity with IC50 values of 16.95 µg/mL and 14.27 µg/mL, respectively.[2]
Table 2: Comparative In Vitro Antioxidant Activity of Barleria Species Extracts
| Species | Assay | Antioxidant Activity (µM AEAC) | Antioxidant Activity (µM TEAC) | IC50 (µg/mL) | Reference |
| B. grandiflora | DPPH | 626.22 | 1472.25 | - | [1] |
| B. lupulina | DPPH | 110.00 | 310.75 | - | [1] |
| B. gibsoni | FRAP | 910.40 | 952.40 | - | [1] |
| B. prattensis | FRAP | 72.40 | 114.40 | - | [1] |
| B. cuspidata | ABTS | 381.83 | 436.80 | - | [1] |
| B. albostellata (Leaf) | DPPH | - | - | 16.95 | [2] |
| B. albostellata (Stem) | DPPH | - | - | 14.27 | [2] |
| B. longiflora (Leaf) | DPPH | - | - | 71.00 (vs A549) | [7] |
AEAC: Ascorbic Acid Equivalent Antioxidant Capacity; TEAC: Trolox Equivalent Antioxidant Capacity; IC50: Half maximal inhibitory concentration. Note: A lower IC50 value indicates higher antioxidant activity.
In Vitro Cytotoxic Activity
Several Barleria species have been investigated for their cytotoxic effects against various cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly used method to assess cell viability.
A comparative study of Barleria prionitis and Barleria grandiflora ethanolic extracts on human gingival and dermal fibroblast cell lines showed a 50% cytotoxic concentration (CTC50) of more than 1000 µg/mL for both extracts, indicating low cytotoxicity to these normal cell lines.[9]
In contrast, extracts of Barleria albostellata exhibited moderate cytotoxicity against cancer cell lines at high concentrations.[2] For instance, the hexane stem extract showed an IC50 value of 63.10 µg/mL against MCF-7 breast cancer cells.[2] The ethanolic leaf extract of Barleria longiflora demonstrated commendable cytotoxicity against A549 lung cancer cells with an IC50 of 71.00 µL/mL.[7]
Table 3: Comparative In Vitro Cytotoxic Activity of Barleria Species Extracts
| Species | Cell Line | Extract Type | IC50/CTC50 (µg/mL) | Reference |
| B. prionitis | Human Gingival & Dermal Fibroblasts | Ethanolic | >1000 | [9] |
| B. grandiflora | Human Gingival & Dermal Fibroblasts | Ethanolic | >1000 | [9] |
| B. albostellata | MCF-7 (Breast Cancer) | Hexane (Stem) | 63.10 | [2] |
| B. albostellata | HEK293 (Normal Kidney) | Hexane (Leaf) | 294.44 | [2] |
| B. albostellata | HeLa (Cervical Cancer) | Hexane (Stem) | 376.70 | [2] |
| B. longiflora | A549 (Lung Cancer) | Ethanolic (Leaf) | 71.00 (µL/mL) | [7] |
IC50: Half maximal inhibitory concentration; CTC50: 50% cytotoxic concentration. A lower value indicates higher cytotoxicity.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory properties of Barleria species are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While research in this area is ongoing, some mechanisms have been elucidated for specific species.
A notable example is Barleria lupulina, whose hot aqueous extract has been shown to potently activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) cell defense pathway in human endothelial cells.[10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby playing a crucial role in cellular defense against oxidative stress and inflammation.
For Barleria prionitis, an active fraction has demonstrated significant anti-inflammatory activity by inhibiting carrageenan, histamine, and dextran-induced edema, suggesting interference with various inflammatory mediators.[11] Similarly, aqueous extracts of Barleria cristata have shown anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis.[12]
Further research is needed to fully delineate the specific signaling pathways modulated by different Barleria species and to identify the responsible bioactive compounds.
Caption: Nrf2 Signaling Pathway Activation by Barleria Bioactives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key assays discussed in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)
-
Barleria extract solutions of varying concentrations
-
Methanol or ethanol (as solvent)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of the Barleria extract in the chosen solvent.
-
Add a fixed volume of the DPPH solution to each well of a microplate.
-
Add the extract dilutions to the respective wells.
-
A control well should contain the solvent instead of the extract.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
Caption: Experimental Workflow for DPPH Radical Scavenging Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, in the presence of antioxidants.
Materials:
-
FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution)
-
Barleria extract solutions of varying concentrations
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare the FRAP reagent fresh before use.
-
Prepare a series of dilutions of the Barleria extract.
-
Add the FRAP reagent to the wells of a microplate.
-
Add the extract dilutions to the respective wells.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 593 nm).
-
A standard curve is typically generated using a known antioxidant (e.g., FeSO₄ or Trolox) to quantify the reducing power of the extracts.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Barleria extract solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the Barleria extract and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
Conclusion
The comparative data presented in this guide highlights the significant therapeutic potential of the Barleria genus. While B. grandiflora emerges as a species with particularly high phytochemical content and antioxidant activity, other species such as B. gibsoni and B. cuspidata also exhibit strong potential in specific antioxidant assays. The cytotoxic activities observed in species like B. albostellata and B. longiflora warrant further investigation for their anticancer properties. The elucidation of the Nrf2 signaling pathway activation by B. lupulina provides a valuable mechanistic insight into its anti-inflammatory effects.
For researchers and drug development professionals, this guide serves as a foundational resource for selecting promising Barleria species for further investigation. Future research should focus on direct, standardized comparisons of a wider range of Barleria species, the isolation and characterization of novel bioactive compounds, and in-depth studies of their mechanisms of action in relevant preclinical models. Such efforts will be crucial in translating the traditional knowledge of Barleria into evidence-based therapeutic applications.
References
- 1. phcog.com [phcog.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemicals and Biological Activities of Barleria (Acanthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemicals and Biological Activities of Barleria (Acanthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anticancer Activities of Barleria longiflora L. f. From Siriya Kalvarayan Hills - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BARLERIA CRISTATA: A COMPARATIVE ANALYSIS OF PHYTOCHEMICAL, CYTOTOXIC AND ANTIOXIDANT ACTIVITIES OF LEAF AND BARK EXTRACTS | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. university.apeejay.edu [university.apeejay.edu]
- 11. Anti-inflammatory activity of 'TAF' an active fraction from the plant Barleria prionitis Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vivo Validation of Barlerin's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Barlerin, an iridoid glycoside found in plants of the Barleria genus. While direct in vivo validation of isolated this compound is currently limited in published literature, a growing body of in vitro evidence suggests its promise in anti-inflammatory, anti-cancer, and hepatoprotective applications. This document summarizes the existing preclinical data for this compound and its derivatives, compares its potential with established therapeutic alternatives, and provides detailed experimental protocols for future in vivo validation studies.
Executive Summary
This compound and its acetylated form, Acetylthis compound, have demonstrated significant biological activity in in vitro models. Key findings include the induction of chemopreventive enzymes, inhibition of inflammatory mediators, and anti-proliferative effects on cancer cells. Although in vivo studies are critically needed to substantiate these findings, the current data positions this compound as a compelling candidate for further preclinical development. This guide serves as a resource for researchers aiming to bridge this translational gap.
Data Presentation: Comparative Efficacy
The following tables summarize the available in vitro data for this compound and its derivatives, juxtaposed with established in vivo data for standard therapeutic agents in relevant disease models. This comparative approach is intended to provide a benchmark for evaluating the potential therapeutic window of this compound.
Table 1: Anti-Inflammatory Potential
| Compound/Drug | Model System | Key Efficacy Parameters | Dosage/Concentration | Outcome | Citation |
| Acetylthis compound | RAW 264.7 Macrophages (in vitro) | Inhibition of Nitric Oxide (NO) Production | 10, 25, 50 µM | Concentration-dependent inhibition of LPS-induced NO production. | |
| Dexamethasone | Carrageenan-induced Paw Edema in Rats (in vivo) | Reduction in Paw Volume | 0.5 mg/kg | Significant inhibition of paw edema compared to control. | |
| Indomethacin | Carrageenan-induced Paw Edema in Rats (in vivo) | Reduction in Paw Volume | 10 mg/kg | Marked reduction in paw edema. |
Table 2: Anti-Cancer (Prostate Cancer) Potential
| Compound/Drug | Model System | Key Efficacy Parameters | Dosage/Concentration | Outcome | Citation |
| Barleria siamensis Extract (containing this compound) | PC-3 Human Prostate Cancer Cells (in vitro) | Anti-proliferative Activity | Not specified for isolated this compound | Induced DNA damage, enhanced apoptosis, and arrested the cell cycle. | |
| Cisplatin | PC-3 Human Prostate Cancer Cells (in vitro) | Cell Cycle Arrest | Not specified | Arrested the cell cycle in the G1-phase. | |
| Docetaxel | PC-3 Xenograft in Mice (in vivo) | Tumor Growth Inhibition | 10 mg/kg | Significant reduction in tumor volume. |
Table 3: Hepatoprotective Potential
| Compound/Drug | Model System | Key Efficacy Parameters | Dosage/Concentration | Outcome | Citation |
| Acetylthis compound | Murine Hepatoma (Hepa1c1c7) Cells (in vitro) | Induction of NQO1 Enzymatic Activity | 10, 25, 50 µM | Significant induction of the chemopreventive enzyme NQO1. | |
| Silymarin | Carbon Tetrachloride (CCl₄)-induced Hepatotoxicity in Rats (in vivo) | Reduction in Serum ALT and AST levels | 100 mg/kg | Markedly attenuated the increase in liver enzymes. |
Experimental Protocols
To facilitate the in vivo validation of this compound, this section outlines detailed methodologies for key experiments based on established and widely accepted animal models.
Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Animals: Male Wistar rats (180-220g).
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Dexamethasone or Indomethacin
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week.
-
Fast animals overnight before the experiment with free access to water.
-
Divide animals into groups: Vehicle control, Positive control, and this compound treatment groups (at least 3 doses).
-
Administer this compound or the control drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Prostate Cancer Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound on prostate cancer growth.
Animals: Male athymic nude mice (4-6 weeks old).
Materials:
-
PC-3 human prostate cancer cells
-
Matrigel
-
This compound
-
Positive control: Docetaxel
-
Vehicle
Procedure:
-
Culture PC-3 cells under standard conditions.
-
Subcutaneously inject a suspension of PC-3 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer this compound, vehicle, or positive control (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
Objective: To determine the hepatoprotective effect of this compound against chemically-induced liver injury.
Animals: Male Sprague-Dawley rats (200-250g).
Materials:
-
This compound
-
Carbon tetrachloride (CCl₄)
-
Olive oil
-
Positive control: Silymarin
-
Vehicle
Procedure:
-
Acclimatize animals and divide them into experimental groups.
-
Pre-treat the animals with this compound, vehicle, or Silymarin orally for a specified period (e.g., 7 days).
-
On the last day of pre-treatment, induce hepatotoxicity by administering a single intraperitoneal injection of CCl₄ (e.g., 1 mL/kg body weight, diluted 1:1 in olive oil).
-
24 hours after CCl₄ administration, collect blood samples via cardiac puncture for biochemical analysis of liver function markers (ALT, AST, ALP).
-
Euthanize the animals and collect liver tissue for histopathological examination and measurement of oxidative stress markers (e.g., MDA, GSH).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its preclinical evaluation.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Caption: Postulated anti-proliferative effects of this compound on prostate cancer cells.
Caption: Proposed hepatoprotective mechanism of Acetylthis compound via activation of the Nrf2/ARE pathway.
Caption: General experimental workflow for the in vivo validation of a therapeutic candidate like this compound.
Investigating the Synergistic Potential of Barlerin: A Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Currently, there is a notable absence of published studies specifically investigating the synergistic effects of Barlerin in combination with other therapeutic agents. However, the known anti-inflammatory, antioxidant, and chemopreventive properties of this compound and its derivatives, such as acetyl this compound, suggest a strong potential for beneficial synergistic interactions. This guide provides a framework for exploring these potential synergies, offering hypothetical experimental designs and data presentation formats to facilitate future research in this promising area.
This compound's established mechanisms of action, including the modulation of inflammatory pathways and induction of chemopreventive enzymes, make it a compelling candidate for combination therapies aimed at treating a range of diseases, including inflammatory disorders and cancer.
Potential Synergistic Combinations with this compound
Based on its biological activities, this compound could potentially enhance the efficacy of the following classes of therapeutic agents:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Synergistic effects may arise from targeting inflammatory pathways through different mechanisms, potentially allowing for lower, more tolerable doses of NSAIDs.
-
Chemotherapeutic Agents: this compound's antioxidant and anti-inflammatory properties could mitigate some of the side effects of chemotherapy, while its potential to induce chemopreventive enzymes might enhance the overall anti-cancer effect.
-
Antimicrobial Agents: Given that inflammation is a key component of many infections, this compound's anti-inflammatory action could complement the direct antimicrobial activity of antibiotics.
Hypothetical Experimental Protocols for Assessing Synergy
In Vitro Synergy Assessment: Checkerboard Assay
The checkerboard assay is a common method to evaluate the interaction between two compounds.
Objective: To determine if this compound acts synergistically, additively, antagonistically, or indifferently with another therapeutic agent against a specific cell line (e.g., a cancer cell line or an immune cell line).
Methodology:
-
Cell Culture: Culture the target cells (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for oncology studies) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the therapeutic agent of interest (Agent X) in a suitable solvent (e.g., DMSO).
-
Assay Setup:
-
In a 96-well plate, create a two-dimensional serial dilution of this compound and Agent X. One agent is diluted along the x-axis, and the other along the y-axis.
-
Include wells with each agent alone in serial dilutions to determine their individual Minimum Inhibitory Concentrations (MIC) or IC50 values.
-
Include control wells with cells and no drugs.
-
-
Incubation: Add the cultured cells to each well and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Assess cell viability or a relevant biological endpoint using an appropriate assay (e.g., MTT assay for viability, Griess assay for nitric oxide production in macrophages).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs.
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Workflow for In Vitro Synergy Testing
Caption: Workflow for the in vitro checkerboard assay to assess drug synergy.
Data Presentation: In Vitro Synergy
Table 1: Hypothetical Checkerboard Assay Results for this compound and Agent X
| This compound Conc. (µM) | Agent X Conc. (µM) | % Inhibition | FIC (this compound) | FIC (Agent X) | FIC Index | Interaction |
| 10 (MIC) | 0 | 50 | 1 | 0 | 1 | - |
| 0 | 20 (MIC) | 50 | 0 | 1 | 1 | - |
| 2.5 | 5 | 52 | 0.25 | 0.25 | 0.5 | Synergy |
| 5 | 2.5 | 48 | 0.5 | 0.125 | 0.625 | Additive |
In Vivo Synergy Assessment: Animal Models
Objective: To evaluate the synergistic therapeutic efficacy of this compound and Agent X in a relevant animal model.
Methodology (Example: Inflammation Model):
-
Animal Model: Use a standard model of inflammation, such as carrageenan-induced paw edema in rats.
-
Grouping: Randomly assign animals to the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Agent X alone
-
Group 4: this compound + Agent X in combination
-
-
Drug Administration: Administer the compounds (e.g., orally or intraperitoneally) at predetermined doses.
-
Induction of Inflammation: After a suitable pre-treatment period, induce inflammation by injecting carrageenan into the paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Biochemical Analysis: At the end of the experiment, collect tissue and/or blood samples to measure inflammatory markers (e.g., TNF-α, IL-6, myeloperoxidase).
Data Analysis: Compare the reduction in paw edema and inflammatory markers between the combination therapy group and the single-agent groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is crucial to determine the significance of the observed effects.
Workflow for In Vivo Synergy Study
Caption: General workflow for an in vivo study to assess drug synergy.
Data Presentation: In Vivo Synergy
Table 2: Hypothetical Results of In Vivo Anti-Inflammatory Synergy Study
| Treatment Group | Paw Edema Inhibition (%) at 3h | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Vehicle | 0 | 0 | 0 |
| This compound (50 mg/kg) | 25 | 30 | 20 |
| Agent X (10 mg/kg) | 30 | 35 | 28 |
| This compound + Agent X | 65 | 70 | 60 |
| p < 0.05 compared to single-agent groups |
Signaling Pathways of Interest
Acetyl this compound has been shown to exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS).[1] It may also interact with the Nrf2-KEAP1 pathway, which is involved in the antioxidant response.[1] When investigating synergistic effects, it would be valuable to examine the combined impact on these and related pathways.
Potential Anti-inflammatory Signaling Pathway for this compound
Caption: Potential mechanism of this compound's anti-inflammatory action.
Conclusion
While direct experimental evidence is currently lacking, the known pharmacological profile of this compound provides a strong rationale for investigating its synergistic effects with other therapeutic agents. The experimental frameworks presented in this guide offer a starting point for researchers to explore these potential interactions. Such studies could pave the way for novel combination therapies with improved efficacy and safety profiles.
References
Independent Replication of Published Barlerin Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research on the biological activities of Barlerin and its derivatives. Due to the limited availability of independent replication studies on isolated this compound, this guide synthesizes findings from primary research articles, focusing on key bioactivities, experimental methodologies, and reported quantitative data. This approach allows for a comparative analysis of the existing evidence for this compound's potential therapeutic effects, including its chemopreventive, anti-inflammatory, immunomodulatory, and anticancer properties.
Data Summary
The following tables summarize the key quantitative findings from the primary studies investigating the effects of Acetylthis compound and Barleria extracts containing this compound.
Table 1: Chemopreventive and Anti-inflammatory Activity of Acetylthis compound
| Parameter | Cell Line | Treatment | Concentration | Result | Primary Study |
| NQO1 Induction | Hepa1c1c7 | Acetylthis compound | Not specified | Upregulation of NQO1 protein expression | Assiry et al. (2023)[1] |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | Acetylthis compound | Not specified | Inhibition of LPS-induced NO production | Assiry et al. (2023)[1] |
| iNOS Protein Expression | RAW 264.7 | Acetylthis compound | Not specified | Inhibition of iNOS protein expression | Assiry et al. (2023)[1] |
Table 2: Immunomodulatory and Anticancer Activity of Barleria Extracts (containing this compound)
| Parameter | Cell Line | Treatment | Result | Primary Study |
| Anti-proliferative Activity | PC-3 | B. cristata and B. siamensis extracts | Significant anti-proliferative activity | Kaewdaungdee et al. (2025)[2] |
| DNA Damage | PC-3 | B. cristata and B. siamensis extracts | Induction of DNA damage | Kaewdaungdee et al. (2025)[2] |
| Apoptosis | PC-3 | B. cristata and B. siamensis extracts | Enhancement of apoptosis | Kaewdaungdee et al. (2025)[2] |
| Cell Cycle | PC-3 | B. cristata and B. siamensis extracts | Obstruction of the cell cycle | Kaewdaungdee et al. (2025)[2] |
| Cytokine Upregulation | PBMCs | Barleria extracts | Upregulation of IL-2, IL-10, IL-12, IL-15, IL-21, and IFN-γ | Kaewdaungdee et al. (2025)[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the primary literature are outlined below. These protocols serve as a reference for researchers aiming to replicate or build upon these findings.
NQO1 Induction Assay
-
Cell Line: Murine Hepatoma (Hepa1c1c7) cells.
-
Treatment: Cells are treated with the test compound (e.g., Acetylthis compound) for a specified duration.
-
Method:
-
Cell Culture: Hepa1c1c7 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are exposed to various concentrations of the test compound.
-
Western Blotting:
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for NQO1.
-
A secondary antibody conjugated to a detectable marker is used for visualization.
-
The intensity of the NQO1 band is quantified and compared to a control.
-
-
Nitric Oxide (NO) Inhibition Assay
-
Cell Line: Murine Macrophage (RAW 264.7) cells.
-
Treatment: Cells are pre-treated with the test compound before stimulation with lipopolysaccharide (LPS).
-
Method:
-
Cell Culture: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are incubated with different concentrations of the test compound for a defined period.
-
Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce NO production.
-
Griess Assay:
-
After a 24-hour incubation, the cell culture supernatant is collected.
-
The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The absorbance is measured at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
-
Anticancer Activity Assays in Prostate Cancer Cells
-
Cell Line: Human Prostate Cancer (PC-3) cells.
-
Treatment: Cells are treated with Barleria extracts containing this compound.
-
Methods:
-
Cell Viability (MTT Assay):
-
PC-3 cells are seeded in 96-well plates.
-
After treatment with the extract for 24-72 hours, MTT reagent is added to each well.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is read at approximately 570 nm.
-
-
Apoptosis (Flow Cytometry):
-
Treated cells are harvested and stained with Annexin V and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treated cells are fixed and stained with a DNA-intercalating dye (e.g., PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
-
Immunomodulatory Activity Assay
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Treatment: PBMCs are activated with a mitogen (e.g., phytohemagglutinin) in the presence of Barleria extracts.
-
Method (Quantitative Real-Time PCR):
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Treatment and Activation: PBMCs are cultured and treated with the extract, followed by stimulation to induce cytokine production.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the PBMCs and reverse-transcribed into cDNA.
-
qRT-PCR: The expression levels of cytokine genes (e.g., IL-2, IL-10, IL-12, IL-15, IL-21, IFN-γ) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system. The relative gene expression is normalized to a housekeeping gene.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the published studies.
References
Barlerin's Safety and Toxicity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety and toxicity profile of barlerin against other well-known iridoids: catalpol, aucubin, and genipin. The information is supported by available preclinical data and detailed experimental methodologies.
Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities. This compound, an iridoid glycoside found in plants of the Barleria genus, has garnered interest for its potential therapeutic applications. Understanding its safety profile is crucial for its development as a drug candidate. This guide aims to contextualize the toxicity of this compound by comparing it with other prominent iridoids.
Quantitative Toxicity Data Summary
| Compound | Test System | Route of Administration | Dose/Concentration | Observed Effects | Reference |
| This compound (from B. prionitis extract) | Adult Albino Rats | Oral | Up to 2.5 g/kg (alcoholic extract) | No toxic effects observed. | [1] |
| Mice | Oral | Up to 3000 mg/kg (iridoid-rich aqueous fraction) | No abnormalities or mortality observed over 15 days. | [1] | |
| Human PBMCs, HPrEC | In vitro | Various | High cell viability, non-toxic, and non-genotoxic. | ||
| Human PC-3 cells | In vitro | IC50 determined | Selective cytotoxicity to cancer cells. | ||
| Catalpol | Generalist Herbivores | - | - | More toxic than aucubin. | |
| Rat Ovarian Granulosa Cells | In vitro | Up to 20 µM | No cytotoxicity observed. | [2] | |
| Human Osteosarcoma Cells | In vitro | - | Inhibited proliferation and reduced viability.[3] | ||
| Aucubin | Generalist Herbivores | - | - | Less toxic than catalpol. | |
| Rat Liver Ischemia-Reperfusion Model | Intraperitoneal | 1, 5, and 10 mg/kg/day for 10 days | Hepatoprotective effects observed. | [4] | |
| Genipin | Mice | Oral | LD50: 510 mg/kg | - | [5][6] |
| Rats | - | 200 mg/kg | Reported to be highly toxic. | [7] | |
| Human Hepatoma (Hep3B) and Rat Hepatoma (FaO) cells | In vitro | - | Induces apoptotic cell death. | [8] | |
| Human Leukemia K562 cells | In vitro | IC50: ~250 µM | Reduced cell viability and induced apoptosis. | [9] |
Signaling Pathways in Iridoid-Mediated Cytotoxicity and Protection
The biological effects of iridoids, including their potential toxicity, are mediated through various signaling pathways. The diagram below illustrates some of the key pathways implicated in the actions of catalpol, aucubin, and genipin. These pathways are often interconnected and can lead to either cell survival or apoptosis depending on the cellular context and the specific iridoid.
References
- 1. scialert.net [scialert.net]
- 2. Catalpol protects rat ovarian granulosa cells against oxidative stress and apoptosis through modulating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms [mdpi.com]
- 4. Aucubin Attenuates Liver Ischemia-Reperfusion Injury by Inhibiting the HMGB1/TLR-4/NF-κB Signaling Pathway, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute and subacute hepatotoxicity of genipin in mice and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and subacute hepatotoxicity of genipin in mice and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genipin's potential as an anti-cancer agent: from phytochemical origins to clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genipin-induced apoptosis in hepatoma cells is mediated by reactive oxygen species/c-Jun NH2-terminal kinase-dependent activation of mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Meta-Analysis of Barlerin's Efficacy in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Barlerin and its acetylated form, Acetylthis compound. Drawing from a meta-analysis of available in vitro and in vivo studies, this document summarizes the current understanding of their anti-inflammatory, antioxidant, and anticancer properties. While direct quantitative data for this compound is limited, this guide synthesizes findings from studies on extracts rich in this compound and its derivatives to provide a comparative overview.
Executive Summary
This compound, an iridoid glycoside, and its derivative, Acetylthis compound, have demonstrated promising therapeutic potential in preclinical models. Their efficacy is primarily attributed to their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis. This guide presents a compilation of the available quantitative data, details the experimental methodologies used in these studies, and provides visual representations of the implicated signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the efficacy of this compound, Acetylthis compound, and related extracts from various preclinical studies. It is important to note that much of the available data pertains to plant extracts containing these compounds, rather than the purified substances themselves.
Table 1: Anti-inflammatory and Antioxidant Efficacy
| Compound/Extract | Assay | Model System | Concentration/Dose | Efficacy | Reference |
| Acetylthis compound | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Not specified | Inhibition of NO production | [1][2] |
| Barleria lupulina Methanolic Extract | DPPH Radical Scavenging | In vitro | IC50: 48.86 µg/mL | Potent antioxidant activity | |
| Braylin (related coumarin) | Nitrite, IL-1β, TNF-α, IL-6 Production | LPS and IFN-γ stimulated J774 cells or peritoneal exudate macrophages | 10–40 μM | Concentration-dependent reduction | [3] |
| Braylin (related coumarin) | Paw Inflammation | Complete Freund's Adjuvant (CFA)-induced mice | 12.5–100 mg/kg | Dose-related antinociceptive and antiedematogenic effects | [3] |
Table 2: Anticancer Efficacy
| Compound/Extract | Cell Line | Assay | IC50 Value | Efficacy | Reference |
| Barleria lupulina Ethanolic Extract | Caco-2 (Colon Cancer) | Cytotoxicity | 58.03 ± 0.658 µg/mL | Significant antiproliferative activity | [4] |
| Barleria lupulina Ethanolic Extract | A549 (Lung Cancer) | Cytotoxicity | 48.24 ± 0.519 µg/mL | Potent cytotoxic activity | [4] |
| Barleria lupulina Ethanolic Extract | HEK293 (Normal Kidney Cells) | Cytotoxicity | 311.28 ± 4.764 µg/mL | Low toxicity to normal cells | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical studies of this compound and related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., Caco-2, A549) and normal cell lines (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Barleria lupulina extract) for a specified duration (e.g., 24 hours).
-
MTT Incubation: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW264.7) are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound (e.g., Acetylthis compound).
-
Sample Collection: After a specific incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Western Blot Analysis
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin and then incubated with primary antibodies against target proteins (e.g., iNOS, Nrf2, Keap1, p-IκBα, p65, Bcl-2, Bax, Caspase-3, Caspase-9).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Staining: The cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and Acetylthis compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Anti-inflammatory and Antioxidant Mechanisms
This compound and its derivatives exert their anti-inflammatory and antioxidant effects primarily through the regulation of the NF-κB and Nrf2 signaling pathways.
Acetylthis compound has been shown to inhibit the Nrf2-KEAP1 complex, leading to the upregulation of the chemopreventive enzyme NAD(P)H:Quinone oxidoreductase 1 (NQO1).[1][2] This suggests a direct interaction with Keap1, preventing the degradation of Nrf2 and allowing its translocation to the nucleus to activate antioxidant response elements (ARE). Furthermore, the inhibition of nitric oxide production in LPS-stimulated macrophages by Acetylthis compound points towards an inhibitory effect on the NF-κB pathway, likely by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Anticancer Mechanism: Induction of Apoptosis
The anticancer activity of extracts containing this compound is associated with the induction of programmed cell death, or apoptosis. This process involves a cascade of caspase activation.
Studies on extracts of Barleria lupulina, which contain Acetylthis compound, have shown induction of both early and late-stage apoptosis in cancer cells.[5] Furthermore, Acetylthis compound has been found to have a modest binding affinity for caspase-9, suggesting its involvement in the intrinsic apoptotic pathway.[5] This pathway is initiated by an imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.
Conclusion and Future Directions
The preclinical data, although limited for purified this compound, strongly suggest that this compound and Acetylthis compound are promising candidates for further therapeutic development. Their multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and cancer, makes them attractive for a range of diseases.
Future research should focus on:
-
Conducting comprehensive preclinical studies using purified this compound and Acetylthis compound to establish clear dose-response relationships and IC50 values across various models.
-
Elucidating the precise molecular targets of this compound within the NF-κB and Nrf2 pathways.
-
Further investigating the pro-apoptotic mechanisms of these compounds in a wider range of cancer cell lines and in in vivo tumor models.
-
Evaluating the pharmacokinetic and pharmacodynamic properties of this compound and Acetylthis compound to assess their bioavailability and in vivo stability.
A more robust and detailed preclinical dataset will be crucial for advancing these promising natural compounds into clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory and immunomodulatory potential of braylin: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on antineoplastic potential of Barleria lupulina Lindl: From phytochemical profiling to molecular dynamics simulation assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Barlerin on Diverse Cancer Cell Lines: A Scientific Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and pro-apoptotic effects of Barlerin and its derivatives, primarily found in extracts of the Barleria genus, across various cancer cell lines. The data presented herein is compiled from recent preclinical studies to offer a valuable resource for oncology research and drug discovery.
Data Summary: Cytotoxic Effects of Barleria Extracts
While comprehensive data on the half-maximal inhibitory concentration (IC50) of isolated, pure this compound across a wide range of cancer cell lines is limited in publicly available literature, studies on extracts from Barleria species, rich in this compound and its derivatives, provide significant insights into their anti-cancer potential. The following table summarizes the cytotoxic activities of these extracts on prominent cancer cell lines.
| Plant Extract | Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Barleria hochstetteri (Methanol Extract) | MCF-7 | Breast Adenocarcinoma | 219.67 | [1] |
| A549 | Lung Carcinoma | 144.30 | [1] | |
| Barleria prionitis (Ethanol Leaf Extract) | A549 | Lung Carcinoma | Significant Inhibition | [2] |
| MCF-7 | Breast Adenocarcinoma | Significant Inhibition | [2] | |
| DLD-1 | Colorectal Adenocarcinoma | Significant Inhibition | [2] | |
| Barleria siamensis (Extract) | PC-3 | Prostate Cancer | IC50 = 29.97 | [3] |
Mechanism of Action: Induction of Apoptosis
Extracts of Barleria species containing this compound have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for anti-cancer agents as it leads to the safe and effective elimination of malignant cells.
One key study on a methanolic extract of Barleria hochstetteri demonstrated that its cytotoxic effects on MCF-7 and A549 cells were mediated through the induction of both early and late-stage apoptosis. This process was characterized by the activation of caspase-3, a crucial executioner caspase in the apoptotic cascade, and the inhibition of the anti-apoptotic protein Bcl-2.[1] The downregulation of Bcl-2 and upregulation of active caspase-3 disrupts the mitochondrial pathway of apoptosis, leading to cell death.
Furthermore, Acetylthis compound, a derivative of this compound, has been identified as an inducer of the chemopreventive enzyme NAD(P)H:Quinone Oxidoreductase 1 (NQO1), suggesting a role in cellular defense against carcinogens.[4]
Signaling Pathway: this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for apoptosis induced by this compound-containing extracts, based on current research findings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Barleria extracts containing this compound and verbascoside boost immunity and regulate CYP450 gene in prostate cancer | Semantic Scholar [semanticscholar.org]
- 4. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of Barlerin's Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barlerin, an iridoid glycoside, and its acetylated form, acetylthis compound, have emerged as compounds of interest in preclinical research, demonstrating potential anti-inflammatory and chemopreventive properties. This guide provides a comprehensive assessment of the preclinical findings for this compound and its derivatives, comparing them with clinically relevant alternatives to evaluate their potential for translation into clinical practice. The primary mechanism of action for acetylthis compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of inducible nitric oxide synthase (iNOS), both of which are critical targets in inflammatory diseases and cancer. This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies, and visualize the key signaling pathways to offer a clear perspective on this compound's clinical potential.
I. Comparative Analysis of In Vitro Efficacy
To assess the preclinical potency of acetylthis compound, its effects on key biomarkers of anti-inflammatory and chemopreventive activity were compared with established Nrf2 activators and iNOS inhibitors that have been evaluated in clinical trials, as well as standard anti-inflammatory drugs.
Table 1: Comparison of Nrf2 Activation
| Compound | Cell Line | Assay | Endpoint | Result |
| Acetylthis compound | Murine Hepatoma (Hepa1c1c7) | NQO1 Induction Assay | NQO1 Protein Upregulation | Qualitative upregulation observed[1] |
| Dimethyl Fumarate (DMF) | Human Retinal Endothelial Cells (HREC) | Western Blot | Nrf2 and HO-1 Protein Levels | Concentration-dependent increase (starting at 10 µM)[2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Taqman® Assay | NQO1 and HO-1 Gene Expression | Significant induction of NQO1[3] | |
| Bardoxolone Methyl | Mouse Neuroblastoma (N2a) cells | Western Blot | Nrf2, HO-1, and NQO1 Protein Levels | Increased expression of Nrf2, HO-1, and NQO1[4] |
| Cynomolgus Monkey Kidney | Immunohistochemistry, Enzyme Activity Assay | NQO1 Protein Expression and Enzyme Activity | Increased NQO1 protein expression and activity[5] |
Table 2: Comparison of iNOS Inhibition
| Compound | Cell Line | Assay | Endpoint | IC50 Value |
| Acetylthis compound | Murine Macrophage (RAW 264.7) | Nitric Oxide (NO) Production Assay | Inhibition of LPS-induced NO production | Data not available |
| L-NMMA (N-Monomethyl-L-arginine) | Murine Macrophage (RAW 264.7) | Nitric Oxide (NO) Production Assay | Inhibition of LPS-induced NO production | 25.5 µM[6] |
| Dexamethasone | Murine Macrophage (RAW 264.7) | Nitric Oxide (NO) Production Assay | Inhibition of LPS-induced NO production | 34.60 µg/mL[7] |
| Indomethacin | Not Specified | Cyclooxygenase (COX) Inhibition Assay | Inhibition of prostaglandin synthesis | Not directly comparable |
Note: While specific IC50 values for acetylthis compound are not available in the reviewed literature, qualitative data indicates its potential as both an Nrf2 activator and an iNOS inhibitor. Further quantitative studies are required for a direct comparison of potency.
II. Signaling Pathways and Mechanisms of Action
The preclinical activity of acetylthis compound is primarily attributed to its modulation of the Nrf2-KEAP1 signaling pathway, a master regulator of cellular antioxidant responses.
Nrf2-KEAP1 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Acetylthis compound is proposed to act as an inhibitor of the Nrf2-Keap1 complex, preventing Nrf2 degradation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the upregulation of cytoprotective enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1).[1][8]
Inhibition of Inflammatory Mediators
Acetylthis compound has been shown to attenuate lipopolysaccharide (LPS)-induced inflammation in vitro.[1] This is achieved through the suppression of inducible nitric oxide synthase (iNOS) protein expression, leading to a reduction in nitric oxide (NO) production, a key inflammatory mediator.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the generalized protocols for the key in vitro assays used to evaluate acetylthis compound.
NQO1 Induction Assay in Hepa1c1c7 Cells
This assay is a standard method to screen for Nrf2 activators.
Methodology:
-
Cell Culture: Murine hepatoma (Hepa1c1c7) cells are seeded in 96-well plates at a density of 10,000 cells per well and grown for 24 hours.
-
Treatment: Cells are then exposed to serial dilutions of acetylthis compound or a vehicle control for 48 hours.
-
Lysis and Assay: Following treatment, the cells are lysed, and the NQO1 enzyme activity in the cell lysates is measured. Total protein concentration is also determined to normalize the NQO1 activity.
-
Data Analysis: The results are typically plotted as a median effect plot to determine the concentration-dependent induction of NQO1.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This assay is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in macrophages.
Methodology:
-
Cell Culture: Murine macrophage (RAW 264.7) cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of acetylthis compound or a vehicle control for a specified period.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and iNOS expression.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.
IV. Assessment of Clinical Relevance and Future Directions
The preclinical data for acetylthis compound demonstrates a promising mechanism of action that aligns with current therapeutic strategies for inflammatory diseases and cancer. The activation of the Nrf2 pathway is a clinically validated approach, with drugs like dimethyl fumarate approved for the treatment of multiple sclerosis. Similarly, the inhibition of iNOS has been explored as a therapeutic target in various inflammatory conditions.
However, a critical gap in the current body of research is the lack of in vivo data for this compound and its derivatives. To establish clinical relevance, it is imperative to conduct animal studies to evaluate the efficacy, pharmacokinetics, and safety of these compounds in relevant disease models (e.g., carrageenan-induced paw edema for inflammation, xenograft models for cancer, or carbon tetrachloride-induced liver injury for hepatoprotection).
Furthermore, the absence of specific quantitative data, such as IC50 values for iNOS inhibition and concentration-response curves for NQO1 induction, makes it difficult to directly compare the potency of acetylthis compound with clinically established alternatives.
Key Recommendations for Future Research:
-
Quantitative In Vitro Studies: Determine the IC50 values and full concentration-response curves for acetylthis compound in NQO1 induction and iNOS inhibition assays to allow for a direct comparison with other compounds.
-
In Vivo Efficacy Studies: Conduct well-designed animal studies to assess the anti-inflammatory, anticancer, and hepatoprotective effects of this compound and acetylthis compound. These studies should include clinically relevant endpoints and comparator arms with established drugs.
-
Pharmacokinetic and Toxicological Profiling: Investigate the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound and its derivatives in animal models to understand their drug-like properties and potential for safe clinical use.
-
Mechanism of Action Elucidation: Further investigate the precise molecular interactions of acetylthis compound with the Keap1 protein to confirm its mechanism as a direct inhibitor of the Nrf2-Keap1 complex.
References
- 1. Acetyl this compound from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bardoxolone methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bardoxolone Methyl Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Barlerin: A Procedural Guide
Barlerin is an iridoid glycoside, a class of organic compounds that should be handled with care. The following procedures are based on its known physicochemical properties and standard protocols for chemical waste management.
Physicochemical Properties of this compound Relevant to Disposal
Understanding the properties of this compound is the first step toward its safe disposal. This data informs the selection of appropriate handling procedures, personal protective equipment (PPE), and disposal streams.
| Property | Value | Source |
| Molecular Formula | C19H28O12 | [1] |
| Molar Mass | 448.42 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water, methanol, and ethanol | [1] |
| Insoluble in | Butanol, ethyl acetate, chloroform, benzene, petroleum ether | [1] |
| Melting Point | 180°C | [1] |
| Storage | 2-8°C | [1] |
Standard Operating Procedure for this compound Disposal
This section outlines a step-by-step methodology for the safe disposal of this compound in both solid and solution forms.
Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate PPE to minimize exposure risks.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should always be worn.
-
Lab Coat: A standard laboratory coat is required to protect against spills.
-
Respiratory Protection: If handling large quantities of solid this compound or if there is a risk of aerosolization, a respirator may be necessary.
Disposal of Solid this compound Waste
Step 1: Collection and Labeling
-
Collect all unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
The label should clearly state "Hazardous Waste" and "this compound."
Step 2: Packaging
-
Ensure the container is tightly sealed to prevent any leakage of powder.
-
For added safety, place the primary container into a secondary, larger container with absorbent material in case of a breach.
Step 3: Storage Pending Disposal
-
Store the packaged waste in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
Step 4: Final Disposal
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional, local, state, and federal regulations.
Disposal of this compound Solutions
Step 1: Waste Collection
-
Collect all aqueous and organic solutions containing this compound in a dedicated, labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
The container should be made of a material compatible with the solvent used (e.g., glass for organic solvents).
Step 2: Neutralization
-
Specific neutralization protocols for this compound are not documented. Therefore, chemical neutralization is not recommended without further research and validation.
Disposal of Contaminated Labware and PPE
Step 1: Decontamination
-
Whenever possible, rinse disposable labware (e.g., pipette tips, centrifuge tubes) three times with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble) to remove residual compound.[2]
-
Collect the rinsate as hazardous liquid waste.[2]
Step 2: Segregation of Waste
-
Sharps: All contaminated needles, syringes, and other sharps must be placed in a designated sharps container labeled "Hazardous Waste - this compound Contaminated."[2]
-
Solid Waste: Disposable lab coats, gloves, bench paper, and rinsed disposable labware should be collected in a designated hazardous waste bag or container.[2]
Step 3: Final Disposal
-
Dispose of all contaminated solid waste and sharps through the appropriate hazardous waste stream as determined by your institution's EHS guidelines.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound and associated waste.
It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling Barlerin
This document provides immediate and essential safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling Barlerin. The information herein is compiled to foster a deep trust in laboratory safety and chemical handling practices, extending value beyond the product itself.
I. Understanding the Hazards
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified from related compounds.
| Area of Protection | Required PPE | Specifications and Rationale |
| Eye and Face | Safety Glasses with Side Shields or Goggles | To protect against potential splashes and airborne particles that could cause eye irritation. |
| Hand | Chemical-resistant gloves (Nitrile) | To prevent skin contact and potential irritation. Nitrile gloves offer good resistance to a range of chemicals. |
| Body | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust/aerosols are generated. | To minimize the risk of inhaling airborne particles that could cause respiratory tract irritation. |
III. Operational and Handling Plan
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms or creating solutions.
-
Have an emergency eye wash station and safety shower accessible.
Step-2: Handling
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the generation of dust or aerosols. If weighing a powdered form, do so carefully within a fume hood or a ventilated balance enclosure.
-
Use dedicated laboratory equipment (spatulas, glassware, etc.) for handling this compound.
-
In case of accidental contact, immediately follow the first aid procedures outlined in the table below.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed, and impermeable container designated for chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate chemical waste container. Do not dispose of down the drain.
-
Contaminated Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containing this compound should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Arrange for pickup and disposal by a licensed chemical waste management company.
V. Experimental Protocols and Visualizations
To provide practical context for the handling of this compound, this section includes a representative experimental workflow for its isolation and a diagram of a relevant signaling pathway.
Experimental Workflow: Isolation of this compound
The following diagram illustrates a general workflow for the extraction and isolation of this compound from a plant source.
Signaling Pathway: Nrf2-KEAP1 Pathway Inhibition
Acetylthis compound, a compound closely related to this compound, has been shown to be an inhibitor of the Nrf2-KEAP1 complex[3]. This pathway is a key regulator of cellular defense against oxidative stress. The diagram below illustrates this signaling cascade.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
